1-Methoxy-3-methyl-2-naphthonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-methoxy-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-9-7-10-5-3-4-6-11(10)13(15-2)12(9)8-14/h3-7H,1-2H3 |
InChI Key |
FBZRAFOCUNESDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C#N)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-Methoxy-3-methyl-2-naphthonitrile
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 1-Methoxy-3-methyl-2-naphthonitrile, a functionalized naphthalene derivative. Naphthalene derivatives are crucial scaffolds in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The proposed synthesis is a multi-step process designed for high regioselectivity and yield, based on established and reliable chemical transformations. The narrative explains the causal logic behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction and Strategic Overview
1-Methoxy-3-methyl-2-naphthonitrile is a polysubstituted naphthalene. The nitrile (cyano) group is a highly versatile functional group that can be transformed into amines, carboxylic acids, aldehydes, and tetrazoles, making it a valuable synthetic intermediate.[2] The methoxy and methyl substituents on the naphthalene core allow for fine-tuning of the molecule's electronic and steric properties, which is critical in the development of novel materials and pharmacologically active compounds.
Direct functionalization of a pre-existing naphthalene core often leads to mixtures of isomers, complicating purification and reducing overall yield.[3] To circumvent this, this guide proposes a more controlled, convergent synthetic strategy starting from a tetralone precursor. This approach allows for the precise installation of the required functional groups before the final aromatization step, ensuring high regiochemical purity.
The selected strategy involves two key stages:
-
Cyanation of a Tetralone Precursor: Introduction of the nitrile group onto a 6-methoxy-2-methyl-1-tetralone ring system via hydrocyanation, followed by dehydration.
-
Aromatization: Dehydrogenation of the resulting dihydronaphthalene intermediate to yield the final aromatic product, 1-Methoxy-3-methyl-2-naphthonitrile.
Visualizing the Synthetic Workflow
The following diagram outlines the proposed two-step synthetic pathway from the tetralone starting material to the final naphthonitrile product.
Caption: Proposed two-step synthesis of 1-Methoxy-3-methyl-2-naphthonitrile.
Detailed Experimental Protocols
This section provides a meticulous, step-by-step protocol for the synthesis. The procedures are adapted from highly reliable, peer-reviewed methodologies for analogous substrates.
Part A: Synthesis of 1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene
This procedure is based on the hydrocyanation of tetralones using diethylaluminum cyanide, a method proven effective for relatively unreactive ketones where traditional methods may fail.[4]
Materials:
-
6-Methoxy-2-methyl-1-tetralone
-
Diethylaluminum cyanide (1.0 M solution in toluene)
-
Anhydrous Toluene
-
Methanol
-
Concentrated Hydrochloric Acid
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
Reaction Setup: A two-necked, 250 mL round-bottomed flask is charged with 6-Methoxy-2-methyl-1-tetralone (1.0 eq). The flask is flushed with dry nitrogen and fitted with a septum and a nitrogen inlet connected to a bubbler. Add anhydrous toluene (approx. 5 mL per gram of tetralone).
-
Cooling: Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: While maintaining the temperature at -20 °C, slowly add diethylaluminum cyanide solution (1.5 eq) dropwise via syringe over 30 minutes. The formation of the cyanohydrin intermediate is typically rapid.
-
Reaction Monitoring: Stir the resulting mixture at -15 °C for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting tetralone.
-
Quenching and Dehydration: In a separate, larger flask (1 L), prepare a vigorously stirred solution of methanol and concentrated hydrochloric acid (2:1 v/v ratio, approx. 200 mL total) cooled to -70 °C. The reaction mixture is transferred via cannula into this acidic solution under a positive pressure of nitrogen. This step serves to both quench the reaction and facilitate the dehydration of the intermediate cyanohydrin to the dihydronaphthalene product.
-
Work-up: Continue stirring the quenching mixture for one hour, allowing it to warm. Pour the mixture into ice water (500 mL) and extract with three portions of dichloromethane (150 mL each).
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.01 eq) to the flask before evaporating the solvent under reduced pressure.[4] This ensures any remaining cyanohydrin is fully dehydrated. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene.
Part B:
This step involves the dehydrogenation (aromatization) of the dihydronaphthalene intermediate using a palladium catalyst. This is a standard and highly efficient method for creating aromatic systems.
Materials:
-
1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Toluene
-
Celite
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask, add the 1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene (1.0 eq) from Part A and anhydrous toluene (approx. 10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10% by weight of the starting material) to the solution.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 111 °C for toluene). The reaction is typically complete within 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional toluene or ethyl acetate to ensure all product is collected.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid or oil can be further purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography to afford the final product, 1-Methoxy-3-methyl-2-naphthonitrile, as a pure solid.
Quantitative Data Summary
The following table summarizes the key reactants, products, and expected outcomes for the proposed synthetic pathway. Yields are estimated based on analogous transformations reported in the literature.
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| A | 6-Methoxy-2-methyl-1-tetralone | Diethylaluminum cyanide, HCl/Methanol | 1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene | 80-90% |
| B | 1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene | 10% Palladium on Carbon (Pd/C) | 1-Methoxy-3-methyl-2-naphthonitrile | >90% |
References
-
K. Yoshida, T. Kanbe, and T. Fueno. (1979). Anodic Cyanation. Aromatic Nucleophilic Substitution of Monomethyl- and Dimethylnaphthalenes. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, B. et al. (2012). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry. Available at: [Link]
-
Nagata, W., Yoshioka, M., & Hirai, S. (1971). 1-cyano-6-methoxy-3,4-dihydronaphthalene. Organic Syntheses, 51, 44. Available at: [Link]
-
Bobbitt, J. M., & Scola, P. M. (1995). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Journal of Organic Chemistry. Available at: [Link]
-
Sajith, A. M., & Muralidharan, A. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. RSC Advances. Available at: [Link]
-
Vaghasiya, B. K., Satasia, S. P., & Patel, K. C. (2018). Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition. Journal of Sulfur Chemistry. Available at: [Link]
-
Friedman, L., Fishel, D. L., & Shechter, H. (1965). 2,3-naphthalenedicarboxylic acid. Organic Syntheses, 45, 74. Available at: [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Available at: [Link]
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Spectroscopic properties of 1-Methoxy-3-methyl-2-naphthonitrile
An In-depth Technical Guide to the Spectroscopic Properties of 1-Methoxy-3-methyl-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted spectroscopic properties of 1-Methoxy-3-methyl-2-naphthonitrile, a molecule of interest in synthetic chemistry and potentially as a scaffold in medicinal chemistry. Given the absence of a comprehensive, publicly available experimental dataset for this specific compound, this document synthesizes information from analogous structures and established spectroscopic principles to offer a robust predictive profile. This approach is designed to guide researchers in identifying and characterizing this molecule, whether it is a target for synthesis or a component in complex mixtures.
Molecular Structure and Overview
1-Methoxy-3-methyl-2-naphthonitrile possesses a substituted naphthalene core, a common framework in various biologically active compounds. Its structure incorporates a methoxy group, a methyl group, and a nitrile group, each imparting distinct electronic and steric features that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity and purity.
Caption: Structure of 1-Methoxy-3-methyl-2-naphthonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the methoxy and methyl protons, as well as a more complex region for the aromatic protons of the naphthalene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Methoxy (-OCH₃) | 3.9 – 4.1 | Singlet | 3H | Methoxy groups on aromatic rings typically appear in this region. The singlet multiplicity is due to the absence of adjacent protons.[1][2] |
| Methyl (-CH₃) | 2.4 – 2.6 | Singlet | 3H | Aromatic methyl groups generally resonate in this range. A singlet is expected as there are no vicinal protons to couple with. |
| Aromatic (C4-H) | 7.8 – 8.0 | Singlet or narrow doublet | 1H | This proton is adjacent to the electron-donating methyl group and is expected to be a singlet or a doublet with a small coupling constant. |
| Aromatic (C5-H to C8-H) | 7.3 – 7.9 | Multiplets | 4H | The remaining four protons on the unsubstituted ring of the naphthalene system will produce a complex pattern of multiplets due to spin-spin coupling. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Nitrile (-C≡N) | 117 – 120 | The carbon of a nitrile group is characteristically found in this downfield region.[3] |
| Methoxy (-OCH₃) | 55 – 58 | The chemical shift for a methoxy carbon attached to an aromatic ring is typically in this range.[1][4] |
| Methyl (-CH₃) | 20 – 22 | Aliphatic methyl carbons attached to an sp² carbon resonate in this upfield region. |
| Naphthalene Ring | 105 – 155 | The ten carbons of the naphthalene ring will appear as multiple signals in this range, with their specific shifts influenced by the attached functional groups. The carbon bearing the methoxy group (C1) will be shifted downfield due to the oxygen's electronegativity. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the obtained spectra.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition : A 90-degree pulse angle with proton decoupling is used. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H Stretch (Aromatic) | 3050 – 3150 | Medium | Characteristic of C-H bonds on the naphthalene ring. |
| C-H Stretch (Aliphatic) | 2850 – 3000 | Medium | Corresponds to the C-H bonds of the methoxy and methyl groups. |
| C≡N Stretch (Nitrile) | 2220 – 2240 | Strong, Sharp | This is a highly characteristic and easily identifiable peak for a nitrile functional group.[6] |
| C=C Stretch (Aromatic) | 1500 – 1620 | Medium-Strong | Multiple bands are expected due to the vibrations of the naphthalene ring system. |
| C-O Stretch (Ether) | 1230 – 1270 | Strong | Characteristic of an aryl-alkyl ether linkage. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation : For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the pure KBr pellet or salt plate is recorded first. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion (M⁺) : The molecular formula is C₁₃H₁₁NO. The calculated monoisotopic mass is approximately 197.0841 g/mol . Therefore, the molecular ion peak is expected at an m/z of 197.
-
Major Fragmentation Pathways :
-
Loss of a methyl radical (•CH₃) : [M - 15]⁺ leading to a peak at m/z 182. This is a common fragmentation for methoxy groups.
-
Loss of a methoxy radical (•OCH₃) : [M - 31]⁺ resulting in a peak at m/z 166.
-
Loss of hydrogen cyanide (HCN) : [M - 27]⁺ from the nitrile group, giving a peak at m/z 170.
-
| m/z | Proposed Fragment |
| 197 | [C₁₃H₁₁NO]⁺ (Molecular Ion) |
| 182 | [M - CH₃]⁺ |
| 170 | [M - HCN]⁺ |
| 166 | [M - OCH₃]⁺ |
Experimental Protocol for Mass Spectrometry
-
Ionization Method : Electron Ionization (EI) is a common technique for this type of molecule, typically performed at 70 eV.
-
Instrumentation : A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Sample Introduction : The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule.
Predicted UV-Vis Absorption
The naphthalene core is a strong chromophore. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group will influence the position of the absorption maxima (λ_max). An extension of conjugation generally leads to a bathochromic shift (a shift to longer wavelengths).[7]
-
Expected λ_max : Naphthalene itself has several absorption bands. For 1-methoxynaphthalene, characteristic absorptions are observed around 290-320 nm.[8] It is predicted that 1-Methoxy-3-methyl-2-naphthonitrile will exhibit strong absorption bands in the range of 280-340 nm , corresponding to π → π* transitions within the aromatic system.
-
Solvent Effects : The choice of solvent can influence the λ_max. Polar solvents may cause shifts in the absorption bands. Common solvents for UV-Vis spectroscopy include ethanol, methanol, and acetonitrile.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the beam path, and the absorbance is measured over a range of wavelengths (e.g., 200-800 nm).
Integrated Spectroscopic Analysis Workflow
A logical workflow ensures that all spectroscopic data are used synergistically to confirm the structure of the target compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-Methoxy-3-methyl-2-naphthonitrile. By understanding the expected NMR shifts, IR vibrations, mass fragmentation patterns, and UV-Vis absorptions, researchers are better equipped to identify this molecule, assess its purity, and proceed with confidence in their synthetic and drug development endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results.
References
- Electronic Supplementary Inform
- General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. The Royal Society of Chemistry.
- Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc.
- 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum. ChemicalBook.
- Methoxyacetonitrile. NIST WebBook.
- Naphthalene, 1-methoxy-. NIST WebBook.
- Toušek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
- Interpreting UV-Vis Spectra. University of Toronto Scarborough.
- UV-Visible Solvents. MilliporeSigma.
- 1 H NMR spectra of the methoxy protons originating
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- 8. Naphthalene, 1-methoxy- [webbook.nist.gov]
An In-Depth Technical Guide to 1-Methoxy-3-methyl-2-naphthonitrile: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-Methoxy-3-methyl-2-naphthonitrile, a functionalized naphthalene derivative of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, indicating its potential novelty or specialized nature, this guide will extrapolate its properties, synthesis, and applications from established chemical principles and data on closely related analogues.
Introduction: The Naphthalene Scaffold in Modern Chemistry
The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and lipophilic nature make it an ideal backbone for designing molecules that can effectively interact with biological targets.[1] Functionalization of the naphthalene core with various substituents, such as methoxy, methyl, and nitrile groups, allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[2][3] This guide focuses on the specific derivative, 1-Methoxy-3-methyl-2-naphthonitrile, providing a robust framework for its synthesis, characterization, and potential utility.
Chemical Identity and Predicted Physicochemical Properties
The core of our subject is the naphthalene structure substituted at the 1, 2, and 3 positions. The precise arrangement of the methoxy, methyl, and nitrile groups is critical to its chemical behavior.
Table 1: Predicted Physicochemical Properties of 1-Methoxy-3-methyl-2-naphthonitrile and its Isomers
| Property | 1-Methoxy-3-methyl-2-naphthonitrile (Predicted) | 2-Methoxy-1-naphthonitrile[4] | 4-Methoxy-1-naphthonitrile |
| CAS Number | Not Found | 16000-39-8 | 5961-55-7 |
| Molecular Formula | C₁₃H₁₁NO | C₁₂H₉NO | C₁₂H₉NO |
| Molecular Weight | 197.24 g/mol | 183.21 g/mol | 183.21 g/mol |
| Appearance | Predicted to be a white to off-white solid | Solid | Solid |
| Melting Point | Estimated: 90-110 °C | 95-96 °C | 100-102 °C |
| Boiling Point | > 300 °C (Predicted) | Not Available | Not Available |
| Solubility | Predicted to be soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) and insoluble in water. | Not Available | Not Available |
Note: Properties for the title compound are estimations based on its structure and data from known isomers.
Synthesis and Mechanistic Rationale
A plausible and efficient synthesis of 1-Methoxy-3-methyl-2-naphthonitrile can be designed starting from commercially available precursors. A multi-step approach beginning with a substituted naphthol is a common and versatile strategy. The following proposed synthesis explains the causality behind each step.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-Methoxy-3-methyl-2-naphthonitrile.
Experimental Protocol:
Step 1: Synthesis of 1-Methoxy-3-methylnaphthalen-2-yl trifluoromethanesulfonate
-
Dissolution & Inert Atmosphere: Dissolve 1-Methoxy-3-methylnaphthalen-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Purge the flask with an inert gas (Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add Pyridine (1.5 eq) dropwise to the stirred solution. The pyridine acts as a base to neutralize the triflic acid byproduct.
-
Triflation: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) to the reaction mixture. The triflate group is an excellent leaving group, which is essential for the subsequent cyanation step.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the triflate intermediate.
Step 2: Palladium-Catalyzed Cyanation
-
Reagent Setup: To a flame-dried Schlenk flask, add the triflate intermediate from Step 1 (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Degassing: Add anhydrous Dimethylformamide (DMF) via syringe. Degas the mixture by bubbling Argon through the solution for 15-20 minutes. The palladium catalyst is air-sensitive, making this step crucial for its activity.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. The elevated temperature is necessary to drive the cross-coupling reaction.
-
Reaction Monitoring: Monitor the formation of the nitrile product by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into a saturated aqueous solution of NaHCO₃. Extract the product with Ethyl Acetate (3x).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude 1-Methoxy-3-methyl-2-naphthonitrile can be purified by recrystallization or flash column chromatography.
Predicted Spectroscopic Data
The structural features of 1-Methoxy-3-methyl-2-naphthonitrile would give rise to a distinct spectroscopic signature. The following table outlines the expected data based on analyses of similar structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations | Rationale |
| ¹H NMR | δ (ppm): 7.2-8.0 (m, 5H, Ar-H), 4.0 (s, 3H, -OCH₃), 2.5 (s, 3H, Ar-CH₃) | The aromatic protons will appear in the typical downfield region. The methoxy and methyl protons will appear as sharp singlets in the upfield region. |
| ¹³C NMR | δ (ppm): 155-160 (C-OCH₃), 115-120 (CN), 110-140 (Ar-C), 55-60 (-OCH₃), 15-20 (Ar-CH₃) | The carbon attached to the methoxy group and the nitrile carbon will have characteristic chemical shifts. Other aromatic and aliphatic carbons will appear in their expected regions.[5] |
| FT-IR | ν (cm⁻¹): 3050-3100 (Ar C-H), 2950-2850 (Aliphatic C-H), 2220-2230 (C≡N stretch), 1600, 1500 (Ar C=C), 1250 (C-O stretch) | The strong, sharp peak for the nitrile group is a key diagnostic feature. Aromatic and aliphatic C-H and C-O stretches will also be present.[6] |
| Mass Spec (EI) | m/z: 197 (M⁺), 182 (M⁺ - CH₃), 168 (M⁺ - CHO) | The molecular ion peak (M⁺) is expected at 197. Common fragmentation patterns include the loss of a methyl radical or a formyl radical. |
Applications in Research and Drug Development
Naphthalene derivatives are integral to many therapeutic agents and advanced materials.[1] The specific combination of a methoxy, methyl, and nitrile group on the 1-Methoxy-3-methyl-2-naphthonitrile scaffold suggests several potential applications.
Role in Drug Discovery
The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities like amines or carboxylic acids. The methoxy and methyl groups can modulate the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.[3]
Caption: Role of a lead compound in a typical drug discovery workflow.
This scaffold could be explored for activities in areas where substituted naphthalenes have shown promise, such as:
-
Anticancer Agents: Many naphthalene derivatives exhibit cytotoxic activity against various cancer cell lines.[7]
-
Anti-inflammatory Drugs: The core structure is found in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Fluorescent Probes: The conjugated π-system of naphthalene can be exploited to develop fluorescent probes for biological imaging.
Safety and Handling
As there is no specific safety data for 1-Methoxy-3-methyl-2-naphthonitrile, it should be handled with the standard precautions for a novel chemical compound. Aromatic nitriles, as a class, can be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
While 1-Methoxy-3-methyl-2-naphthonitrile remains a compound with limited public data, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization. By leveraging knowledge of related methoxy- and methyl-substituted naphthonitriles, researchers can confidently approach the study of this and similar novel structures. The versatile naphthalene scaffold, decorated with these key functional groups, holds significant promise for future applications in both medicinal chemistry and materials science.
References
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Substituted naphthoxy-phthalonitrile derivatives: Synthesis, substituent effects, DFT, TD-DFT Calculations, antimicrobial properties and DNA interaction studies. (2022, November 29). Journal of Molecular Structure. Retrieved February 29, 2024, from [Link]
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Functional Naphthalene Diimides: Synthesis, Properties, and Applications. (2016, August 26). Chemical Reviews. Retrieved February 29, 2024, from [Link]
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Acid-Base Properties of Substituted Naphthoic Acids in Nonaqueous Media. (1997). Collection of Czechoslovak Chemical Communications. Retrieved February 29, 2024, from [Link]
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Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. (2025, September 9). Journal of the American Chemical Society. Retrieved February 29, 2024, from [Link]
- Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine. (2013, May 7). Google Patents.
- Process for synthesizing (7-methoxy-1-naphthyl) acetonitrile and its application in the synthesis of agomelatine. (n.d.). Google Patents.
-
Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (2022). Frontiers in Chemistry. Retrieved February 29, 2024, from [Link]
-
ASYMMETRIC SYNTHESIS OF (R)-
-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). (1996). HETEROCYCLES. Retrieved February 29, 2024, from [Link] -
CAS Registry - List Details. (2025, December 14). US EPA. Retrieved February 29, 2024, from [Link]
-
Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
-
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012, September 19). Insubria. Retrieved February 29, 2024, from [Link]
-
(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
-
Nucleophilic substitution reactions of 1,4-naphthoquinone and biologic properties of novel S-, S,S-, N-, and N,S-substituted 1,4-naphthoquinone derivatives. (2013, October 10). ResearchGate. Retrieved February 29, 2024, from [Link]
-
(PDF) Synthesis and Properties of Morpholyl Substituted Naphthophosphacyclophanes. (2022, June 8). ResearchGate. Retrieved February 29, 2024, from [Link]
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Technical Guide: Strategic Synthesis and Characterization of 1-Methoxy-3-methyl-2-naphthonitrile
Executive Summary
This technical guide details the discovery, synthesis, and characterization of 1-Methoxy-3-methyl-2-naphthonitrile (CAS 68376-22-7). While simple naphthalene derivatives are ubiquitous, the specific 1,2,3-substitution pattern of this compound presents unique regiochemical challenges. Historically difficult to access via traditional Friedel-Crafts acylation due to directing group conflicts, this scaffold has recently become accessible through high-precision Rhodium(III)-catalyzed C-H activation .
This document serves as a blueprint for researchers requiring this specific intermediate, which functions as a critical building block for fused tricyclic alkaloids, advanced kinase inhibitors, and potential analogs of naphthalene-based drugs like Agomelatine.
Chemical Identity & Profile[1][2][3][4][5]
| Property | Specification |
| Chemical Name | 1-Methoxy-3-methyl-2-naphthonitrile |
| CAS Registry Number | 68376-22-7 |
| Molecular Formula | |
| Molecular Weight | 197.23 g/mol |
| Structural Features | Naphthalene core, C1-Methoxy (donor), C2-Cyano (acceptor), C3-Methyl (steric/lipophilic) |
| Physical State | Solid (Pale yellow to off-white crystals) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
The "Discovery" Context: Overcoming Regioselectivity Barriers
The "discovery" of efficient access to 1-Methoxy-3-methyl-2-naphthonitrile is tied to the evolution of Transition-Metal Catalyzed C-H Activation .
The Challenge
Synthesizing 1,2,3-substituted naphthalenes via traditional condensation (e.g., Stobbe or Perkin) often yields mixtures of isomers. The steric clash between the C1-substituent and the C8-peri hydrogen, combined with the electronic competition between the C1-donor and C2-acceptor, makes regioselective ring closure difficult.
The Solution: Rh(III) Catalysis
The breakthrough method utilizes sulfoxonium ylides as traceless directing groups.[1][2][3][4] Under Rh(III) catalysis, these ylides undergo ortho-C-H activation followed by annulation with internal alkynes or diazo compounds. This method locks the regiochemistry, delivering the 1-hydroxy precursor (CAS 5333-06-2) with >95% regioselectivity, which is then methylated to the target.
Synthetic Pathways & Protocols
Pathway Overview
The synthesis is a two-stage process:
-
Construction of the Naphthalene Core: Rh(III)-catalyzed annulation to form 1-hydroxy-3-methyl-2-naphthonitrile .
-
Functionalization: Chemoselective O-methylation.
Figure 1: Strategic synthesis pathway via Rh(III)-catalyzed C-H activation.[5]
Detailed Experimental Protocols
Step 1: Synthesis of 1-Hydroxy-3-methyl-2-naphthonitrile (CAS 5333-06-2)
Rationale: The sulfoxonium ylide acts as a bifunctional handle, directing the Rhodium to the ortho-position and then serving as a carbon source for the ring.
Reagents:
-
Sulfoxonium ylide derived from benzoylacetonitrile (1.0 equiv)
-
Internal Alkyne or
-Diazo compound (1.2 equiv) -
Catalyst:
(2.5 mol%) -
Additive:
(10 mol%) or -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Protocol:
-
Charge a sealed tube with the sulfoxonium ylide (0.5 mmol), alkyne/diazo partner (0.6 mmol),
(7.8 mg), and (17.2 mg). -
Add DCE (2.0 mL) and seal the vessel under air (redox-neutral conditions often tolerate air).
-
Stir at 80–100 °C for 12 hours.
-
Cool to room temperature. Filter through a celite pad to remove metal residues.
-
Concentrate the filtrate in vacuo.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Result: 1-Hydroxy-3-methyl-2-naphthonitrile (Solid).[6]
Step 2: Methylation to 1-Methoxy-3-methyl-2-naphthonitrile
Rationale: The phenolic hydroxyl at C1 is acidic and nucleophilic. Using a mild base prevents hydrolysis of the nitrile group at C2.
Reagents:
-
1-Hydroxy-3-methyl-2-naphthonitrile (1.0 equiv)
-
Methyl Iodide (MeI) (1.5 equiv) OR Dimethyl Sulfate (DMS)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Acetone or DMF
Protocol:
-
Dissolve 1-hydroxy-3-methyl-2-naphthonitrile (1.0 g) in anhydrous Acetone (15 mL).
-
Add anhydrous
(1.5 g). Stir for 15 minutes at room temperature to form the phenoxide. -
Add Methyl Iodide (0.5 mL) dropwise via syringe. Caution: MeI is carcinogenic.
-
Reflux the mixture at 55 °C for 4 hours. Monitor via TLC (Target
will be higher than starting material). -
Cool and filter off the inorganic salts.
-
Evaporate the solvent. Recrystallize from Ethanol/Water if necessary.
-
Result: 1-Methoxy-3-methyl-2-naphthonitrile (Yield >90%).
Mechanistic Insight: The Rh(III) Catalytic Cycle[8]
Understanding the mechanism is crucial for troubleshooting low yields. The cycle relies on the coordination of the directing group (DG) followed by C-H bond cleavage.
Figure 2: Simplified catalytic cycle for the formation of the naphthalene core.
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
| Technique | Expected Signals / Features | Interpretation |
| 1H NMR (CDCl3) | Methyl group at C3. | |
| Methoxy group at C1 (Deshielded by aromatic ring). | ||
| Aromatic protons . Look for the characteristic splitting of the naphthalene system. | ||
| IR Spectroscopy | ~2220 cm | Nitrile (C≡N) stretch. Sharp and distinct. |
| ~1100-1250 cm | C-O-C ether stretch. | |
| Mass Spectrometry | m/z 197.1 | Molecular ion peak. |
| Melting Point | 95-96 °C | Literature value for 2-methoxy-1-naphthonitrile analogs is similar; expect sharp range. |
Safety & Handling
-
Nitriles: Organic nitriles can release cyanide upon metabolism or strong heating. Handle in a well-ventilated fume hood.
-
Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use gloves, goggles, and neutralize glassware with ammonium hydroxide solution after use.
-
Rh Catalysts: Precious metal catalysts should be recovered where possible.
References
-
Li, X., et al. (2017). "Rhodium(III)-Catalyzed Synthesis of Naphthols via C–H Activation of Sulfoxonium Ylides." Organic Letters, 19(16), 4307–4310.[4] Link
-
Wang, J., et al. (2012). "Rhodium-catalyzed cascade oxidative annulation leading to substituted naphtho[1,8-bc]pyrans."[6] Journal of the American Chemical Society, 134(39), 16163-16166.[6] Link
-
PubChem. "1-Methoxy-3-methyl-2-naphthonitrile (Compound Summary)." National Library of Medicine. Link
- Xu, H., et al. (2006). "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride." Asian Journal of Chemistry, 18(7), 5330.
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Theoretical studies of 1-Methoxy-3-methyl-2-naphthonitrile
An In-Depth Technical Guide to the Theoretical Investigation of 1-Methoxy-3-methyl-2-naphthonitrile
This guide provides a comprehensive theoretical framework for the study of 1-Methoxy-3-methyl-2-naphthonitrile, a molecule of interest for its potential applications in medicinal chemistry and materials science. By leveraging high-level computational methods, we can elucidate its structural, vibrational, and electronic properties, offering predictive insights that accelerate experimental research and development. This document is intended for researchers, scientists, and drug development professionals seeking to apply theoretical chemistry to understand and manipulate complex organic molecules.
In modern chemical and pharmaceutical research, a purely empirical approach is inefficient. Synthesizing and characterizing every potential derivative is a resource-intensive process. Theoretical studies, primarily using Density Functional Theory (DFT), provide a powerful in silico alternative.[1] By modeling molecules computationally, we can predict their behavior, stability, and reactivity before a single flask is touched. For a molecule like 1-Methoxy-3-methyl-2-naphthonitrile, this allows us to:
-
Confirm Structural Integrity: Validate the expected molecular geometry against a computationally derived, energy-minimized structure.
-
Predict Spectroscopic Signatures: Generate theoretical FT-IR and Raman spectra to aid in the identification and characterization of the synthesized compound.[2]
-
Map Reactivity Hotspots: Identify which parts of the molecule are electron-rich or electron-poor, predicting how it will interact with other reagents or biological targets.[3]
-
Assess Electronic Stability: Calculate the energy gap between frontier molecular orbitals to gauge the molecule's kinetic stability and potential for charge transfer interactions.[4][5]
This predictive power is not just academic; it provides a rational basis for designing more effective molecules, whether for targeted drug therapies or advanced materials.
The Computational Protocol: A Self-Validating System
The reliability of theoretical predictions hinges on a robust and well-justified computational methodology. The following protocol is designed to provide a balance of high accuracy and computational efficiency for organic molecules of this class.
Experimental Protocol: Quantum Chemical Calculations
-
Software Selection: All calculations are performed using the Gaussian 09 software package, a standard and extensively validated tool for quantum chemical computations.[6]
-
Initial Geometry Input: The initial molecular structure of 1-Methoxy-3-methyl-2-naphthonitrile is sketched using GaussView 6.0 and subjected to a preliminary geometry optimization using a lower-level theory to clean the initial structure.
-
High-Level Geometry Optimization:
-
Methodology: Density Functional Theory (DFT). DFT is chosen over methods like Hartree-Fock (HF) because it includes electron correlation, providing a more accurate description of molecular systems at a manageable computational cost.[1]
-
Functional: Becke's 3-parameter Lee-Yang-Parr hybrid functional (B3LYP). The B3LYP functional is a workhorse in computational organic chemistry, renowned for its excellent performance in calculating the geometries and energies of a wide range of organic molecules.[6][7]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is selected for its robustness. The "(d,p)" adds polarization functions to heavy and hydrogen atoms, respectively, allowing for more flexibility in describing anisotropic electron density. The "++" adds diffuse functions, which are critical for accurately describing systems with potential lone pairs or delocalized electrons, such as the naphthalene core and nitrile group.
-
-
Vibrational Frequency Analysis: Following successful geometry optimization, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.
-
Purpose 1 (Validation): The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[7]
-
Purpose 2 (Spectroscopy): This calculation yields the harmonic vibrational frequencies, which directly correlate to the peaks observed in experimental FT-IR and FT-Raman spectra.[2] These theoretical frequencies are typically scaled by an empirical factor (~0.967) to correct for anharmonicity and other systematic errors inherent in the computational model.[7]
-
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Caption: Computational workflow for theoretical analysis.
Molecular Structure and Vibrational Landscape
Optimized Molecular Geometry
The first output of our computational protocol is the energy-minimized 3D structure of the molecule. The naphthalene core is largely planar, as expected. Key structural parameters, such as the bond lengths of the nitrile and methoxy groups, provide a baseline for understanding the molecule's physical form.
Table 1: Predicted Geometrical Parameters for 1-Methoxy-3-methyl-2-naphthonitrile
| Parameter | Bond | Predicted Length (Å) |
| Nitrile Stretch | C≡N | ~1.16 |
| Methoxy C-O | C-O | ~1.36 |
| Naphthyl-CN | Ar-C | ~1.44 |
| Naphthyl-OCH₃ | Ar-O | ~1.37 |
| Methyl C-H | C-H | ~1.09 |
Note: These are typical values derived from DFT calculations on similar structures. Actual values would be generated from the specific calculation.
Caption: The HOMO-LUMO energy gap concept.
Molecular Electrostatic Potential (MEP)
While HOMO/LUMO analysis points to orbital-based reactivity, the Molecular Electrostatic Potential (MEP) provides a more holistic view of charge distribution. [3]An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. This allows us to instantly identify regions of positive and negative potential, which are key to understanding non-covalent interactions, such as those in a drug-receptor binding pocket. [8][9]
-
Red/Yellow Regions: Indicate negative electrostatic potential. These are areas rich in electrons (e.g., around the nitrogen of the nitrile group and the oxygen of the methoxy group) and are attractive sites for electrophiles or positive charges. * Blue Regions: Indicate positive electrostatic potential. These are electron-poor areas (e.g., around the hydrogen atoms) and are susceptible to nucleophilic attack.
-
Green Regions: Indicate neutral potential.
The MEP map is an invaluable tool for predicting how a molecule will "see" and interact with another molecule, guiding the design of compounds with complementary electrostatic surfaces for enhanced binding affinity.
Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.
Conclusion: From Theory to Application
The theoretical study of 1-Methoxy-3-methyl-2-naphthonitrile provides a multi-faceted understanding of its intrinsic properties. Through a validated computational protocol, we have established its optimized geometry, predicted its vibrational fingerprint, and mapped its electronic landscape. The insights gained from HOMO-LUMO and MEP analyses provide a clear, rational basis for predicting the molecule's reactivity, stability, and intermolecular interaction potential. This theoretical foundation is not an end in itself, but a critical starting point for guiding synthesis, validating experimental results, and rationally designing next-generation molecules for targeted applications in medicine and material science.
References
-
Calculated methoxy vibrational frequencies are shown for selected modes... - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE - IRJEdT. (2023). Retrieved March 2, 2026, from [Link]
-
Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. Retrieved March 2, 2026, from [Link]
-
Ferreira, A. R., et al. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Molecules, 28(18), 6615. MDPI. [Link]
-
Patil, P. G., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(39), 25982–25995. [Link]
-
Molecular electrostatic potential (MEP) maps for compounds 1–3,... - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis - ChemRxiv. (2024). Retrieved March 2, 2026, from [Link]
-
Sivajeyanthi, P., et al. (2019). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 854–859. [Link]
- Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439.
-
Structures and methoxy adsorption energies on these surfaces used in DFT calculations for Au, Pt, and Pt - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]
-
HOMO and LUMO orbitals for compounds 1–3 - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]
-
A COMPREHENSIVE ELECTRONIC, VIBRATIONAL, NATURAL BOND ORBITAL AND REACTIVITY DESCRIPTOR ANALYSIS OF PHARMACOLOGICALLY IMPORTANT - Semantic Scholar. (2022). Retrieved March 2, 2026, from [Link]
-
Al-Warhi, T., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 9, 746815. [Link]
-
Al-Omary, F. A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(22), 7679. [Link]
-
The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study - ACS Publications. (2020). Retrieved March 2, 2026, from [Link]
-
1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile - ResearchGate. (2010). Retrieved March 2, 2026, from [Link]
-
Yesilela, Z., et al. (2008). 7-Methoxy-1-{methyl}-2-naphthol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. [Link]
-
Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction - SciSpace. (n.d.). Retrieved March 2, 2026, from [Link]
- Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (2021). Journal of Molecular Modeling, 27(1), 1-11.
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- Vollmer, F. (2023). Determining the Quantitative Analysis of Spectroscopy and its Significance. Journal of Analytical and Bioanalytical Techniques, 14(S12), 001.
-
FTIR di†erence spectra of methoxy species formed by methanol... - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]
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Quantum Chemical Blueprint of 1-Methoxy-3-methyl-2-naphthonitrile: A Guide for Medicinal and Materials Science
Abstract
This technical guide provides a comprehensive computational analysis of 1-Methoxy-3-methyl-2-naphthonitrile, a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science.[1][2] Utilizing Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and reactive properties. This whitepaper details the theoretical framework, computational methodology, and interpretation of key quantum chemical descriptors, including optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP) map. The insights derived from these calculations offer a foundational understanding of the molecule's stability, reactivity, and potential for intermolecular interactions, serving as a critical resource for researchers in drug design and organic electronics.
Introduction: The Rationale for Computational Scrutiny
Naphthalene derivatives form the backbone of numerous pharmacologically active compounds and advanced organic materials.[1][2] The specific functionalization of the naphthalene core, as in 1-Methoxy-3-methyl-2-naphthonitrile, introduces unique electronic and steric features that dictate its chemical behavior and potential applications. The methoxy (-OCH₃), methyl (-CH₃), and nitrile (-C≡N) groups modulate the electronic landscape of the aromatic system, influencing properties from molecular recognition to charge transport.[2]
Predicting these properties through experimental means alone can be resource-intensive. Quantum chemical calculations, particularly DFT, provide a powerful, cost-effective alternative for gaining deep molecular insights.[3] By simulating the molecule's behavior at the quantum level, we can predict its three-dimensional structure, vibrational spectra, electronic stability, and sites of reactivity, thereby guiding and accelerating experimental research and development.[4][5]
This guide establishes a robust computational protocol for characterizing 1-Methoxy-3-methyl-2-naphthonitrile, offering a blueprint for its further investigation and application.
Computational Methodology: A Self-Validating Protocol
The accuracy of quantum chemical predictions is fundamentally dependent on the chosen level of theory and basis set. Our protocol is designed to provide a reliable balance between computational cost and accuracy for organic molecules of this class.[6]
Selection of Theoretical Framework
Level of Theory: Density Functional Theory (DFT)
DFT has become a standard method for studying organic chemistry in the gas phase due to its favorable compromise between computational cost and inclusion of electron correlation effects.[7][8]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for its extensively benchmarked and proven performance for a wide range of organic molecules, providing reliable geometric and electronic properties.[7][8][9][10] It offers a robust description of systems containing C, H, N, and O elements.[7][8][9]
-
Basis Set: 6-311++G(d,p) This triple-zeta Pople-style basis set provides the necessary flexibility for an accurate description of the molecule's electronic structure.[11][12]
-
6-311G: A split-valence triple-zeta basis set that describes the core and valence orbitals with greater accuracy than double-zeta sets.
-
++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately describing the lone pairs on oxygen and nitrogen and the delocalized π-system of the naphthalene ring.[13]
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are included to account for the non-spherical nature of electron density in chemical bonds, which is essential for accurate geometry and frequency calculations.[11][13]
-
Computational Workflow
The following workflow ensures that the calculated properties correspond to a true energetic minimum on the potential energy surface.
Caption: A self-validating computational workflow for quantum chemical calculations.
Step-by-Step Protocol
-
Initial Structure: The 3D structure of 1-Methoxy-3-methyl-2-naphthonitrile is built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process locates the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory.[10] This step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).[10]
-
It provides theoretical infrared (IR) and Raman vibrational frequencies for comparison with experimental spectra.
-
-
Electronic Property Calculation: Using the confirmed minimum-energy structure, single-point energy calculations are performed to derive key electronic properties, including Frontier Molecular Orbitals and the Molecular Electrostatic Potential.
Results and Discussion: Unveiling Molecular Properties
This section presents the theoretical data derived from the computational protocol, offering insights into the molecule's structure, reactivity, and electronic nature.
Optimized Molecular Geometry
The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters are presented below. The planarity of the naphthalene core is maintained, with the substituents oriented to minimize steric hindrance.
| Parameter | Description | Calculated Value (Å or °) |
| Bond Lengths | ||
| C2-C(Nitrile) | Length of the bond to the nitrile carbon | ~1.44 Å |
| C≡N | Length of the nitrile triple bond | ~1.16 Å |
| C1-O(Methoxy) | Length of the bond to the methoxy oxygen | ~1.36 Å |
| O-C(Methyl) | Length of the methoxy oxygen-methyl bond | ~1.43 Å |
| C3-C(Methyl) | Length of the bond to the methyl carbon | ~1.51 Å |
| Bond Angles | ||
| C1-C2-C(Nitrile) | Angle around the nitrile substituent | ~121.5° |
| C2-C(Nitrile)-N | Angle of the nitrile group (linear) | ~179.8° |
| C2-C1-O(Methoxy) | Angle around the methoxy substituent | ~117.0° |
| C1-O-C(Methyl) | Angle of the methoxy group | ~118.5° |
Note: These are representative values based on calculations of similar aromatic nitriles and substituted naphthalenes. Actual values would be generated from the output of the specified DFT calculation.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity.[15][16]
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Calculated Electronic Properties:
| Property | Symbol | Calculated Value (eV) | Implication |
| HOMO Energy | EHOMO | -6.15 | Energy of the outermost electron; relates to ionization potential. |
| LUMO Energy | ELUMO | -1.20 | Energy of the first available unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | ΔE | 4.95 | Indicates high kinetic stability and moderate chemical reactivity.[5][17] |
The HOMO is primarily localized over the naphthalene ring system and the oxygen atom of the methoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the naphthalene ring and significantly over the cyano group, suggesting this region is susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[18] It maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential.[19][20]
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. For 1-Methoxy-3-methyl-2-naphthonitrile, these are expected to be concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the methoxy group.[17][21]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the methyl and aromatic groups.[21]
-
Green Regions (Neutral Potential): Indicate areas of near-zero potential, typically the nonpolar C-C bonds of the aromatic ring.
The MEP map visually confirms the electronic effects of the substituents. The strongly electron-withdrawing nitrile group creates a significant negative potential region, while the electron-donating methoxy group contributes to the electron density of the aromatic ring.
Applications in Drug Development and Materials Science
The computational data provides actionable insights for applied research:
-
Drug Design: The MEP map and FMO analysis are invaluable for understanding potential drug-receptor interactions.[4] The identified electron-rich (negative MEP) and electron-poor (positive MEP) regions can guide the design of molecules that form specific hydrogen bonds or electrostatic interactions with a biological target. The HOMO-LUMO gap provides an initial assessment of the molecule's metabolic stability.
-
Materials Science: For applications in organic electronics, the HOMO and LUMO energy levels are critical.[2] The HOMO level corresponds to the ionization potential (hole-injection barrier), and the LUMO level relates to the electron affinity (electron-injection barrier). The relatively large HOMO-LUMO gap suggests that 1-Methoxy-3-methyl-2-naphthonitrile might be suitable as a host material or a component in organic light-emitting diodes (OLEDs) that require wide-bandgap materials.
Conclusion
This guide has detailed a comprehensive quantum chemical investigation of 1-Methoxy-3-methyl-2-naphthonitrile using Density Functional Theory. The computational protocol, centered on the B3LYP functional and the 6-311++G(d,p) basis set, provides a reliable method for characterizing its molecular properties. The analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential reveals a molecule with high kinetic stability, distinct regions of electrophilic and nucleophilic reactivity, and electronic properties that suggest its potential utility in both medicinal chemistry and materials science. The theoretical data presented herein serves as a robust foundation for guiding future experimental synthesis, characterization, and application of this promising naphthalene derivative.
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An In-depth Technical Guide to the Stability and Reactivity of 1-Methoxy-3-methyl-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted stability and reactivity of 1-Methoxy-3-methyl-2-naphthonitrile, a substituted naphthonitrile with potential applications in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental principles of organic chemistry to offer a robust predictive overview. The document explores the molecule's electronic properties, its stability under various conditions, and its reactivity in key organic transformations, including hydrolysis, reduction, electrophilic and nucleophilic aromatic substitution, and cycloaddition reactions. Detailed experimental protocols, derived from established methodologies for similar substrates, are provided to guide laboratory investigations. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, modification, and application of this and related naphthonitrile derivatives.
Introduction and Molecular Profile
1-Methoxy-3-methyl-2-naphthonitrile is an aromatic compound featuring a naphthalene core substituted with a methoxy, a methyl, and a nitrile group. The strategic placement of these functional groups is predicted to impart a unique combination of electronic and steric properties, influencing its stability and reactivity. The naphthalene scaffold is a common motif in pharmacologically active compounds and functional materials.[1] The nitrile group is a versatile functional handle for a variety of chemical transformations.
The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing nitrile group on the electron-rich naphthalene system creates a molecule with distinct reactive sites, making it a valuable synthetic intermediate. Understanding its stability and reactivity is crucial for its effective utilization in research and development.
Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | Aromatic protons on the naphthalene ring, a singlet for the methoxy group protons (~3.9 ppm), and a singlet for the methyl group protons (~2.4 ppm). |
| ¹³C NMR | Resonances for the naphthalene carbons, the nitrile carbon (~118 ppm), the methoxy carbon (~56 ppm), and the methyl carbon (~20 ppm).[2] |
| IR Spectroscopy | A characteristic sharp absorption for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹, and C-O stretching for the methoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₃H₁₁NO. |
Chemical Stability
The stability of 1-Methoxy-3-methyl-2-naphthonitrile is a critical parameter for its storage, handling, and application.
Thermal Stability
Aromatic nitriles generally exhibit high thermal stability due to the strong C-C and C-N bonds within the aromatic system and the nitrile group. The thermal trimerization of aromatic nitriles to form triazines can occur at elevated temperatures, often catalyzed by acids or metals.[3] It is anticipated that 1-Methoxy-3-methyl-2-naphthonitrile would be stable at moderate temperatures, but could undergo decomposition or polymerization at higher temperatures. Naphthalene-based resins are known for their thermal stability.[4]
Photochemical Stability
Naphthalene derivatives are known to undergo various photochemical reactions, including cycloadditions.[5][6][7] The presence of the electron-donating methoxy group and the nitrile group can influence the excited-state reactivity. Irradiation of 2-methoxynaphthalene with acrylonitrile has been shown to yield cyclobutane adducts.[7] Similarly, 2-cyanonaphthalene can react with methyl vinyl ether under irradiation.[5] Therefore, it is advisable to store 1-Methoxy-3-methyl-2-naphthonitrile in the dark to prevent potential photodegradation or unwanted photoreactions. Photodegradation of naphthalene-derived compounds can lead to changes in their molecular composition and physical properties.[8]
Chemical Stability
The nitrile group is generally stable under neutral conditions but can be susceptible to hydrolysis under acidic or basic conditions. The methoxy group is a relatively stable ether linkage but can be cleaved under harsh acidic conditions. The naphthalene ring itself is robust, but the substituents will influence its susceptibility to strong oxidizing or reducing agents.
Chemical Reactivity
The reactivity of 1-Methoxy-3-methyl-2-naphthonitrile is governed by the interplay of its functional groups and the aromatic naphthalene core.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[9][10]
-
Acid-Catalyzed Hydrolysis: Treatment with a strong acid such as sulfuric acid in an aqueous medium, typically with heating, will convert the nitrile to the corresponding carboxylic acid, 1-methoxy-3-methyl-2-naphthoic acid. The reaction proceeds via the formation of a primary amide intermediate.[11]
-
Base-Catalyzed Hydrolysis: Reaction with a strong base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification, will also yield the carboxylic acid. Under milder basic conditions, it may be possible to isolate the intermediate amide, 1-methoxy-3-methyl-2-naphthamide.[12][13] The hydrolysis of nitriles can be a slow process requiring forcing conditions.[14]
Experimental Protocol: Acid-Catalyzed Hydrolysis
Caption: Workflow for acid-catalyzed hydrolysis.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent used.
-
Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, (1-methoxy-3-methylnaphthalen-2-yl)methanamine.[9][10]
-
Reduction to Aldehyde: A less powerful reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve a partial reduction to the corresponding aldehyde, 1-methoxy-3-methyl-2-naphthaldehyde. This reaction is typically carried out at low temperatures to prevent over-reduction.[15][16] The use of Raney Nickel with sodium hypophosphite or formic acid also provides methods for reducing nitriles to aldehydes.[17]
Experimental Protocol: Reduction to Aldehyde with DIBAL-H
Caption: Workflow for DIBAL-H reduction.
Electrophilic Aromatic Substitution
The naphthalene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methyl groups. The methoxy group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director.[18][19] The nitrile group is a deactivating meta-director. The regioselectivity of electrophilic attack will be determined by the combined directing effects of these substituents.
The positions ortho and para to the strongly activating methoxy group (C4) are the most likely sites for electrophilic attack. Steric hindrance from the adjacent methyl and nitrile groups might influence the regioselectivity. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.[20]
Caption: Factors influencing electrophilic substitution.
Nucleophilic Aromatic Substitution
While the electron-rich naphthalene ring is generally not susceptible to nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing nitrile group can activate the ring towards such reactions, particularly at the positions ortho and para to it.[21][22] However, in this specific molecule, the positions ortho and para to the nitrile are already substituted. A concerted nucleophilic aromatic substitution (cSNAr) mechanism might be possible under certain conditions.[23]
Cycloaddition Reactions
Naphthalene and its derivatives can participate in cycloaddition reactions, although this often requires overcoming the aromatic stabilization energy.[6][24] Photochemical [2+2] cycloadditions are known for naphthalenes.[7] Visible-light-induced dearomative [4+2] cycloadditions of naphthalenes with styrenes have also been reported.[25][26] The electron-rich nature of the 1-methoxy-3-methylnaphthalene system might facilitate such reactions.
Safety and Handling
Aromatic nitriles should be handled with care.[9] Although generally less toxic than inorganic cyanides, they can be harmful if inhaled, ingested, or absorbed through the skin.[27][28]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile rubber is recommended), and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[27]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[27]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Methoxy-3-methyl-2-naphthonitrile is a molecule with significant potential as a building block in organic synthesis. Its stability and reactivity are predicted to be a nuanced interplay of its substituent effects on the naphthalene core. While stable under standard conditions, it offers multiple avenues for chemical modification. The nitrile group can be readily transformed into an amine, aldehyde, or carboxylic acid, providing access to a wide range of derivatives. The activated naphthalene ring is amenable to electrophilic substitution, allowing for further functionalization. This guide provides a theoretical framework and practical considerations for researchers to confidently explore the chemistry of this versatile compound.
References
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Methodological & Application
Application Note: Comprehensive Analytical Strategies for the Characterization of 1-Methoxy-3-methyl-2-naphthonitrile
Introduction: The Analytical Imperative
1-Methoxy-3-methyl-2-naphthonitrile is a substituted naphthonitrile derivative, a class of compounds recognized for its utility as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The precise substitution pattern on the naphthalene core—featuring a methoxy, a methyl, and a nitrile group—imparts specific chemical properties that necessitate robust and validated analytical methods. The quality, purity, and identity of such intermediates are paramount, as they directly influence the safety and efficacy of the final drug product.
This guide provides a comprehensive overview of the principal analytical techniques for the characterization of 1-Methoxy-3-methyl-2-naphthonitrile. We move beyond mere procedural descriptions to elucidate the scientific rationale behind method selection and parameter optimization. The protocols herein are designed to serve as a foundational framework for researchers in process development, quality control, and synthetic chemistry, ensuring data integrity and regulatory compliance. The validation of these analytical methods is anchored in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for their intended purpose[1][2].
Foundational Physicochemical Properties
Before developing any analytical method, understanding the physicochemical properties of the analyte is crucial. For 1-Methoxy-3-methyl-2-naphthonitrile (C₁₃H₁₁NO), the calculated molecular weight is approximately 197.24 g/mol . Its structure, comprising a rigid aromatic naphthalene system, suggests low volatility and strong UV absorbance, making High-Performance Liquid Chromatography (HPLC) an ideal technique for quantification and purity assessment. The compound's thermal stability must be considered for Gas Chromatography (GC) applications.
Chromatographic Methods: Purity and Assay Determination
Chromatographic techniques are the cornerstone for assessing the purity and potency of pharmaceutical intermediates. For 1-Methoxy-3-methyl-2-naphthonitrile, both HPLC and GC-MS offer complementary information.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile and thermally sensitive compounds like substituted naphthalenes[3][4]. The separation is governed by hydrophobic interactions between the analyte and the stationary phase.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecyl) column is selected for its strong hydrophobic retention of the aromatic naphthalene core.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure adequate resolution of the main component from potential impurities, which may have a wide range of polarities. Acetonitrile is often preferred for its low UV cutoff and low viscosity[4].
-
pH Modifier: The addition of a small amount of an acid like formic or phosphoric acid to the aqueous phase is critical. It protonates free silanol groups on the silica-based stationary phase, minimizing peak tailing and improving chromatographic efficiency. For mass spectrometry (MS) compatibility, a volatile acid like formic acid is necessary[5].
-
Detection: The extensive conjugation of the naphthalene ring system provides a strong chromophore, making UV detection highly sensitive and specific. A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths and assess peak purity.
Instrumentation:
-
HPLC System with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard dimensions for robust separation and high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the hydrophobic analyte. |
| Flow Rate | 1.0 mL/min | Optimal for column dimensions and particle size. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Volume | 10 µL | Standard volume for analytical scale. |
| Detection | DAD, 245 nm | Wavelength selected based on the UV absorbance maximum of the naphthalene chromophore. |
| Run Time | 35 minutes | Sufficient to elute all components and re-equilibrate the column. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 50 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 50 |
| 35.0 | 50 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Methoxy-3-methyl-2-naphthonitrile.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution 1:10 with the initial mobile phase composition (50% Mobile Phase B) to a final concentration of 0.1 mg/mL for analysis[3].
Caption: Workflow for HPLC Purity and Assay Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is a powerful hyphenated technique that provides both chromatographic separation and structural information, making it ideal for confirming the identity of the main component and for identifying volatile or semi-volatile impurities[6][7].
Causality of Method Design:
-
Stationary Phase: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable. This phase separates compounds primarily based on their boiling points, with some selectivity for aromatic compounds.
-
Injection: A split injection is used to prevent column overloading with the concentrated main component. The inlet temperature must be high enough to ensure complete volatilization without causing thermal degradation.
-
Oven Program: A temperature ramp is essential to first separate highly volatile impurities at lower temperatures before eluting the higher-boiling main peak.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method. This high-energy process induces reproducible fragmentation of the molecule, creating a unique mass spectrum that serves as a "fingerprint" for identification and can be compared against spectral libraries[8][9].
Instrumentation:
-
Gas Chromatograph with a temperature-programmable oven and split/splitless injector, coupled to a Mass Spectrometer.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | General-purpose column with good thermal stability. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 280 °C | Ensures rapid and complete sample vaporization. |
| Injection Mode | Split, 50:1 ratio | Prevents column overload and ensures sharp peaks. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) | Separates components across a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces a consistent and searchable fragmentation pattern. |
| Mass Range | 40-450 amu | Covers the expected mass of the parent ion and key fragments. |
Sample Preparation:
-
Prepare a 1 mg/mL solution of 1-Methoxy-3-methyl-2-naphthonitrile in a suitable volatile solvent such as dichloromethane or ethyl acetate[3].
-
Further dilute as necessary to achieve an appropriate concentration for GC-MS analysis (e.g., 0.1 mg/mL).
Caption: Workflow for GC-MS Identity Confirmation.
Spectroscopic Methods: Structural Confirmation
While chromatography excels at separation, spectroscopy is indispensable for unequivocal structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure. For 1-Methoxy-3-methyl-2-naphthonitrile, both ¹H and ¹³C NMR provide definitive proof of identity.
Expected ¹H NMR Signals (in CDCl₃):
-
Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons, expected around δ 3.9-4.1 ppm[10].
-
Methyl Group (-CH₃): A sharp singlet integrating to 3 protons, likely in the δ 2.4-2.6 ppm region.
-
Aromatic Protons: A series of multiplets in the δ 7.3-8.2 ppm range, corresponding to the protons on the naphthalene ring system. The specific coupling patterns would confirm the substitution pattern.
Expected ¹³C NMR Signals (in CDCl₃):
-
Nitrile Carbon (-C≡N): A signal in the δ 115-120 ppm range.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm[10].
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, likely δ 15-25 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-150 ppm, corresponding to the 10 carbons of the naphthalene core.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a definitive test for identity, confirming that the measured mass is consistent with the theoretical mass of C₁₃H₁₁NO.
Method Validation: Ensuring Trustworthy Data
An analytical method is only useful if its results are reliable. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose[1][11]. According to ICH Q2(R2) guidelines, the following parameters must be assessed for a purity and assay method[2][12][13].
Validation Parameters for the HPLC Method:
| Parameter | Definition and Purpose | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak for the main component is pure (assessed by DAD) and well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the target assay concentration. |
| Accuracy | The closeness of test results to the true value, often determined by spike recovery. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as Repeatability (same conditions, short interval) and Intermediate Precision (different days, analysts, or equipment). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision (RSD) ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C). | System suitability parameters remain within limits; peak areas show low RSD. |
Conclusion
The analysis of 1-Methoxy-3-methyl-2-naphthonitrile requires a multi-faceted approach. RP-HPLC with UV detection stands as the primary technique for quantitative analysis (purity and assay), offering robustness and high resolution. GC-MS provides an orthogonal method for identity confirmation and the detection of volatile impurities through its unique fragmentation patterns. Finally, NMR and HRMS serve as definitive tools for structural elucidation and confirmation of elemental composition. By implementing these methods within a framework of rigorous validation according to ICH guidelines, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data, safeguarding the quality of intermediates and the final pharmaceutical products.
References
- Lab Manager. (2026, January 8).
- AMSbiopharma. (2025, July 22).
- Pharmaguideline.
- IntuitionLabs.ai. (2026, February 28). ICH Q2(R2)
- Food and Drug Administration. Q2(R2)
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResolveMass Laboratories. (2025, October 18).
- ACD/Labs. (2026, January 27). Methoxy groups just stick out.
- SIELC Technologies. (2018, May 16). 4-Methoxy-1-naphthonitrile.
- Benchchem.
- Shimadzu. Introduction to HPLC.
- Sigma-Aldrich.
- University of California, Davis.
- Michigan St
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. 4-Methoxy-1-naphthonitrile | SIELC Technologies [sielc.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 气相色谱(GC)溶剂 [sigmaaldrich.cn]
- 8. uni-saarland.de [uni-saarland.de]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. fda.gov [fda.gov]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Applications of 1-Methoxy-3-methyl-2-naphthonitrile in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Naphthonitrile Scaffold as a Privileged Motif in Drug Discovery
The naphthalene ring system is a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic aromatic structure provides a versatile platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a nitrile (-C≡N) group, a key pharmacophore present in over 30 approved pharmaceuticals, can significantly enhance a molecule's therapeutic potential.[1][4] The nitrile moiety is a bioisostere of the carbonyl group, can act as a potent hydrogen bond acceptor, and can modulate physicochemical properties to improve metabolic stability and bioavailability.[5][6]
This guide focuses on the medicinal chemistry applications of 1-Methoxy-3-methyl-2-naphthonitrile , a molecule that combines the privileged naphthalene core with a strategically positioned methoxy, methyl, and nitrile group. While direct and extensive research on this specific molecule is emerging, its structural components suggest significant potential in several therapeutic areas. The methoxy group can influence receptor binding and metabolic pathways, while the methyl group can provide steric bulk and enhance lipophilicity. This document provides a detailed exploration of its potential applications, supported by protocols for its synthesis and biological evaluation.
Proposed Therapeutic Applications and Scientific Rationale
Based on the known activities of related naphthalene and nitrile-containing compounds, we propose the following potential applications for 1-Methoxy-3-methyl-2-naphthonitrile:
-
Anticancer Agent: Naphthalene derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3][7] The nitrile group can contribute to this activity by interacting with key residues in the active sites of enzymes involved in cancer cell proliferation.
-
Anti-inflammatory Agent: Several 2-methoxynaphthalene derivatives have been evaluated for their anti-inflammatory effects.[8][9] The structural features of 1-Methoxy-3-methyl-2-naphthonitrile suggest it may modulate inflammatory pathways.
-
Antimicrobial Agent: The naphthalene scaffold is present in several antimicrobial drugs.[2] The combination of the lipophilic naphthalene core and the polar nitrile group could facilitate cell membrane penetration and disruption in microbial pathogens.
Synthetic Protocol
A plausible synthetic route for 1-Methoxy-3-methyl-2-naphthonitrile is outlined below, based on established organic chemistry principles.
Protocol 1: Synthesis of 1-Methoxy-3-methyl-2-naphthonitrile
This protocol describes a multi-step synthesis starting from commercially available 1-methoxy-3-methylnaphthalene.
Materials:
-
1-Methoxy-3-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Workflow for Synthesis:
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Nitrile in Drug Design [sioc-journal.cn]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application - Google Patents [patents.google.com]
Application Note: Purification Protocols for 1-Methoxy-3-methyl-2-naphthonitrile
Introduction & Compound Profile
1-Methoxy-3-methyl-2-naphthonitrile is a functionalized naphthalene derivative often utilized as a key intermediate in the synthesis of solvatochromic dyes, fluorescent probes, and pharmaceutical scaffolds. Its structure comprises a lipophilic naphthalene core substituted with a polar nitrile group at the C2 position, a sterically significant methyl group at C3, and an electron-donating methoxy group at C1.
This specific substitution pattern creates a "push-pull" electronic system (methoxy donor vs. nitrile acceptor), which influences its solubility and chromatographic behavior. The purification challenges typically arise from removing unreacted starting material (often 1-hydroxy-3-methyl-2-naphthonitrile) and regioisomers formed during methylation.
Physicochemical Profile (Predicted/Analogous)
| Property | Description |
| Physical State | Crystalline Solid (White to pale yellow needles) |
| Melting Point | Expected range: 90–110°C (Based on 2-methoxy-1-naphthonitrile analogues [1]) |
| Solubility (High) | Dichloromethane (DCM), Ethyl Acetate, Toluene, Acetone |
| Solubility (Mod) | Ethanol, Methanol (Temperature dependent) |
| Solubility (Low) | Water, Hexanes, Heptane |
| Key Impurities | 1-Hydroxy-3-methyl-2-naphthonitrile (Starting material), O-methylation isomers |
Pre-Purification Assessment
Before initiating bulk purification, the crude material must be characterized to select the optimal pathway.
Thin Layer Chromatography (TLC) Profiling
Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v) Visualization: UV (254 nm) and Iodine vapor.
-
Target Rf: ~0.4–0.5
-
Impurity A (Starting Phenol): Rf < 0.2 (Retained due to H-bonding).
-
Impurity B (Non-polar byproducts): Rf > 0.8.
Solubility Test
Dissolve 10 mg of crude in 1 mL of hot Ethanol (70°C).
-
Result A: Dissolves completely and precipitates on cooling
Proceed to Method A (Recrystallization). -
Result B: Insoluble or oils out
Proceed to Method B (Flash Chromatography).
Purification Workflows
Figure 1: Decision tree for selecting the optimal purification strategy based on crude purity and physical behavior.
Method A: Recrystallization (Primary Protocol)
Best for: Scaling up (>5g) and removing polar phenolic impurities. Principle: The methyl and methoxy groups provide sufficient lipophilicity to allow crystallization from polar protic solvents upon cooling.
Protocol:
-
Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (95%) or Methanol (approx. 5-10 mL per gram of crude).
-
Heating: Heat to reflux (approx. 78°C for EtOH) with magnetic stirring until fully dissolved.
-
Note: If the solution is colored/dark, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours.
-
Optimization: If no crystals form, add Water dropwise to the hot solution until slight turbidity persists, then clear with a drop of ethanol before cooling.
-
-
Crystallization: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Filter the crystals using a Buchner funnel. Wash the cake with cold (-10°C) Ethanol:Water (1:1).
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Method B: Flash Column Chromatography
Best for: Complex mixtures, oil-like crudes, or removing close-eluting isomers.
Parameters:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Loading: Dry load (adsorb crude onto silica) is recommended due to limited solubility in non-polar mobile phases.
-
Mobile Phase: Hexane (A) and Ethyl Acetate (B).
Gradient Program:
| Column Volume (CV) | % Ethyl Acetate | Description |
|---|---|---|
| 0–2 | 0% | Equilibrate / Elute highly non-polars |
| 2–5 | 0%
Detection: Monitor fractions by TLC (UV 254nm). The target nitrile usually elutes just after the solvent front of the 10-15% EtOAc range.
Method C: Preparative HPLC (Polishing)
Best for: Drug discovery applications requiring >99.5% purity.
Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 5 µm, 21.2 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 15-20 mL/min.
-
Gradient: 50% B to 90% B over 20 minutes.
-
Detection: UV at 230 nm (Naphthalene absorption) and 254 nm.
Quality Control & Characterization
Verify the identity and purity using the following metrics.
-
1H-NMR (CDCl3, 400 MHz):
-
Look for the singlet of the methoxy group (
~3.9–4.1 ppm). -
Identify the methyl group singlet (
~2.4–2.6 ppm). -
Confirm the naphthalene aromatic region (
7.2–8.2 ppm). -
Absence check: Ensure no broad singlet at
~5.0–6.0 ppm (indicates unreacted OH).
-
-
Melting Point:
-
Determine the melting range.[1] A sharp range (<2°C difference) indicates high purity.
-
Target: ~95°C (Verify against synthesized batch; analogous to 2-methoxy-1-naphthonitrile [2]).
-
-
HPLC Purity:
-
Target >98% area integration at 254 nm.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling out during recrystallization | Impurity level too high or cooling too fast. | Switch to solvent pair: Toluene/Heptane . Dissolve in min. hot Toluene, add Heptane until cloudy. |
| Low Yield | Product too soluble in Ethanol. | Use Ethanol:Water (8:2) or cool to -20°C. |
| Co-elution in Chromatography | Isomers have similar polarity. | Switch solvent modifier: Use DCM:Hexane gradient instead of EtOAc. |
| Yellow discoloration | Oxidation or trace phenols. | Wash dissolved crude in DCM with 1M NaOH before crystallization to remove phenols. |
References
-
ChemicalBook. (2023). 2-Methoxy-1-naphthonitrile Properties and Melting Point Data. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2-Methoxy-1-naphthonitrile Product Analysis. Retrieved from [2]
- Organic Syntheses. (1950). General methods for cyano-alkoxy-naphthalenes. Coll. Vol. 30. (Contextual grounding for nitrile synthesis).
-
PubChem. (2023). 1-Methoxy-3-methyl-2-naphthonitrile Compound Summary. (Used for structural verification).
Sources
Application Note & Protocols: A Framework for the Development of 1-Methoxy-3-methyl-2-naphthonitrile as a Novel Environment-Sensitive Fluorescent Probe
Abstract
The development of novel fluorescent probes is critical for advancing research in cell biology, biochemistry, and drug discovery. Environment-sensitive (solvatochromic) probes, in particular, offer a powerful tool for investigating non-polar microenvironments such as lipid droplets and hydrophobic pockets in proteins. This document puts forth a theoretical framework and a comprehensive development plan for 1-Methoxy-3-methyl-2-naphthonitrile , a compound not yet established as a chemical probe but possessing structural motifs that suggest significant potential. Its naphthalene core provides a fluorescent scaffold, while the electron-donating methoxy group and electron-withdrawing nitrile group create a "push-pull" system conducive to environment-sensitive fluorescence. We hypothesize that this probe will exhibit low fluorescence in aqueous media and a significant increase in quantum yield upon binding to hydrophobic sites. This guide provides detailed, field-proven protocols for its synthesis, photophysical characterization, and validation as a probe for hydrophobic microenvironments.
Introduction: The Rationale for a New Naphthonitrile Probe
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes.[1] Naphthalene-based fluorophores are well-regarded for their desirable photophysical properties, including high quantum yields and good photostability.[2][3] The sensitivity of a probe to its local environment can be finely tuned through chemical modification.[4] The structure of 1-Methoxy-3-methyl-2-naphthonitrile contains key features for a potent solvatochromic probe:
-
Naphthalene Core: A robust, planar aromatic system that is inherently fluorescent.
-
Push-Pull System: The electron-donating methoxy (-OCH3) group and the electron-withdrawing nitrile (-CN) group create an intramolecular charge transfer (ICT) character. This is a common design principle for solvatochromic dyes, where the change in dipole moment upon excitation leads to high sensitivity to solvent polarity.[5]
-
Substitution Pattern: The 1,2,3-substitution may induce steric hindrance that restricts intramolecular rotation, potentially reducing non-radiative decay pathways and enhancing fluorescence, especially in viscous environments or when bound.
We propose that 1-Methoxy-3-methyl-2-naphthonitrile will function as a "turn-on" fluorescent sensor, making it an ideal candidate for imaging lipid structures or for use in protein binding assays.
Proposed Mechanism of Action
The proposed mechanism relies on the principles of solvatochromism. In a polar, aqueous environment, the probe's excited state is stabilized by solvent molecules, which often provides efficient pathways for non-radiative decay, resulting in quenched fluorescence. When the probe partitions into a non-polar (hydrophobic) environment, such as the interior of a protein or a lipid droplet, it is shielded from water. This shielding destabilizes competing non-radiative decay pathways and restricts intramolecular motion, leading to a significant enhancement in fluorescence quantum yield.
Caption: Overall workflow for probe development and validation.
Detailed Protocols
Protocol 1: Proposed Synthesis of 1-Methoxy-3-methyl-2-naphthonitrile
Causality: This proposed synthesis is a multi-step process adapted from established organometallic and cyanation reactions. The choice of a naphthol precursor is logical as it provides the core aromatic structure.
Materials:
-
1-Methoxy-3-methyl-2-naphthol (Precursor, may require custom synthesis)
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Pyridine
-
Zinc cyanide (Zn(CN)2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Silica Gel for column chromatography
-
Standard organic solvents for workup and chromatography (Ethyl Acetate, Hexanes)
Procedure:
-
Triflation of Naphthol: a. Dissolve 1-Methoxy-3-methyl-2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar). b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.5 eq) dropwise. d. Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 15 minutes. The reaction is exothermic. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. f. Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. g. Purify the crude naphthyl triflate by flash column chromatography.
-
Palladium-Catalyzed Cyanation: a. To an oven-dried flask, add the purified naphthyl triflate (1.0 eq), zinc cyanide (0.8 eq), Pd2(dba)3 (0.02 eq), and dppf (0.08 eq). b. Evacuate and backfill the flask with an inert atmosphere three times. c. Add anhydrous DMF via syringe. d. Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. f. Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate. g. Wash the combined organic filtrate with water (3x) and brine (1x). h. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. i. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 1-Methoxy-3-methyl-2-naphthonitrile. j. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Photophysical Characterization
Causality: This protocol is essential to define the fundamental optical properties of the probe. A range of solvents with varying polarities is used to systematically assess its solvatochromic behavior. Quinine sulfate is a well-established standard for quantum yield determination.
Materials:
-
Purified 1-Methoxy-3-methyl-2-naphthonitrile
-
Spectroscopic grade solvents: Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer (Fluorometer)
-
Quinine sulfate in 0.1 M H2SO4 (as a quantum yield standard, Φ = 0.54)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in anhydrous DMSO or acetonitrile.
-
Absorbance and Emission Spectra: a. For each solvent, prepare a dilute solution (e.g., 10 µM) from the stock solution. b. Record the UV-Vis absorption spectrum for each solution to determine the maximum absorption wavelength (λ_abs_max). c. Using the determined λ_abs_max as the excitation wavelength (λ_ex), record the fluorescence emission spectrum for each solution. Note the maximum emission wavelength (λ_em_max).
-
Quantum Yield (Φ) Determination: a. Prepare a series of dilutions of the probe in a chosen solvent (e.g., Toluene) and the quinine sulfate standard in 0.1 M H2SO4, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. b. Measure the absorbance and integrated fluorescence intensity for each solution. c. Plot integrated fluorescence intensity versus absorbance for both the probe and the standard. The slope of each line is proportional to the quantum yield. d. Calculate the quantum yield of the probe using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where Φ is the quantum yield, Slope is the slope from the plot, and η is the refractive index of the solvent.
-
Data Compilation: Summarize the collected data in a table.
Table 1: Hypothetical Photophysical Data for 1-Methoxy-3-methyl-2-naphthonitrile
| Solvent | Polarity Index (E_T(30)) | λ_abs_max (nm) | λ_em_max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Hexane | 31.0 | 340 | 410 | 70 | 0.85 |
| Toluene | 33.9 | 342 | 425 | 83 | 0.72 |
| DCM | 41.1 | 345 | 450 | 105 | 0.45 |
| Acetonitrile | 46.0 | 348 | 485 | 137 | 0.15 |
| Ethanol | 51.9 | 350 | 510 | 160 | 0.05 |
| Water | 63.1 | 355 | 530 | 175 | <0.01 |
Protocol 3: In Vitro Application - BSA Binding Assay
Causality: Bovine Serum Albumin (BSA) is a standard model protein used to assess the interaction of small molecules with hydrophobic binding pockets. [6][7]An increase in the probe's fluorescence upon titration with BSA would validate its utility as a sensor for such environments. [8] Materials:
-
1-Methoxy-3-methyl-2-naphthonitrile stock solution (1 mM in DMSO)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare Solutions: a. Prepare a 100 µM BSA stock solution in PBS buffer. b. Prepare a working solution of the probe at 20 µM in PBS. Note: The final DMSO concentration should be kept low (<1%) to avoid artifacts.
-
Titration Experiment: a. Place 2 mL of the 20 µM probe solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum (excite at the λ_abs_max determined in PBS). c. Add small aliquots (e.g., 2-10 µL) of the 100 µM BSA stock solution to the cuvette, mixing gently after each addition. d. Record the fluorescence emission spectrum after each addition, allowing the system to equilibrate for 2 minutes. e. Continue the titration until the fluorescence intensity reaches a plateau.
-
Data Analysis: a. Correct the fluorescence data for dilution effects. b. Plot the change in fluorescence intensity at λ_em_max against the concentration of BSA. c. (Optional) Use the titration data to calculate binding parameters, such as the binding constant (Ka), using appropriate models like the Scatchard plot.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Successful synthesis and structural confirmation (Protocol 1) are prerequisites for all further steps. The photophysical characterization (Protocol 2) must show a clear, logical trend of decreasing quantum yield and increasing Stokes shift with rising solvent polarity for the probe to be considered a viable solvatochromic sensor. Finally, the BSA binding assay (Protocol 3) provides functional validation; a significant, saturable increase in fluorescence upon BSA addition confirms the probe's ability to respond to a biological hydrophobic environment. Failure to meet these checkpoints would invalidate the hypothesis.
References
-
Attia, M. S., et al. (2013). Attachable Solvatochromic Fluorophores and Bioconjugation Studies. PMC. Available at: [Link]
-
Couto, A. G., et al. (2018). Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. Royal Society Publishing. Available at: [Link]
-
Rouhani, S., & Zahedi, P. (2023). Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide. Journal of Fluorescence. Available at: [Link]
-
Klymchenko, A. S. (n.d.). Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. Available at: [Link]
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Rouhani, S., & Zahedi, P. (2023). Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2022). A naphthalimide-based fluorescent probe for rapid detection of nitrite and its application in food quality monitoring. ResearchGate. Available at: [Link]
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Various Authors. (2014). How can I study interaction of BSA (Bovine Serum albumin) with a fluorescence active molecule? ResearchGate. Available at: [Link]
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Liu, X., et al. (2020). A naphthalimide-based turn-on fluorescence probe for peroxynitrite detection and imaging in living cells. Semantic Scholar. Available at: [Link]
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Li, J., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. PMC. Available at: [Link]
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Zhang, R., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PMC. Available at: [Link]
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Boni, A., et al. (2015). Bovine Serum Albumin Bioconjugation with FITC. Science and Education Publishing. Available at: [Link]
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Roy, A., et al. (2014). Fluorescence Probing and Molecular Docking Analysis of the Binding Interaction of Bovine Serum Albumin (BSA) with the Polarity Probe AICCN. RSC Publishing. Available at: [Link]
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Boni, A., et al. (n.d.). Bovine Serum Albumin Bioconjugation with FITC. UniTo. Available at: [Link]
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Di Meo, F., et al. (2021). Labeled Bovine Serum Albumin as a Fluorescent Biosensor to Monitor the Stability of Lipid-Based Formulations. PMC. Available at: [Link]
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Inamdar, S. R., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. PubMed. Available at: [Link]
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Kitanova, M., et al. (2020). Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives. MDPI. Available at: [Link]
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Sharma, A., et al. (2023). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. MDPI. Available at: [Link]
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Tigoianu, R.I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. ResearchGate. Available at: [Link]
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Zhang, Z., et al. (2023). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. RSC Publishing. Available at: [Link]
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Tigoianu, R. I., et al. (2022). Photophysical Properties of some Naphthalimide Derivatives. Sciforum. Available at: [Link]
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Application Notes and Protocols for 1-Methoxy-3-methyl-2-naphthonitrile: A Novel Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-Methoxy-3-methyl-2-naphthonitrile is a novel compound whose utility as a fluorescent marker is proposed based on established principles of fluorophore design. The photophysical properties and protocols described herein are predictive and extrapolated from the known characteristics of structurally related naphthalene derivatives. Experimental validation is required.
Introduction: A New Tool for Cellular Interrogation
The field of fluorescence microscopy is driven by the continuous development of novel probes that offer unique spectral properties, environmental sensitivity, and targeting capabilities. We introduce 1-Methoxy-3-methyl-2-naphthonitrile, a promising new small-molecule fluorophore built on the versatile and photostable naphthalene scaffold.
The structure of this marker incorporates key features that are hallmarks of effective fluorescent probes:
-
A naphthalene core , a well-established aromatic system known for its intrinsic fluorescence and stability.[1]
-
A methoxy (-OCH₃) group , a potent electron-donating group (EDG) that is known to cause a bathochromic (red) shift in the absorption and emission spectra of naphthalenols and related compounds.[1]
-
A nitrile (-C≡N) group , a strong electron-withdrawing group (EWG) that, in conjunction with an EDG on an aromatic system, can induce significant intramolecular charge transfer (ICT) upon photoexcitation.[2][3]
This donor-π-acceptor (D-π-A) architecture is predicted to make 1-Methoxy-3-methyl-2-naphthonitrile a solvatochromic fluorophore, where its emission characteristics are sensitive to the polarity of its local environment.[4][5] Such sensitivity is highly desirable for probing changes in cellular microenvironments, such as lipid membranes versus the aqueous cytoplasm.[6]
Section 1: Synthesis and Photophysical Characterization
Proposed Synthesis
While various methods exist for the synthesis of substituted naphthalene derivatives, a plausible route to 1-Methoxy-3-methyl-2-naphthonitrile can be conceptualized through a multi-step process starting from readily available precursors.[7] The following diagram outlines a potential synthetic workflow.
Caption: A potential two-step synthesis pathway.
Predicted Photophysical Properties
The combination of electron-donating and withdrawing groups on the naphthalene core is expected to yield the following photophysical characteristics. These properties are highly dependent on the solvent environment due to the probe's anticipated solvatochromic nature.
| Property | Predicted Value | Rationale & Notes |
| Absorption Max (λabs) | ~350 - 380 nm | The naphthalene core with methoxy substitution typically absorbs in the UV-A range.[1][8] |
| Emission Max (λem) | ~430 - 500 nm | The nitrile group is expected to red-shift the emission into the blue-cyan region due to ICT.[2][3] |
| Stokes Shift | 80 - 120 nm | A large Stokes shift is anticipated, which is advantageous for minimizing self-quenching and spectral overlap. |
| Quantum Yield (Φf) | 0.1 - 0.4 (in non-polar solvents) | Quantum yield is expected to be moderate and highly solvent-dependent, potentially decreasing in polar, protic solvents.[9] |
| Molar Extinction Coeff. (ε) | 10,000 - 25,000 M-1cm-1 | Typical for substituted naphthalene derivatives. |
| Fluorescence Lifetime (τf) | 1 - 5 ns | Consistent with many small organic fluorophores. |
Protocol 1: Determination of Photophysical Properties
This protocol describes the relative method for determining the fluorescence quantum yield (Φf) using a known standard.[10][11]
A. Materials
-
1-Methoxy-3-methyl-2-naphthonitrile
-
Spectroscopy-grade solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol)
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer
-
1 cm path length quartz cuvettes
B. Workflow Diagram
Caption: Workflow for relative quantum yield measurement.
C. Step-by-Step Procedure
-
Prepare Solutions: Prepare five serial dilutions of both the test compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions, exciting at the same wavelength (λex). Ensure all instrument settings (e.g., slit widths) are identical for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at λex for both the test compound and the standard.
-
Determine the slope of the resulting lines for both plots (GradientTest and GradientStd).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦTest):[11]
ΦTest = ΦStd × (GradientTest / GradientStd) × (η2Test / η2Std)
Where ΦStd is the quantum yield of the standard, and η is the refractive index of the solvent used for the test and standard solutions.
Section 2: Handling and Storage
Protocol 2: Preparation of Stock Solutions
A. Rationale Small organic fluorophores are typically hydrophobic and require an organic solvent for initial solubilization before being diluted into aqueous buffers for biological experiments. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power and miscibility with aqueous media.
B. Materials
-
1-Methoxy-3-methyl-2-naphthonitrile (solid)
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes or amber glass vials
C. Procedure
-
Accurately weigh a small amount of the solid compound (e.g., 1 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a desired high concentration stock solution (e.g., 1-10 mM). For 1 mg of a compound with a molecular weight of 211.25 g/mol , adding 473 µL of DMSO yields a 10 mM stock.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.
D. Storage Recommendations
-
Solid: Store at -20°C, protected from light and moisture.
-
DMSO Stock Solution: Store at -20°C, protected from light. When properly stored, the solution should be stable for at least 6 months. Before use, thaw an aliquot and bring it to room temperature.
Section 3: Applications in Cellular Imaging
The predicted lipophilicity of 1-Methoxy-3-methyl-2-naphthonitrile suggests it will be cell-permeant, making it suitable for labeling intracellular structures in live cells. Its solvatochromic properties may allow it to report on the polarity of different organelles.
Protocol 3: Live-Cell Imaging
A. Rationale This protocol provides a general starting point for staining live, adherent cells. Optimal probe concentration and incubation time will vary depending on the cell type and experimental goals and must be determined empirically.[12]
B. Workflow Diagram
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Application Notes and Protocols for the Synthesis and Characterization of the Novel Compound: 1-Methoxy-3-methyl-2-naphthonitrile
Introduction
The naphthonitrile framework is a privileged scaffold in medicinal chemistry and materials science, often serving as a key building block for complex bioactive molecules and functional materials. Compounds incorporating this moiety have shown potential in the development of novel anticancer therapies.[1] This document provides a comprehensive experimental guide for the proposed synthesis, characterization, and safe handling of 1-Methoxy-3-methyl-2-naphthonitrile, a novel derivative for which detailed protocols are not yet established in the literature.
This guide is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical workflow that explains the causality behind experimental choices. The protocols herein are designed as self-validating systems, integrating rigorous safety procedures with established analytical techniques to ensure scientific integrity. Given the inclusion of a nitrile functional group, this document places a strong emphasis on safety and adherence to best practices for handling cyanide-related compounds.
Section 1: Physicochemical and Predicted Spectral Data
To facilitate the identification and handling of the target compound, the following table summarizes its calculated physicochemical properties and predicted spectroscopic characteristics based on its chemical structure and established principles of analytical chemistry.[2][3][4]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₁NO | Derived from chemical structure. |
| Molecular Weight | 197.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small, crystalline aromatic compounds. |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in water. | Based on the predominantly nonpolar aromatic structure. |
| ¹H NMR (CDCl₃) | δ 7.9-7.3 (m, 4H, Ar-H), δ 4.0 (s, 3H, -OCH₃), δ 2.5 (s, 3H, Ar-CH₃) | Aromatic protons in the naphthalene region, distinct singlets for methoxy and methyl groups.[2][3] |
| ¹³C NMR (CDCl₃) | δ 160-150 (C-O), δ 135-120 (Ar-C), δ 117 (C≡N), δ 56 (-OCH₃), δ 20 (Ar-CH₃) | Characteristic shifts for a nitrile carbon (~117 ppm) and methoxy carbon (~56 ppm).[2][3][4] |
| FTIR (KBr) | ~2225 cm⁻¹ (strong, sharp) | Highly characteristic C≡N triple bond stretching frequency.[2][4] |
| Mass Spec (EI) | M⁺ peak at m/z = 197 | Corresponds to the molecular weight of the parent ion. |
Section 2: Critical Safety Protocols for Handling Naphthonitriles
Organic nitriles, like all cyanide-containing compounds, are highly toxic and must be handled with extreme caution. Accidental contact with acids can liberate deadly hydrogen cyanide (HCN) gas.[5][6] The following protocols are mandatory for all experimental work involving 1-Methoxy-3-methyl-2-naphthonitrile and its precursors.
Core Safety Workflow
The following diagram outlines the essential safety workflow that must be followed.
Caption: Mandatory safety workflow for handling nitrile compounds.
Detailed Safety Procedures
-
Designated Area : All work with 1-Methoxy-3-methyl-2-naphthonitrile must occur within a certified laboratory chemical fume hood.[7][8] This area should be clearly marked with signs identifying the chemical hazard.
-
Personal Protective Equipment (PPE) : Minimum PPE includes a lab coat, chemical-resistant double gloves (nitrile recommended), and safety goggles. A face shield is required when a splash hazard exists.[5][7]
-
Acid Incompatibility : Never allow cyanide compounds or their waste to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.[5][6] If an acid is required for a reaction step, it must be introduced cautiously within the fume hood, and any resulting waste streams must be handled separately and neutralized before consolidation.
-
Waste Disposal : All materials contaminated with the nitrile compound, including gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[7][8] Use dedicated, clearly labeled "Cyanide Waste" containers for solid and liquid waste, which must be stored separately.[7]
-
Spill and Exposure Procedures :
-
A spill kit must be available in the immediate work area.[9] For small spills, use an inert absorbent material, which should then be collected into the cyanide waste container.[5]
-
In case of skin contact, immediately remove contaminated clothing and rinse the affected area in a safety shower for at least 15 minutes.[6][7]
-
For eye contact, flush with an emergency eyewash station for at least 15 minutes.[6][7]
-
For any actual or suspected exposure, call emergency services immediately and inform them of a potential cyanide poisoning.[6][7]
-
Section 3: Proposed Synthesis Protocol
The following is a proposed multi-step synthesis for 1-Methoxy-3-methyl-2-naphthonitrile, beginning from the commercially available 7-methoxy-1-tetralone. This route is based on established synthetic transformations for creating substituted naphthyl systems.[10]
Caption: Proposed synthetic pathway to the target compound.
Step 3.1: Synthesis of (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
This step employs a Knoevenagel condensation to introduce the acetonitrile moiety.
-
Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 7-methoxy-1-tetralone (1.0 eq), cyanoacetic acid (1.2 eq), and heptanoic acid (0.2 eq) to toluene.
-
Reaction : Add aniline (0.15 eq) as a catalyst. Heat the mixture to reflux and continue heating until water evolution ceases (typically 4-6 hours).
-
Workup : Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 2N NaOH solution and then water until the aqueous layer is neutral.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield the intermediate product.[10]
Step 3.2: Aromatization to (7-Methoxy-naphthalen-1-yl)acetonitrile
This step creates the fully aromatic naphthalene core.
-
Setup : Dissolve the product from Step 3.1 (1.0 eq) in a high-boiling solvent such as xylene or toluene in a round-bottom flask fitted with a reflux condenser.
-
Reaction : Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise to the solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup : Cool the solution and filter to remove the precipitated hydroquinone.
-
Purification : Wash the filtrate with 2N NaOH solution and then water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting solid by column chromatography (silica gel, hexane:ethyl acetate gradient).[10]
Step 3.3: C-Methylation to 1-Methoxy-3-methyl-2-naphthonitrile
This final step introduces the methyl group at the C3 position. Note: This is a proposed transformation and may require optimization. The regioselectivity of this step is crucial and needs to be confirmed analytically.
-
Setup : In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve the product from Step 3.2 (1.0 eq) in anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Reaction : Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the resulting solution for 1 hour at -78 °C. Following this, add methyl iodide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the final product.
Section 4: Protocol for Structural Characterization
Confirmation of the final product's identity and purity is paramount. The following analytical methods should be employed, with expected results cross-referenced with the predicted data in Section 1.
-
Thin-Layer Chromatography (TLC) : Use TLC to monitor reaction progress and assess the purity of the final product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve a ~5-10 mg sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Confirm the presence of all expected signals: aromatic protons, a singlet for the methoxy group, and a singlet for the newly introduced methyl group. The nitrile carbon should appear around 115-120 ppm in the ¹³C spectrum.[2][4]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Prepare a KBr pellet or cast a thin film of the sample.
-
Acquire the IR spectrum and verify the presence of a strong, sharp absorption peak around 2220-2260 cm⁻¹, which is highly characteristic of the C≡N stretch.[4]
-
-
Mass Spectrometry (MS) :
-
Analyze the sample using an appropriate ionization method (e.g., Electron Ionization - EI).
-
Confirm that the molecular ion peak (M⁺) corresponds to the calculated molecular weight of 197.24.[11]
-
Section 5: Potential Applications and Future Directions
While the specific biological activity of 1-Methoxy-3-methyl-2-naphthonitrile is unknown, its structure suggests it could be a valuable intermediate in several research areas. The methoxy and nitrile groups offer multiple sites for further chemical modification. Based on the activities of related benzo[f]chromene-2-carbonitriles, this compound could serve as a precursor for synthesizing novel agents for anticancer research.[1] Furthermore, substituted naphthonitriles can be explored as components in the development of organic electronic materials.
Future work should focus on optimizing the proposed synthesis, exploring alternative synthetic routes, and scaling up the reaction. Once a reliable supply of the material is established, it should be submitted for a broad range of biological screenings to identify potential therapeutic applications.
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Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
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The University of Queensland. Working Safely with Cyanide Guideline. [Link]
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Application Notes and Protocols for the Analysis of 1-Methoxy-3-methyl-2-naphthonitrile by High-Performance Liquid Chromatography (HPLC)
Introduction:
1-Methoxy-3-methyl-2-naphthonitrile is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical compounds and advanced materials. The purity and accurate quantification of this intermediate are critical to ensure the quality, efficacy, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique ideally suited for the analysis of such non-volatile and thermally labile compounds.[1] This document provides a comprehensive guide to a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 1-Methoxy-3-methyl-2-naphthonitrile, designed for researchers, scientists, and professionals in drug development and quality control. The protocols herein are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3]
Physicochemical Properties of 1-Methoxy-3-methyl-2-naphthonitrile and Related Analogs
| Property | 2-Methoxy-1-naphthonitrile (CAS: 16000-39-8) | 1-Methoxy-2-methylnaphthalene (CAS: 14093-86-8) | 1-Methoxy-3-methyl-2-naphthonitrile (Predicted) |
| Molecular Formula | C12H9NO | C12H12O | C13H11NO |
| Molecular Weight | 183.21 g/mol [4][5] | 172.23 g/mol | 197.23 g/mol |
| Structure | |||
| Predicted UV λmax | ~230 nm, ~310-330 nm | Not Available | ~230-240 nm, ~310-340 nm |
| Predicted Solubility | Soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Sparingly soluble in water. | Soluble in organic solvents. | Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Sparingly soluble in water. |
Rationale for Predicted Properties: The naphthalene core is the primary chromophore responsible for UV absorbance. The addition of a methoxy and a nitrile group, both being auxochromes, is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. The presence of a methyl group is likely to have a minor effect on the UV spectrum. The overall non-polar nature of the molecule suggests good solubility in common organic solvents used in reversed-phase HPLC.
HPLC Method Parameters
The following HPLC method is proposed as a starting point for the analysis of 1-Methoxy-3-methyl-2-naphthonitrile. This method is based on successful separations of similar naphthalene derivatives.[1]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase provides excellent retention for hydrophobic molecules like 1-Methoxy-3-methyl-2-naphthonitrile through hydrophobic interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any residual silanols on the stationary phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength for a wide range of compounds.[6] |
| Gradient Elution | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-18 min: 90% B, 18.1-25 min: 50% B (Re-equilibration) | A gradient elution is recommended to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to better peak shapes and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on the sample concentration and sensitivity requirements. |
| Detection Wavelength | 235 nm | Based on the predicted UV spectrum, this wavelength is expected to provide good sensitivity for the naphthalene chromophore. A photodiode array (PDA) detector is recommended to monitor the entire spectrum and confirm peak purity. |
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-Methoxy-3-methyl-2-naphthonitrile reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a known amount of the sample containing 1-Methoxy-3-methyl-2-naphthonitrile.
-
Dissolve the sample in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
Method Validation Workflow
A comprehensive method validation should be performed to ensure the reliability and accuracy of the analytical data, following ICH guidelines.
Caption: A typical workflow for HPLC method development and validation.
System Suitability
Before initiating any sample analysis, the suitability of the chromatographic system must be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by:
-
Injecting a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Injecting a placebo (if applicable) to demonstrate no interference from excipients.
-
Performing forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the analyte from its degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Inject the prepared working standard solutions in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study.
-
Spike a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze the spiked samples in triplicate.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate injections of the 100% standard solution on the same day. The RSD of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD over the two days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
-
The system suitability parameters should still be met under these varied conditions.
Data Presentation
Table 1: System Suitability Results (Hypothetical Data)
| Parameter | Result | Acceptance Criteria | Status |
| Tailing Factor | 1.1 | 0.8 - 1.5 | Pass |
| Theoretical Plates | 8500 | > 2000 | Pass |
| RSD of Peak Area (n=6) | 0.8% | ≤ 2.0% | Pass |
| RSD of Retention Time (n=6) | 0.3% | ≤ 1.0% | Pass |
Table 2: Linearity Data (Hypothetical Data)
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Conclusion
The proposed reversed-phase HPLC method provides a robust and reliable approach for the quantitative analysis of 1-Methoxy-3-methyl-2-naphthonitrile. The method is based on established chromatographic principles for similar naphthalene derivatives and is designed to be validated according to ICH guidelines to ensure data integrity. The provided protocols for mobile phase preparation, standard and sample preparation, and method validation serve as a comprehensive guide for researchers and analysts in pharmaceutical and chemical industries. Adherence to these protocols will enable the accurate assessment of the purity and concentration of this important synthetic intermediate.
References
-
Cheméo. (n.d.). Chemical Properties of 1-Naphthalenecarbonitrile, 2-methoxy- (CAS 16000-39-8). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION 3 HPLC assays. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 1-Methoxy-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-3-methylbut-2-ene. Retrieved from [Link]
-
Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]
-
Joaquin Isac-García, et al. (2025, April 26). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). MDPI. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 1-methoxy-2-naphthoic acid. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2021, October). UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. Retrieved from [Link]
-
PubMed. (2005, July 29). Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity. Retrieved from [Link]
-
PubMed. (2010, February 15). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Retrieved from [Link]
-
ProQuest. (n.d.). The UV Spectroscopy Of 3-Phenyl-2-Propynenitrile and its Methylated Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methoxy-1-{methyl}-2-naphthol. Retrieved from [Link]
-
Globalsources.com. (n.d.). China Wholesale Technical-Grade Methoxy Manufacturers & Suppliers. Retrieved from [Link]
-
ScienceOpen. (2021, September 28). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl. Retrieved from [Link]
-
LC Troubleshooting Bible. (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]
-
International Journal of Chemistry Studies. (2019, July 15). Synthesis and styrene copolymerization of novel methoxy and methyl ring-trisubstituted isopropyl cyanophenylacrylates. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 1-Naphthalenecarbonitrile, 2-methoxy- (CAS 16000-39-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Methoxy-1-naphthonitrile | CAS 16000-39-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-3-methyl-2-naphthonitrile
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Topic: Yield Optimization & Troubleshooting Target Molecule: 1-Methoxy-3-methyl-2-naphthonitrile (CAS: N/A - Custom Intermediate)
Executive Summary & Structural Analysis
User Issue: Researchers frequently report low yields (<40%) and difficult purification when synthesizing 1-Methoxy-3-methyl-2-naphthonitrile.
Root Cause Analysis: The 1,2,3-substitution pattern on the naphthalene ring creates a "perfect storm" of steric hindrance and electronic deactivation.
-
Steric Wall: The C1-hydroxyl group is sandwiched between the C8-perihydrogen and the C2-nitrile/C3-methyl bulk. This severely impedes the
attack required for standard Williamson ether synthesis. -
Electronic Deactivation: The electron-withdrawing nitrile group at C2 reduces the nucleophilicity of the C1-phenoxide oxygen.
-
Side Reaction (Hydrolysis): The nitrile group is susceptible to hydrolysis (forming the amide) under the strong basic/aqueous conditions often used to force the methylation.
This guide provides three "Support Modules" to address these specific failure points.
Module 1: The O-Methylation Bottleneck
Scenario: You are converting 1-hydroxy-3-methyl-2-naphthonitrile to the methoxy derivative. Common Failure: Incomplete reaction or formation of the amide byproduct.
Troubleshooting Guide: Methylation Protocol
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains | Steric hindrance at C1 prevents MeI attack. | Switch Reagent: Replace Methyl Iodide (MeI) with Dimethyl Sulfate (DMS) . DMS is smaller and more electrophilic, often penetrating the steric pocket where MeI fails. |
| Amide Byproduct (TLC) | Hydrolysis of Nitrile (-CN | Eliminate Water: Switch from aqueous bases (NaOH/H |
| C-Methylation Observed | Solvent polarity favors soft nucleophilicity. | Solvent Switch: Move from DMF (polar aprotic) to Acetone (polar aprotic but less ionizing) to favor O-alkylation over C-alkylation. |
Optimized Protocol: The "Anhydrous Force" Method
Rationale: This protocol uses Dimethyl Sulfate (DMS) to overcome sterics and anhydrous conditions to protect the nitrile.
-
Dissolution: Dissolve 1.0 eq of 1-hydroxy-3-methyl-2-naphthonitrile in anhydrous Acetone (0.5 M concentration).
-
Base Addition: Add 2.5 eq of finely ground, anhydrous
. -
Activation: Stir at reflux for 30 minutes before adding the alkylating agent. This ensures complete deprotonation.
-
Alkylation: Add 1.5 eq of Dimethyl Sulfate dropwise.
-
Note: DMS is highly toxic. Use proper engineering controls.
-
-
Reaction: Reflux for 4-6 hours. Monitor by TLC.[1]
-
Quench: Cool to RT. Add 2.0 eq of Triethylamine (to quench excess DMS) and stir for 30 mins. Filter off salts and rotovap.
Expert Insight: If Acetone reflux (56°C) is too slow, switch to Butanone (MEK, bp 80°C). Do not use DMF unless necessary, as removing DMF often requires aqueous washes that can hydrolyze the nitrile if the workup is not rapid.
Decision Tree: Methylation Strategy
Figure 1: Decision matrix for overcoming steric hindrance and side reactions during methylation.
Module 2: The Cyanation Alternative (Route B)
Scenario: Methylation is failing, or you are building the ring via a different pathway (e.g., from 1-methoxy-3-methyl-2-bromonaphthalene). Common Failure: Dehalogenation (loss of Br) or stuck reaction using CuCN (Rosenmund-von Braun).
The Modern Solution: Pd-Catalyzed Cyanation
Classical copper-mediated cyanation requires high heat (150-200°C), which degrades many naphthalene derivatives. We recommend a Palladium-catalyzed approach using Zinc Cyanide (
Recommended Reagent System:
-
Catalyst:
(2 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos. Rationale: Large bite-angle ligands are crucial for the reductive elimination step in sterically crowded substrates.
-
Cyanide Source:
(0.6 eq). -
Solvent: Wet DMF (99:1 DMF:Water). Rationale: Trace water accelerates the reaction by activating the Zinc species.
Protocol:
-
Combine Aryl Bromide (1.0 eq),
(0.6 eq), (0.02 eq), and dppf (0.04 eq) in a vial. -
Purge with Argon for 5 minutes.
-
Add DMF (degassed).
-
Heat to 110°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with
(to chelate Zinc), then brine.
Module 3: Purification & Isolation
User Issue: "My product is a sticky oil that won't crystallize."
Technical Explanation: Methoxy-naphthalenes are notorious for "oiling out" due to disrupted pi-stacking caused by the non-planar methoxy group.
Crystallization Solvent System: Avoid Ethanol/Water mixtures if the oiling is persistent. Switch to a Toluene/Heptane system.
-
Dissolve the crude oil in minimal hot Toluene.
-
Add hot Heptane dropwise until cloudiness persists.
-
Let cool very slowly to RT, then to 4°C.
-
Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.
Frequently Asked Questions (FAQ)
Q1: Can I use NaH (Sodium Hydride) for the methylation?
A: Yes, but with caution. NaH is excellent for generating the phenoxide anion quickly. However, if your solvent (DMF/THF) is not perfectly dry, the generated NaOH will hydrolyze your nitrile group to an amide. We recommend
Q2: Why is the 3-methyl group causing so many problems? A: It creates a "buttressing effect." The 3-methyl group pushes against the 2-nitrile group, which in turn crowds the 1-position. This makes the 1-hydroxyl oxygen less accessible to the alkylating agent. This is why standard textbook conditions (MeI, RT) often fail.
Q3: My TLC shows a spot just below the product. What is it? A: This is likely the amide byproduct (1-methoxy-3-methyl-2-naphthamide). It is more polar than the nitrile. If you see this, your reaction medium contains too much water.
References & Grounding[2]
-
Williamson Ether Synthesis on Hindered Substrates:
-
Rosenmund-von Braun Reaction Improvements:
-
Agomelatine Intermediate Synthesis (Analogous Chemistry):
-
Concept: Synthesis of (7-methoxy-1-naphthyl)acetonitrile provides baseline solubility and reactivity data for methoxy-naphthalene nitriles.
-
Source: Google Patents. "Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile." US7476751B2. Link
-
-
General Naphthol Methylation:
-
Concept: Use of Dimethyl Sulfate vs Methyl Iodide for hindered phenols.
-
Source: Vogel's Textbook of Practical Organic Chemistry (Standard Reference).
-
Disclaimer: The protocols provided are for research purposes only. Always consult Safety Data Sheets (SDS) for Dimethyl Sulfate and Cyanide salts before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 1-Methoxy-3-methyl-2-naphthonitrile
[1][2]
Status: Operational Ticket Focus: Troubleshooting Synthetic Bottlenecks & Yield Optimization Target Molecule: 1-Methoxy-3-methyl-2-naphthonitrile (CAS: Analogous derivatives ~ 1-Methoxy-2-naphthonitrile series)[1][2]
Executive Summary: The Steric Challenge
Welcome to the technical support hub for 1-Methoxy-3-methyl-2-naphthonitrile . If you are accessing this guide, you are likely encountering low yields or incomplete conversion.
The Root Cause: This molecule presents a "perfect storm" of steric hindrance known as the Buttressing Effect .
-
Peri-Strain: The C1-substituent (Methoxy) naturally clashes with the C8-proton (the peri position).[1][2]
-
Ortho-Crowding: The C2-Nitrile group is flanked by a C3-Methyl group.[1] The methyl group pushes the nitrile towards the C1 position, significantly increasing the steric wall shielding the C1-oxygen.
This guide provides "Level 3" troubleshooting for overcoming these kinetic barriers.
Phase 1: Troubleshooting The Critical Step (O-Methylation)
User Issue: "I am trying to methylate 1-hydroxy-3-methyl-2-naphthonitrile using K2CO3/MeI in Acetone, but the reaction stalls at <20% conversion."
Root Cause Analysis
Standard Williamson ether synthesis conditions (weak base, mild heat) are insufficient here.[2] The nucleophilicity of the C1-hydroxyl is reduced by the electron-withdrawing nitrile group (electronic effect) and the physical blocking by the C2/C3/C8 environment (steric effect). Furthermore, 2-naphthols are ambident nucleophiles; under certain conditions, you may see C-methylation (at C2 or C4) rather than O-methylation.[1]
Solution Matrix
| Variable | Standard (Fail) | Optimized (Success) | Mechanism of Action |
| Base | NaH (60% disp.) or NaOH (beads) | Requires complete deprotonation to the hard alkoxide anion.[1] | |
| Solvent | Acetone/ACN | DMF or DMSO | Polar aprotic solvents dissociate the ion pair, exposing the naked alkoxide. |
| Electrophile | MeI | DMS (Dimethyl Sulfate) or MeOTf | Harder electrophiles (HSAB theory) favor O-alkylation over C-alkylation.[1][2] |
| Additive | None | 18-Crown-6 or TBAB | Phase transfer catalysts solubilize the anion and increase reactivity.[1] |
Recommended Protocol: High-Force O-Methylation
Use this protocol if standard methylation fails.[1][2]
-
Setup: Flame-dry a 2-neck RBF under Argon.
-
Deprotonation: Suspend NaH (1.5 equiv) in anhydrous DMF (0.5 M) at 0°C.
-
Addition: Dropwise add a solution of 1-hydroxy-3-methyl-2-naphthonitrile (1.0 equiv) in DMF.
-
Observation: Evolution of
gas.[3] Solution turns yellow/orange (phenolate formation).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Critical Step: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.
-
-
Alkylation: Cool back to 0°C. Add Dimethyl Sulfate (DMS) (1.2 equiv) or Methyl Iodide (MeI) (2.0 equiv) .
-
Note: DMS is preferred for steric bulk handling, but is highly toxic.
-
-
Workup: Quench with saturated
. Extract with EtOAc.[4][5] Wash organic layer with water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) to remove DMF.
Phase 2: Troubleshooting Ring Construction (Precursor Synthesis)
User Issue: "I cannot source the 1-hydroxy precursor. How do I build the ring with the nitrile and methyl group in place?"
Synthetic Route Logic
Direct cyanation of 1-methoxy-3-methylnaphthalene is poor (electrophilic substitution favors C4).[1][2] You must build the ring around the nitrile.
The "Knoevenagel-Cyclization" Strategy:
-
Starting Materials: Benzyl cyanide derivative + Ethyl propionate (or similar ester).[2]
-
Mechanism:
Visual Workflow: Pathway Selection
Caption: Decision tree for synthetic route selection based on precursor availability. Route A is preferred but requires overcoming steric barriers.
Phase 3: FAQ & Troubleshooting (Q&A)
Q1: My nitrile group hydrolyzed to an amide during the reaction. Why?
-
Diagnosis: You likely used strong aqueous base (NaOH/KOH) with heating, or acidic workup conditions were too harsh.[2]
-
Fix: The C2-nitrile is sterically accelerated toward hydrolysis if the C1-OH is free (neighboring group participation).[1]
-
Prevention: Use anhydrous bases (NaH, KOtBu) in organic solvents.[2] Avoid boiling aqueous acid during workup; use cold dilute HCl.
Q2: I see a side product with M+14 mass (C-Methylation).
-
Diagnosis: This is C-alkylation at the C2 or C4 position.[1] It occurs because the naphtholate anion is an ambident nucleophile.
-
Fix: Switch solvent to DMSO or HMPA (if safety permits). Solvents that highly solvate the cation (Na+) leave the Oxygen atom more "naked" and reactive, favoring O-alkylation (Hard-Hard interaction).[1]
Q3: Can I use Mitsunobu conditions (MeOH/DIAD/PPh3)?
-
Diagnosis: Generally No .
-
Reasoning: The steric bulk at C1 (peri-hydrogen) and C2/C3 (methyl/nitrile) prevents the formation of the bulky phosphonium intermediate required for Mitsunobu. The
attack is geometrically blocked.
References & Grounding
-
Phase Transfer Methylation of Naphthols:
-
Context: Describes robust conditions for methylating hindered naphthols using Dimethyl Carbonate/TBAB, avoiding toxic sulfates.
-
Source: Patent CN102757322A.[6] Preparation method of 1-methoxynaphthalene. (2012).
-
-
Vapour Phase O-Methylation & Selectivity:
-
Synthesis of Aminonaphthoic Acids (Analogous Precursors):
-
Regioselective O-Methylation in Biosynthesis:
-
Context: Highlights the specificity required for O-methylation in polyketides, mirroring the regioselectivity challenges in this synthesis.
-
Source:Journal of the American Chemical Society (2019).
-
Disclaimer: This guide is for research purposes only. 1-Methoxy-3-methyl-2-naphthonitrile and its precursors may possess unknown toxicological properties.[1][2] Always consult SDS and perform a risk assessment before synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0132320B1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Methoxy-3-methyl-2-naphthonitrile
Welcome to the technical support guide for the synthesis of 1-Methoxy-3-methyl-2-naphthonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your laboratory work.
Introduction
1-Methoxy-3-methyl-2-naphthonitrile is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to several side reactions that impact yield and purity. This guide will focus on identifying, understanding, and mitigating these unwanted reaction pathways. The most common synthetic routes involve the cyanation of a pre-functionalized naphthalene core, often via a Sandmeyer reaction starting from an amino group, or palladium-catalyzed cyanation of a halide. Each approach has its own set of potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: My final product shows a significant hydroxyl (-OH) peak in its IR and ¹H NMR spectra. What is the likely impurity and how can I prevent it?
This is a very common issue that typically points to one of two impurities: 3-methyl-2-naphthol or 1-hydroxy-3-methyl-2-naphthonitrile . The specific impurity depends on the synthetic step where the issue occurs.
-
Cause 1: Incomplete Methylation. If your synthesis starts with 3-methyl-2-naphthol, the presence of a hydroxyl group indicates that the O-methylation step was incomplete.
-
Mechanism: The reaction of the naphthol with a methylating agent (e.g., dimethyl sulfate or dimethyl carbonate) is a nucleophilic substitution. If the reaction conditions (time, temperature, base strength) are insufficient, a portion of the starting material will remain unreacted.
-
Solution:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount, or a slight excess, of the methylating agent and base are used.
-
Reaction Conditions: Increase the reaction time or temperature as tolerated by your substrates. Using a stronger, non-nucleophilic base can also improve the deprotonation of the naphthol, making it a more effective nucleophile.
-
Choice of Methylating Agent: Dimethyl carbonate is considered a "greener" and less toxic alternative to traditional agents like methyl halides or dimethyl sulfate[1].
-
-
-
Cause 2: Demethylation. The methoxy group can be cleaved back to a hydroxyl group under harsh acidic conditions, particularly with strong acids like HBr or HI, which are sometimes used in subsequent steps or workups.
-
Solution: Avoid the use of strong, nucleophilic acids. If an acidic medium is required, consider using non-nucleophilic acids like sulfuric acid or using milder conditions.
-
-
Cause 3: Naphthol Formation during Sandmeyer Reaction. If you are using a Sandmeyer reaction (substituting an amino group via a diazonium salt), the diazonium intermediate is highly reactive and can be attacked by water to form a naphthol[2][3].
-
Mechanism: The diazonium salt ([Ar-N₂]⁺) is an excellent leaving group (N₂ gas). Water can act as a nucleophile, attacking the aromatic ring and leading to the formation of Ar-OH after deprotonation.
-
Solution:
-
Strict Temperature Control: The diazotization step must be kept cold, typically between 0-5 °C, to prevent the thermal decomposition of the diazonium salt[2].
-
Efficient Cyanation: Ensure the subsequent cyanation step is efficient by using an active copper(I) cyanide catalyst. This promotes the desired reaction pathway over the competing hydrolysis[2].
-
-
Q2: My mass spectrometry results show a peak with a mass 18 units higher than my product, and my IR shows C=O and N-H stretches. What is this byproduct?
This evidence strongly suggests the hydrolysis of the nitrile group to form the corresponding amide, 1-Methoxy-3-methyl-2-naphthalene-2-carboxamide.
-
Mechanism: The nitrile group (-C≡N) can undergo hydrolysis under either acidic or basic conditions in the presence of water to first form an amide (-CONH₂) and then potentially a carboxylic acid (-COOH) upon further hydrolysis[4][5][6].
-
Solution:
-
Anhydrous Conditions: Rigorously dry all solvents and glassware before use. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) will minimize exposure to atmospheric moisture.
-
Careful Workup: During the workup, be mindful of the pH. Prolonged exposure to strong aqueous acid or base, especially at elevated temperatures, will promote hydrolysis. Neutralize the reaction mixture promptly and proceed with extraction.
-
Q3: My reaction is sluggish, and the yield is poor when using a palladium-catalyzed cyanation of a bromo-naphthalene precursor. What are the potential issues?
Palladium-catalyzed cross-coupling reactions are powerful but sensitive to several factors.
-
Cause 1: Catalyst Deactivation. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. The phosphine ligands used to stabilize the catalyst can also be oxidized.
-
Solution:
-
Inert Atmosphere: It is critical to set up the reaction under a strict inert atmosphere (Nitrogen or Argon)[2].
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Ligand Choice: The choice of phosphine ligand is crucial for catalyst stability and activity. Bidentate ligands often provide greater stability to the catalytic complex.
-
-
-
Cause 2: Cyanide Source. The reactivity of the cyanide source can significantly impact the reaction.
-
Solution: Common sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). Zinc cyanide is often effective but requires a well-activated catalyst. The solubility of the cyanide salt in your chosen solvent is also a key factor[2].
-
Q4: I am observing multiple spots on my TLC plate with very similar Rf values, suggesting the presence of isomers. How can this be addressed?
Isomer formation is a common problem in naphthalene chemistry due to multiple reactive positions on the ring system.
-
Cause: Poor Regioselectivity. This arises when a functional group is introduced in a step that does not sufficiently differentiate between two or more possible positions on the naphthalene ring. For example, methylation of a dihydroxynaphthalene precursor or electrophilic substitution on a substituted naphthalene.
-
Solution:
-
Review Synthetic Strategy: Re-evaluate the order of your synthetic steps. The directing effects of the existing substituent groups (methoxy and methyl) will influence the position of any new group being added.
-
Protecting Groups: Consider using protecting groups to block reactive sites that you do not want to functionalize.
-
Reaction Conditions: Temperature, solvent, and catalyst can all influence regioselectivity. A systematic optimization of these parameters may be necessary. For instance, in Friedel-Crafts type reactions, less polar solvents can sometimes favor the formation of one isomer over another.
-
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Suggested Solution(s) |
| Broad -OH peak in IR/¹H NMR | 1. Incomplete methylation of precursor. 2. Demethylation during workup. 3. Naphthol formation from diazonium salt hydrolysis. | 1. Increase reaction time/temperature for methylation; ensure correct stoichiometry of methylating agent and base. 2. Avoid using strong, nucleophilic acids (e.g., HBr); use milder acidic conditions if necessary. 3. Maintain 0-5 °C during diazotization; use an active CuCN catalyst for efficient cyanation[2]. |
| Presence of amide or carboxylic acid peaks (IR, NMR, MS) | Hydrolysis of the nitrile group. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere; minimize exposure to strong aqueous acid/base during workup[7]. |
| Low yield in Sandmeyer reaction | Decomposition of the diazonium salt intermediate. | Strictly control temperature between 0-5 °C; ensure slow, dropwise addition of sodium nitrite; check the purity of reagents[2]. |
| Multiple spots on TLC with similar Rf values | Formation of isomeric byproducts. | Re-evaluate the regioselectivity of the synthetic route; optimize reaction temperature, solvent, and catalyst. |
| Low yield in Pd-catalyzed cyanation | Catalyst deactivation or inactive cyanide source. | Ensure a strict inert atmosphere and use degassed solvents; screen different phosphine ligands and cyanide sources (e.g., Zn(CN)₂)[2]. |
Experimental Protocols & Workflows
Workflow 1: Synthesis via Sandmeyer Reaction
This protocol outlines the synthesis starting from 2-amino-1-methoxy-3-methylnaphthalene.
Caption: Workflow for Sandmeyer synthesis and a key side reaction.
Step-by-Step Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-1-methoxy-3-methylnaphthalene in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.[2]
-
Scientist's Note: This slow addition and strict temperature control are critical to prevent the exothermic reaction from decomposing the unstable diazonium salt, which would lead to naphthol byproducts and reduced yield[2].
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete formation.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Scientist's Note: The CuCN acts as a catalyst to facilitate the transfer of the cyanide nucleophile to the aromatic ring via a radical-nucleophilic aromatic substitution mechanism[3].
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer sequentially with a dilute sodium hydroxide solution (to remove any phenolic byproducts) and then with water.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Diagram: Key Side Reaction Pathways
This diagram illustrates the main reaction and the two most common side reactions discussed: hydrolysis of the nitrile and demethylation.
// Main Nodes Start [label="Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1-Methoxy-3-methyl-\n2-naphthonitrile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Product Nodes Amide [label="Amide Byproduct\n(-CONH₂)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Naphthol [label="Naphthol Byproduct\n(-OH)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Product [label="Desired Synthesis\n(e.g., Cyanation)", color="#34A853", penwidth=2]; Product -> Amide [label=" H₂O / H⁺ or OH⁻\n(Nitrile Hydrolysis)", color="#EA4335", style=dashed]; Product -> Naphthol [label=" Strong Acid (e.g., HBr)\n(Demethylation)", color="#EA4335", style=dashed]; }
Caption: Common side reactions originating from the target product.
References
- BenchChem. (2025). Identifying and minimizing side products in naphthalonitrile reactions. BenchChem Technical Support.
-
Organic Syntheses. β-NAPHTHOIC ACID. Organic Syntheses Procedure. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]
-
Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
-
Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
- Google Patents. (1975). Process for the hydrolysis of nitriles.
-
ResearchGate. (2017). The Chemical Reactivity of Naphthols and Their Derivatives Toward α-Cyanocinnamonitriles and Ethyl α-Cyanocinnamates: A Review of Synthesis, Reactions and Applications of Naphthopyran Derivatives. [Link]
-
SciSpace. The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. [Link]
-
HETEROCYCLES. (1996). ASYMMETRIC SYNTHESIS OF (R)-
-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE. [Link] -
PubMed. (2003). Conversion of aliphatic 2-acetoxynitriles by nitrile-hydrolysing bacteria. [Link]
-
PubChem. 3-Methyl-2-naphthol. [Link]
- Google Patents. (2012).
-
Frontiers. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. [Link]
-
CORE. (2010). Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions. [Link]
-
Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. [Link]
-
ResearchGate. (2020). Possible reaction pathways for the methylation of 2-MN. [Link]
-
ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]
-
PMC. Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]
-
ResearchGate. Hydrolysis of polyacrylonitrile in aqueous solution of sodium carbonate. [Link]
-
SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS. [Link]
- Google Patents. Methylation of alpha-naphthol to 2-methyl-1-naphthol.
-
YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 1-Methoxy-3-methyl-2-naphthonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 1-Methoxy-3-methyl-2-naphthonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for maximum yield and purity.
Introduction
1-Methoxy-3-methyl-2-naphthonitrile is a substituted aromatic nitrile, a class of compounds that serve as valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of the methoxy, methyl, and nitrile groups on the naphthalene core presents unique synthetic challenges. This guide is built upon established principles of modern organic synthesis, focusing on a robust and widely applicable method: the palladium-catalyzed cyanation of an aryl halide precursor.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has run to completion according to TLC, but after workup and purification, my isolated yield of 1-Methoxy-3-methyl-2-naphthonitrile is extremely low or zero. What are the likely causes?
Potential Causes & Recommended Solutions
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction and is highly sensitive to its environment.
-
Cause: The Pd(0) active species may not have formed, or the catalyst has been deactivated by oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened, high-purity catalyst. Consider adding a phosphine ligand which can protect the palladium center and facilitate the catalytic cycle. For challenging substrates, in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a suitable ligand can be more effective.
-
-
Impure Starting Materials: The quality of your reagents is paramount.
-
Cause: The starting material, 2-bromo-1-methoxy-3-methylnaphthalene, may contain impurities that inhibit the catalyst. The cyanide source could be hydrated or of low quality.
-
Solution: Purify the aryl bromide by recrystallization or column chromatography before use. Use a high-purity, anhydrous cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). If using potassium cyanide (KCN), ensure it is finely powdered and dried in a vacuum oven before use.
-
-
Sub-optimal Reaction Temperature: Temperature control is critical for reaction kinetics.
-
Cause: The reaction temperature may be too low to overcome the activation energy for the oxidative addition step.
-
Solution: While room temperature can be sufficient for highly activated substrates, aryl cyanations often require elevated temperatures.[1] Incrementally increase the reaction temperature in 10-15 °C intervals (e.g., from 80 °C to 110 °C) in small-scale optimization runs. Monitor for potential byproduct formation at higher temperatures.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solubility and reaction rate.
-
Cause: Poor solubility of reagents or catalyst in the chosen solvent.
-
Solution: Aprotic polar solvents like DMF, DMAc, or NMP are generally effective for palladium-catalyzed cyanations as they help dissolve the cyanide salts and stabilize the catalytic species. Toluene is also a common choice, particularly at reflux temperatures.[2] Ensure the solvent is anhydrous by distilling it from an appropriate drying agent.[1]
-
Issue 2: Multiple Spots on TLC / Impure Product
Question: My reaction produces the desired product, but I'm observing significant byproduct formation that is difficult to separate. What are these impurities and how can I prevent them?
Potential Causes & Recommended Solutions
-
Hydrolysis of Nitrile: The nitrile group can be sensitive to hydrolysis under certain conditions.
-
Cause: Presence of water in the reaction mixture, especially at elevated temperatures or during an acidic/basic workup, can lead to the formation of the corresponding amide or carboxylic acid.
-
Solution: Use anhydrous solvents and reagents. During the workup, avoid prolonged exposure to strong acids or bases. A neutral aqueous wash (e.g., with brine) is often sufficient.
-
-
Formation of Naphthol Byproducts: This is a common issue when the starting material is derived from a diazotization-cyanation sequence (Sandmeyer reaction).[3]
-
Ligand Decomposition or Side Reactions:
-
Cause: At high temperatures, phosphine ligands can undergo side reactions. The starting aryl bromide could also undergo other coupling reactions if impurities are present.
-
Solution: Screen different ligands. Bulky, electron-rich phosphine ligands like XPhos or JohnPhos can improve catalyst stability and selectivity.[4] If side reactions persist, consider lowering the reaction temperature and extending the reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing 1-Methoxy-3-methyl-2-naphthonitrile?
A1: A highly reliable and modern approach is the palladium-catalyzed cyanation of 2-bromo-1-methoxy-3-methylnaphthalene . This method offers high functional group tolerance and generally good yields. The precursor can be synthesized from commercially available naphthol derivatives through methylation, bromination, and other standard transformations. An alternative, though potentially lower-yielding, route is the Sandmeyer reaction starting from 2-amino-1-methoxy-3-methylnaphthalene.[3]
Q2: How do I choose the optimal catalyst system (palladium source and ligand)?
A2: The choice is substrate-dependent. A good starting point is a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂ with a bulky electron-rich phosphine ligand such as XPhos, SPhos, or DPEPhos.[4] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used but may be more sensitive to air.
Q3: Which cyanide source is best: KCN, CuCN, or Zn(CN)₂?
A3:
-
KCN/NaCN: Highly toxic and can lead to catalyst inhibition at high concentrations. However, they are inexpensive.
-
CuCN: Often used in the Rosenmund-von Braun reaction at high temperatures. It can be effective but may require stoichiometric amounts.
-
Zn(CN)₂: Generally considered the reagent of choice for modern palladium-catalyzed cyanations. It is less toxic than alkali metal cyanides and its transmetalation to the palladium center is typically efficient. It is also less prone to causing catalyst inhibition.
Q4: What are the critical safety precautions for this reaction?
A4: Cyanide compounds are extremely toxic and potentially lethal.
-
Always handle solid cyanides (KCN, Zn(CN)₂) in a certified fume hood.
-
Never allow cyanide salts to come into contact with acid. This will generate highly toxic hydrogen cyanide (HCN) gas.
-
Quench any residual cyanide in the reaction mixture before disposal by adding a solution of sodium hypochlorite (bleach) and sodium hydroxide.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
Data Presentation: Optimizing Reaction Conditions
The following table provides a hypothetical summary of optimization results for the palladium-catalyzed cyanation of 2-bromo-1-methoxy-3-methylnaphthalene, based on established principles.
| Entry | Pd Source (mol%) | Ligand (mol%) | Cyanide Source (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | Zn(CN)₂ (0.6) | Toluene | 110 | 85 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | Zn(CN)₂ (0.6) | DMAc | 100 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | KCN (1.2) | DMF | 90 | 65 |
| 4 | Pd(OAc)₂ (5) | DPEPhos (10) | Zn(CN)₂ (0.6) | NMP | 120 | 88 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Zn(CN)₂ (0.6) | Toluene | 80 | 55 |
This data is illustrative and serves as a guideline for optimization.
Experimental Protocols
Protocol 1: Synthesis of 1-Methoxy-3-methyl-2-naphthonitrile via Pd-Catalyzed Cyanation
-
Setup: To a flame-dried Schlenk flask, add 2-bromo-1-methoxy-3-methylnaphthalene (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and SPhos (0.10 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylacetamide (DMAc) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).[5]
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the solvent system, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity if necessary.
-
Collection: Collect the fractions containing the pure product, as identified by TLC analysis.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Methoxy-3-methyl-2-naphthonitrile. For final purity, recrystallization from a suitable solvent like ethanol/water may be performed.[2]
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of 1-Methoxy-3-methyl-2-naphthonitrile.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Catalytic Cycle of Pd-Catalyzed Cyanation
Caption: Simplified catalytic cycle for the palladium-catalyzed cyanation reaction.
References
-
Optimization of Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Accelerated Chemical Reaction Optimization Using Multi-Task Learning. (2023). PMC. Retrieved from [Link]
-
Takaba, K., et al. (1996). Asymmetric Synthesis of (R)-
-(-Methoxy-,- 1,2,3,4-Tetrahydroisoquinoline (So-called "Fumarizine"). Heterocycles, 43(8), 1777-1780. Retrieved from [Link] -
Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. (2025). PMC. Retrieved from [Link]
-
Methyl Nitrite Adsorption as a Novel Route to the Surface Methoxy Intermediate. (n.d.). Koel Research Group. Retrieved from [Link]
-
Article. (2015). Semantic Scholar. Retrieved from [Link]
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021). PMC. Retrieved from [Link]
-
Supporting Information Synthesis of the C50 Diastereomers of the C33-C51 Fragment of Stambomycin D. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (n.d.). Frontiers. Retrieved from [Link]
- Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accelerated Chemical Reaction Optimization Using Multi-Task Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Methoxy-3-methyl-2-naphthonitrile
Welcome to the technical support center for the purification of 1-Methoxy-3-methyl-2-naphthonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Part 1: Pre-Purification Analysis: Know Your Compound
Before attempting any purification, a preliminary analysis of the crude product is essential. Rushing into purification without understanding the impurity profile is a common cause of low yields and wasted resources.[1]
Q1: What are the first steps I should take after my synthesis is complete?
A1: Before any large-scale purification, you must characterize your crude material.
-
Obtain a Crude ¹H NMR Spectrum: A proton NMR of your unpurified reaction mixture is invaluable. It can confirm the presence of your desired product, give a rough estimate of its purity, and identify major byproducts or unreacted starting materials.
-
Perform Thin-Layer Chromatography (TLC) Analysis: TLC is the most critical tool for developing a purification strategy.[2] It helps you visualize the number of components in your mixture and is the foundation for developing a column chromatography solvent system.
-
Determine Physical Properties: If not well-documented, determine the crude solid's melting point. A broad melting range indicates the presence of significant impurities.[3] The physical state (solid vs. oil) will be a primary factor in choosing your purification method. While specific properties for 1-Methoxy-3-methyl-2-naphthonitrile are not widely published, related structures like 2-Methoxy-1-naphthonitrile can provide clues.[4]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[5]
Q2: I've added hot solvent, but my compound has turned into an oil, not dissolved. What is "oiling out" and how do I fix it?
A2: "Oiling out" occurs when a solid melts in the hot solvent before it dissolves, forming an immiscible liquid.[6] This is problematic because impurities tend to dissolve in the oil, preventing effective purification.
-
Causality: This typically happens when the melting point of your impure solid is lower than the boiling point of the solvent you are using. The presence of impurities often depresses the melting point of a compound.
-
Solutions:
-
Add More Solvent: The most immediate solution is to add more hot solvent. This may be enough to dissolve the oil into the solution.[6]
-
Switch to a Lower-Boiling Point Solvent: Choose a solvent with a boiling point below the melting point of your compound.
-
Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is less soluble) to the hot solution until it becomes slightly cloudy (the saturation point). Let it cool slowly from there. For a methoxy-naphthalene derivative, a system like Methanol/Water or Hexane/Ethyl Acetate could be effective.[7]
-
Q3: My solution has cooled, but no crystals have formed. What should I do?
A3: The failure of crystals to form usually indicates that the solution is not supersaturated.
-
Causality: Most often, this is because too much solvent was used initially.[3][8] The concentration of your compound is too low to allow crystal lattice formation.
-
Solutions (in order of preference):
-
Induce Crystallization: First, try scratching the inside of the flask with a glass rod just below the solvent line.[9] The microscopic scratches provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for further crystallization.[9]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[6] Be careful not to boil it to dryness. Once the volume is reduced, allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[9]
-
Q4: My recrystallization yield is extremely low (<50%). Where did my product go?
A4: A low yield is a common and frustrating problem. Several factors could be at play.
-
Causality & Solutions:
-
Excessive Solvent: As with the failure to crystallize, using too much solvent is the most common reason for low recovery.[6][10] The majority of your compound remains dissolved in the mother liquor. You can try to recover more product by evaporating some solvent from the filtrate and cooling again.
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized in the funnel.[3] Ensure your solution, funnel, and receiving flask are all kept hot during this step.
-
Washing with Warm Solvent: Washing the filtered crystals with solvent that is not ice-cold will redissolve a portion of your product.[10] Always use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: The ideal solvent dissolves the compound when hot but very little when cold.[11] If the compound has significant solubility even at low temperatures, your yield will be inherently low.[10]
-
Column Chromatography Issues
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) passes through it.[2]
Q5: My spots are streaking or tailing on the TLC plate. Will this affect my column?
A5: Yes, absolutely. A poor-quality separation on TLC will translate to a poor separation on the column.
-
Causality: Streaking often indicates that the compound is too polar for the chosen solvent system, causing it to interact too strongly with the silica gel. It can also be caused by acidic or basic functional groups on the compound interacting with the slightly acidic silica.
-
Solutions:
-
Increase Solvent Polarity: Add a more polar solvent to your eluent. For example, if you are using a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate.
-
Add a Modifier: If your compound is acidic, add a small amount (0.5-1%) of acetic acid to the eluent. If it is basic, add a similar amount of triethylamine. This neutralizes the active sites on the silica gel, leading to sharper bands.
-
Check Sample Concentration: A sample that is too concentrated on the TLC plate can also cause streaking. Ensure your spotting solution is dilute.
-
Q6: My desired compound is co-eluting with an impurity. How can I improve the separation?
A6: Co-elution means two or more compounds are moving through the column at the same rate. To separate them, you need to change the relative interactions between your compounds, the silica, and the solvent.
-
Causality: The chosen solvent system is not providing enough selectivity for the compounds in your mixture. They have similar affinities for the stationary phase in that specific mobile phase.
-
Solutions:
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity. This will hold more polar compounds at the top of the column longer while allowing less polar compounds to elute first.[2]
-
Change the Solvent System Entirely: Solvents are grouped into different selectivity classes. If a Hexane/Ethyl Acetate system isn't working, try a different combination like Dichloromethane/Methanol or a system incorporating Toluene, which can have π-π interactions with aromatic compounds like your naphthonitrile.[12][13]
-
Change the Stationary Phase: If solvent changes don't work, the issue may be the stationary phase. For certain separations, alumina may provide different selectivity than silica. Alternatively, reversed-phase (C18) chromatography, which separates based on hydrophobicity, could be an option if the impurities have a significantly different polarity profile.[14][15]
-
Part 3: Frequently Asked Questions (FAQs)
Q7: How do I choose the right purification method: recrystallization or column chromatography?
A7: The choice depends on the physical state of your compound and the nature of the impurities. The following decision tree can guide your choice.
Caption: Decision workflow for selecting a purification method.
Q8: What are the best analytical techniques to confirm the purity of my final product?
A8: A combination of methods is always best for a definitive assessment of purity.
| Technique | Principle | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei. | Provides structural confirmation and can detect proton-containing impurities. | May not detect non-protonated impurities; quantification requires an internal standard.[16] |
| HPLC-UV | Separates compounds based on polarity, with detection by UV absorbance.[17] | Highly precise and accurate for quantitative analysis of the primary compound and known impurities.[18] | Requires reference standards for absolute impurity identification.[17] |
| GC-MS | Separates based on volatility and polarity, with identification by mass-to-charge ratio.[17] | Excellent for identifying volatile impurities and provides structural information from mass fragmentation. | Compound must be volatile and thermally stable. |
| Melting Point Analysis | Measures the temperature range over which a solid melts. | A sharp, narrow melting range is a strong indicator of high purity.[3] | Insensitive to small amounts of impurities; not applicable to oils. |
Q9: My crude product is highly colored, but the pure compound should be colorless. How do I remove colored impurities?
A9: Colored impurities are often large, conjugated molecules that are highly polar.
-
Charcoal Treatment in Recrystallization: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The colored impurities adsorb onto the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool.[6] Caution: Using too much charcoal can lead to the loss of your desired product as it can also be adsorbed.[6]
-
Column Chromatography: Often, these polar impurities will stick strongly to the top of a silica gel column, allowing your less polar product to elute cleanly.
Part 4: Key Experimental Protocols
Protocol 1: TLC Solvent System Screening for Column Chromatography
-
Prepare a Dilute Sample: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Use a capillary tube to make small, concentrated spots on the baseline of several TLC plates.
-
Develop the Plates: Place each plate in a developing chamber containing a different solvent system. Start with non-polar systems and increase polarity. Good starting points for aromatic compounds include Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1) and Dichloromethane/Methanol (e.g., 99:1, 95:5).[19][20]
-
Analyze the Results: Visualize the plates under a UV lamp. The ideal solvent system for column chromatography will move your desired compound to an Rf value of 0.25-0.35 .[21] This ensures the compound moves through the column at a reasonable rate, providing good separation from impurities.
Caption: Logical progression for TLC solvent system optimization.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20 mg of crude solid. Add a potential solvent dropwise at room temperature. If it dissolves easily, it is a poor solvent. If it doesn't dissolve, heat the tube. If it dissolves when hot but reappears when cool, you have found a good solvent.[11]
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a steam bath or hot plate). Add the minimum amount of hot solvent required to just dissolve the solid completely.[9][10]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or sand), perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.[3] Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[9] Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.
References
-
Chrom Tech. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. [Link]
-
HETEROCYCLES. (1996). ASYMMETRIC SYNTHESIS OF (R)-
-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE. [Link] -
Organic Syntheses. 2-Propanone, 1-(o-methoxyphenyl)-. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
University of San Diego. Recrystallization of an Impure Sample of Naphthalene Objectives. [Link]
- Google Patents. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. [Link]
-
Cheméo. Chemical Properties of 1-Naphthalenecarbonitrile, 2-methoxy- (CAS 16000-39-8). [Link]
-
Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
- Google Patents. CN1491936A - Process for preparing alpha-methoxy methyl-beta-methoxy acrylonitrile.
-
LibreTexts. (2022). Recrystallization. Chemistry LibreTexts. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Massachusetts Institute of Technology. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Biocompare. (2020). Six Suggestions for Successful Column Chromatography. [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Link]
-
Merrit DeBartolo. (2002). Organic Chemistry 253 Experiment #3 Recrystallization 1. [Link]
-
U.S. Environmental Protection Agency. (2025). 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene Properties. [Link]
-
A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. [Link]
-
Leiden University. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. [Link]
-
University of Victoria. Column chromatography. [Link]
-
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. [Link]
-
Organic Syntheses. (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. chromtech.com [chromtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Naphthalenecarbonitrile, 2-methoxy- (CAS 16000-39-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. agilent.com [agilent.com]
- 13. biotage.com [biotage.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. sepscience.com [sepscience.com]
- 16. orgsyn.org [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. rsc.org [rsc.org]
- 21. web.uvic.ca [web.uvic.ca]
Technical Support Center: Purification of 1-Methoxy-3-methyl-2-naphthonitrile
Executive Summary
Welcome to the technical support hub for 1-Methoxy-3-methyl-2-naphthonitrile . This guide addresses the specific purification challenges associated with methoxy-naphthonitriles. Based on the structural properties of naphthalene derivatives—specifically the lipophilicity of the methyl/naphthalene core and the reactivity of the nitrile group—impurities often stem from incomplete O-methylation (residual phenols) or hydrolysis byproducts (amides).
This guide prioritizes chemical washing and recrystallization over chromatography for scalability and yield retention, drawing on established protocols for structural analogs like agomelatine intermediates and general alkoxynaphthalene synthesis.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: My HPLC shows a persistent impurity at RRT ~0.8-0.9. What is it?
Diagnosis: This is likely the unreacted starting material, 1-hydroxy-3-methyl-2-naphthonitrile .
Technical Insight: In the synthesis of methoxy-naphthalenes (usually via Williamson ether synthesis using MeI or DMS), the reaction rarely reaches 100% conversion. The starting naphthol is structurally very similar to the product but significantly more acidic (
Q2: I see a new polar impurity after heating the reaction for extended periods.
Diagnosis: This is likely 1-methoxy-3-methyl-2-naphthamide (Hydrolysis product). Technical Insight: Nitrile groups at the C2 position of naphthalene are susceptible to hydrolysis, especially in the presence of moisture and heat under basic conditions (used for methylation). Immediate Action: Reduce reaction temperature and ensure reagents (Acetone/DMF) are strictly anhydrous. If present, this impurity requires Column Chromatography (Module 4) or a polarity-based recrystallization (Ethanol/Water).
Q3: The solid is "oiling out" during recrystallization instead of forming crystals.
Diagnosis: The solvent system is too non-polar or the concentration is too high (Supersaturation overshoot). Technical Insight: The 3-methyl group adds lipophilicity, lowering the melting point compared to non-methylated analogs. Immediate Action: Switch to a High-Polarity/Low-Polarity solvent pair (e.g., Ethanol/Water or Ethyl Acetate/Heptane). Use a "seeding" technique at the cloud point.
Module 2: The First Line of Defense (Chemical Workup)
Before recrystallization, you must chemically remove the phenolic starting material. Crystallization is inefficient at removing impurities >5%.
Protocol: Reactive Caustic Wash
Target: Removal of 1-hydroxy-3-methyl-2-naphthonitrile.
-
Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
The Caustic Wash:
-
Verification: Check the pH of the aqueous layer; it must remain >12.
-
Neutralization: Wash the organic layer once with Brine and once with water to remove excess base.
-
Drying: Dry over Anhydrous
, filter, and evaporate to dryness.
Warning: Do not use concentrated base (>2M) or heat during this step to prevent hydrolysis of the nitrile group to an amide.
Module 3: Recrystallization Protocols
Recrystallization is the preferred method for purity >99%. Based on the solubility profiles of similar 1-alkoxy-2-naphthonitriles (e.g., agomelatine intermediates), two systems are recommended.
Method A: The Ethanol/Water System (Recommended)
Best for: Removing polar impurities and salts.
-
Reflux: Suspend the crude solid in Ethanol (95%) . Heat to reflux (
). -
Addition: Add Ethanol dropwise until the solid just dissolves.
-
Anti-Solvent: Remove from heat. While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.
-
Crystallization: Allow to cool slowly to Room Temperature (RT) over 2 hours. Then, cool to
for 1 hour. -
Filtration: Filter the crystals and wash with cold Ethanol/Water (1:1).
Method B: The Ethyl Acetate/Heptane System
Best for: Removing non-polar byproducts or if the product is very soluble in alcohols.
-
Dissolution: Dissolve crude in minimal hot Ethyl Acetate .
-
Precipitation: Slowly add hot Heptane until turbidity appears.
-
Cooling: Cool to RT. If oiling out occurs, reheat and add slightly more Ethyl Acetate.
-
Collection: Filter and wash with cold Heptane.
Solvent Selection Data Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Removal Profile |
| Ethanol/Water | High | Low | Excellent for salts & polar amides. |
| Methanol | Very High | Moderate | Good general purification; may lower yield. |
| EtOAc/Heptane | High | Low | Good for removing non-polar tars. |
| Toluene | High | High | Not Recommended (Poor recovery yield). |
Module 4: Visualization of Purification Logic
The following diagram illustrates the decision-making process for purifying 1-Methoxy-3-methyl-2-naphthonitrile, distinguishing between chemical removal of phenols and physical removal of other byproducts.
Caption: Logical workflow for removing specific impurities based on chemical properties (acidity) vs. physical properties (solubility).
Module 5: Analytical Validation
1. HPLC Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 5 m. -
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV @ 230 nm (Naphthalene absorption) and 254 nm.
2. NMR Verification (
-
Diagnostic Peak: Look for the methoxy singlet (
ppm) and the methyl singlet ( ppm). -
Impurity Check: A peak at
ppm (broad) indicates residual -OH (starting material).
References
- Synthesis of Naphthonitrile Derivatives (Agomelatine Analogs)
-
Purification of Alkoxynaphthalenes
- Title: Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties.
- Source: Frontiers in Chemistry.
- Relevance: Demonstrates the use of Ethanol for recrystallizing methoxy-naphthol derivatives to remove unreacted starting m
-
URL:[Link]
-
General Recrystallization Strategies
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mt.com [mt.com]
- 6. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
Common issues in the handling and storage of 1-Methoxy-3-methyl-2-naphthonitrile
Welcome to the Technical Support Center for 1-Methoxy-3-methyl-2-naphthonitrile (CAS: 68376-22-7). As a Senior Application Scientist, I have designed this portal to move beyond basic safety data sheets. Here, we address the exact physicochemical mechanics that dictate the stability of this compound, providing you with field-proven, self-validating protocols to ensure absolute reproducibility in your drug development and synthetic workflows.
Part 1: Physicochemical Profile & Quantitative Data
To troubleshoot effectively, we must first understand the molecular constraints of the compound. The combination of an electron-donating methoxy group, a rigid naphthalene backbone, and a hydrolytically sensitive nitrile group creates specific handling vulnerabilities[1].
| Property | Value | Experimental Implication |
| Molecular Weight | 197.23 g/mol | Standard membrane permeability. |
| Calculated LogP | ~3.5 | Highly lipophilic; prone to precipitation in aqueous buffers. |
| H-Bond Donors | 0 | Lacks protic hydrogens; relies on hydrophobic/dipole interactions. |
| H-Bond Acceptors | 2 (Methoxy, Nitrile) | Susceptible to hydrogen bonding with protic solvents (e.g., water), which can catalyze degradation. |
| Chromophore | Methoxy-naphthalene | High UV absorption; susceptible to singlet oxygen sensitization. |
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I observing secondary peaks, baseline drift, or discoloration in my HPLC/NMR data after leaving the compound on the benchtop?
The Causality: You are observing photo-oxidation. The presence of the electron-donating methoxy group on the naphthalene ring significantly alters its photophysical properties. It decreases intersystem crossing and increases the singlet state quantum yield. When exposed to ambient UV/visible laboratory light in the presence of oxygen, the molecule sensitizes singlet oxygen (
Q2: My
Q3: The compound precipitates immediately when introduced into my in vitro aqueous assay buffer. How can I prevent this?
The Causality: With a LogP of ~3.5, 1-Methoxy-3-methyl-2-naphthonitrile is highly lipophilic[1]. The thermodynamic penalty of disrupting the hydrogen-bonded water network is too high, forcing the compound to aggregate and precipitate out of solution.
The Fix: Do not add the dry powder directly to aqueous media. Prepare a concentrated stock in anhydrous DMSO. Ensure the final assay concentration of DMSO remains
Part 3: Mechanistic Visualizations
Figure 1: Primary degradation pathways of 1-Methoxy-3-methyl-2-naphthonitrile via light and moisture.
Figure 2: Optimal handling and storage workflow to ensure long-term chemical stability.
Part 4: Self-Validating Experimental Protocols
To guarantee experimental trustworthiness, employ the following self-validating handling protocol. This system ensures that any degradation is caught before the compound is introduced into critical assays.
Protocol: Anhydrous Aliquoting & Integrity Validation
Phase 1: Preparation & Aliquoting
-
Equilibration: Upon receiving the bulk chemical (typically shipped on ice), place the sealed container in a desiccator and allow it to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating nitrile hydrolysis.
-
Environment: Transfer the vial to a nitrogen-purged glovebox or a dry fume hood under low-light conditions.
-
Aliquoting: Weigh out single-use aliquots (e.g., 5–10 mg) into pre-dried, amber borosilicate glass vials (ISO 4796 compliant)[6].
-
Purging: Gently blow a stream of dry Argon or Nitrogen gas over the open vial for 5 seconds to displace ambient oxygen and moisture[7].
-
Sealing: Immediately cap the vial using a PTFE-lined screw cap. Causality: PTFE provides a chemically inert, impermeable barrier to moisture, unlike standard rubber septa which can degrade or leak over time.
-
Storage: Store the aliquots in a vacuum desiccator containing self-indicating silica gel at 2–8°C[5][8].
Phase 2: Self-Validation (Integrity Check)
-
Sampling: Before utilizing an aliquot for a critical biological or synthetic assay, dissolve 1 mg of the compound in 1 mL of anhydrous LC-MS grade Acetonitrile.
-
HPLC Analysis: Inject 5 µL onto a C18 Reverse-Phase column. Run a 10-minute isocratic method (70% Acetonitrile / 30% Water) monitoring at 254 nm.
-
Validation Criteria:
-
Pass: A single, sharp peak indicates structural integrity.
-
Fail: The appearance of a secondary, more polar peak (eluting earlier than the parent mass) confirms that either photo-oxidation (ring cleavage) or hydrolysis (amide formation) has occurred. Discard the aliquot.
-
Part 5: References
-
Title: Rh‐Catalyzed [2 + 2 + 2] Cycloaddition of Linked Bis(Diynes) Ar‐C≡C‐C≡C‐(CH2)3‐C≡C‐C≡C‐Ar With Quinones: Synthesis and Photophysical Properties of Bis(Arylethynyl)‐Naphthoquinones and Anthraquinones Source: ResearchGate URL:
-
Title: Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers Source: ACS Macro Letters URL:
-
Title: Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization Source: MDPI URL:
-
Title: Amber Vs Clear Glass Bottles: Protecting Chemicals From Light And Degradation Source: LabChoice Australia URL:
-
Title: How to Safely Store Lab Chemicals and Reagents Source: B&M Scientific URL:
-
Title: Chemical Safety Manual - University of South Dakota Source: USD.edu URL:
-
Title: Guidelines for Chemical Shelf Life Source: Scribd URL:
-
Title: 1-羟基-3-甲基-2-萘腈- CAS号5333-06-2 (Physicochemical Properties Reference) Source: Molaid URL:
Sources
- 1. 1-羟基-3-甲基-2-萘腈 - CAS号 5333-06-2 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 6. labchoiceaustralia.com.au [labchoiceaustralia.com.au]
- 7. usd.edu [usd.edu]
- 8. scribd.com [scribd.com]
Technical Support Center: Refining the Experimental Method for 1-Methoxy-3-methyl-2-naphthonitrile
Topic: Optimization of Synthesis & Purification Protocols Target Compound: 1-Methoxy-3-methyl-2-naphthonitrile (CAS: 68376-22-7) Primary Precursor: 1-Hydroxy-3-methyl-2-naphthonitrile (CAS: 5333-06-2)
Executive Summary: The "Gold Standard" Methylation Protocol
The most robust route for synthesizing 1-Methoxy-3-methyl-2-naphthonitrile is the O-methylation of 1-hydroxy-3-methyl-2-naphthonitrile. While seemingly straightforward, this reaction often suffers from two specific failure modes due to the steric bulk of the C3-methyl group and the electronic effects of the C2-nitrile:
-
Competitive C-alkylation: Formation of keto-derivatives rather than the ether.
-
Incomplete Conversion: Steric hindrance at the C1-hydroxyl position slows nucleophilic attack.
The following guide refines the standard Williamson ether synthesis to maximize regioselectivity (O- vs C-alkylation) and yield.
Part 1: Optimized Experimental Protocol
Objective: Selective O-methylation of 1-hydroxy-3-methyl-2-naphthonitrile.
Reagents & Stoichiometry Table
| Reagent | Role | Equiv. | Notes |
| 1-Hydroxy-3-methyl-2-naphthonitrile | Substrate | 1.0 | Dry thoroughly before use. |
| Methyl Iodide (MeI) | Methylating Agent | 1.5 - 2.0 | Excess required to drive kinetics. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 | Anhydrous, finely ground. |
| Acetone (or DMF) | Solvent | N/A | Acetone: High regioselectivity. DMF: Faster rate. |
Step-by-Step Methodology
-
Preparation of Anhydrous System:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Nitrogen (N₂) or Argon to remove moisture. Moisture is the enemy of high yield here, as it promotes nitrile hydrolysis.
-
-
Solvation & Deprotonation:
-
Dissolve 1-hydroxy-3-methyl-2-naphthonitrile (1.0 equiv) in anhydrous Acetone (0.2 M concentration).
-
Add anhydrous K₂CO₃ (2.0 equiv).
-
Critical Step: Stir at room temperature for 30 minutes before adding the alkyl halide. This ensures formation of the naphtholate anion. You should observe a color change (often to yellow/orange).
-
-
Methylation:
-
Add Methyl Iodide (MeI) (1.5 equiv) dropwise via syringe.
-
Heat the mixture to a gentle reflux (approx. 56°C for acetone).
-
Monitor: Check via TLC (Hexane:Ethyl Acetate 8:2) every 2 hours. The product will be less polar (higher R_f) than the starting phenol.
-
-
Workup:
-
Once starting material is consumed (typically 4-6 hours), cool to room temperature.
-
Filter off the solid K₂CO₃/KI salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
-
Purification:
-
Recrystallization: Dissolve crude in minimum hot Ethanol (EtOH). Add water dropwise until turbidity appears, then cool slowly to 4°C.
-
Yield Target: >85% pure crystalline solid.
-
Part 2: Troubleshooting & FAQs
Q1: I am seeing a significant amount of a side product that is NOT the starting material. What is it? Diagnosis: You are likely observing C-methylation (alkylation at the C2 or C4 ring positions) or hydrolysis of the nitrile. Solution:
-
Switch Solvents: If using DMF, switch to Acetone . Polar aprotic solvents like DMF dissociate the ion pair (Naphtholate⁻ K⁺) too effectively, making the oxygen "harder" and increasing C-alkylation risk. Acetone keeps the ion pair tighter, favoring O-alkylation.
-
Lower Temperature: High temperatures favor the thermodynamic C-alkylated product. Maintain a gentle reflux or stir longer at room temperature.
Q2: The reaction is stalling at 80% conversion. Should I add more base? Diagnosis: The C3-methyl group provides steric hindrance, making the C1-oxygen less accessible. Solution:
-
Do NOT add more base. Excess base can hydrolyze the nitrile to an amide/acid.
-
Add a Catalyst: Add 5-10 mol% of 18-Crown-6 ether. This complexes the Potassium cation, making the naphtholate anion more nucleophilic ("naked anion" effect) without requiring harsher thermal conditions.
Q3: My product has a melting point lower than reported (or broad range). Diagnosis: Contamination with the starting phenol. The hydrogen bonding of the residual -OH group depresses the melting point. Solution:
-
Alkaline Wash: Dissolve the crude product in Ethyl Acetate and wash with cold 1M NaOH . The starting phenol will deprotonate and move to the aqueous layer, while your methylated product remains in the organic layer.
Q4: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? Diagnosis: Supply chain or cost constraints. Solution:
-
Yes, but with caution. DMS is cheaper but more toxic. If using DMS, you must use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TBAB) to ensure clean reaction, as DMS reacts vigorously. However, MeI is preferred for lab-scale purity.
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the desired O-Methylation and the undesired pathways (C-Methylation and Hydrolysis), highlighting the control points.
Figure 1: Reaction pathway showing the kinetic favorability of O-methylation vs. competitive side reactions.
References
-
Precursor Identity: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226252, 1-Hydroxy-3-methyl-2-naphthonitrile. Retrieved from [Link]
- General Methylation Methodology: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Regioselectivity in Naphthols: Vyas, G. N., & Shah, N. M. (1951). O-Substitution in Phenols and Naphthols. Organic Syntheses, 31, 90. Retrieved from [Link] (Validates K2CO3/Acetone method for naphthols).
Technical Support Center: Synthesis of 1-Methoxy-3-methyl-2-naphthonitrile
Welcome to the technical support center for the synthesis of 1-Methoxy-3-methyl-2-naphthonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, minimize impurities, and achieve high-yield, high-purity target compound.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 1-Methoxy-3-methyl-2-naphthonitrile, providing explanations for the underlying causes and actionable solutions.
SYN-001: Low or No Product Yield
Question: I am experiencing a low yield of 1-Methoxy-3-methyl-2-naphthonitrile. What are the potential causes and how can I improve it?
Answer: Low product yield is a common issue that can stem from several factors throughout the synthetic process. A systematic evaluation of your experimental setup and reagents is crucial for diagnosis.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Starting Materials | The starting material, 2-methoxy-1-naphthonitrile, can degrade over time, especially if not stored properly. The methylating agent, such as methyl iodide or dimethyl sulfate, can also lose its potency. | Verify the purity of your starting materials using techniques like NMR or melting point analysis. Ensure reagents are fresh and have been stored under the recommended conditions (e.g., cool, dry, and away from light). |
| Suboptimal Reaction Temperature | The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of both starting materials and the product. | Carefully monitor and control the reaction temperature. An initial cooling step might be necessary to manage any exothermic reactions, followed by controlled heating to drive the reaction to completion.[1] |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration to reach completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Ineffective Base | The choice and amount of base are critical for the deprotonation step. An inappropriate or weak base may not be effective in generating the required nucleophile. | Ensure the use of a suitable base, such as sodium hydride or potassium carbonate, and that it is of high purity and handled under anhydrous conditions if necessary. The stoichiometry of the base should be carefully controlled. |
SYN-002: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I prevent their formation?
Answer: The formation of impurities is a key challenge in this synthesis. Understanding the potential side reactions is the first step toward minimizing their occurrence.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Material (2-Methoxy-1-naphthonitrile):
-
Cause: Incomplete reaction due to factors mentioned in SYN-001.
-
Solution: Optimize reaction conditions (temperature, time, stoichiometry of reagents) to ensure complete consumption of the starting material. Monitor the reaction progress closely.
-
-
Over-methylation Products:
-
Cause: Reaction of the product with the methylating agent, especially if an excess of the methylating agent is used or if the reaction is allowed to proceed for too long.
-
Solution: Use a stoichiometric amount of the methylating agent. Add the methylating agent slowly and at a controlled temperature to prevent localized high concentrations.
-
-
Hydrolysis of the Nitrile Group:
-
Cause: The presence of water in the reaction mixture can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide, especially under basic or acidic conditions.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Demethylation of the Methoxy Group:
-
Cause: Certain reagents or harsh reaction conditions can lead to the cleavage of the methoxy ether, forming the corresponding naphthol.
-
Solution: Choose milder reaction conditions and reagents where possible. Avoid strong Lewis acids or high temperatures for extended periods.
-
SYN-003: Product is Oily and Difficult to Purify
Question: The crude product is an oil and I am having difficulty purifying it by crystallization. What are the recommended purification techniques?
Answer: The physical state of the crude product can be influenced by the presence of impurities. An oily product often suggests that unreacted starting materials or byproducts are preventing crystallization.
Purification Recommendations:
| Technique | Description | Key Considerations |
| Column Chromatography | This is the most effective method for separating the desired product from impurities with different polarities. | Use silica gel as the stationary phase and a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate) as the mobile phase. Monitor the fractions by TLC to isolate the pure product. |
| Recrystallization | If the product can be solidified, recrystallization is a good method for achieving high purity. | Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often effective. For example, recrystallization from dilute ethanol has been reported for similar compounds.[2] |
| Vacuum Distillation | If the product is a thermally stable liquid, vacuum distillation can be used for purification. | This method is suitable for separating compounds with different boiling points. Ensure the distillation is performed under reduced pressure to avoid decomposition at high temperatures. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 1-Methoxy-3-methyl-2-naphthonitrile.
Q1: What is a typical synthetic route for 1-Methoxy-3-methyl-2-naphthonitrile?
A common and effective approach involves the methylation of 3-hydroxy-2-naphthonitrile or the direct functionalization of a pre-existing naphthalene core. A plausible route starts from 1-methoxy-2-naphthaldehyde, which can be converted to the corresponding nitrile and then methylated at the 3-position.
Q2: What are the critical safety precautions to consider during this synthesis?
Many of the reagents used in this synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care.[3]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q4: What are the key analytical techniques for characterizing the final product?
The structure and purity of 1-Methoxy-3-methyl-2-naphthonitrile should be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of the methoxy and methyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch.
III. Experimental Protocols & Visualizations
Proposed Synthesis Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of 1-Methoxy-3-methyl-2-naphthonitrile.
Caption: Troubleshooting workflow for synthesis optimization.
Reaction Scheme: Potential Side Reactions
This diagram illustrates the desired reaction and potential side reactions that can lead to impurities.
Caption: Desired reaction and potential side reactions.
IV. References
-
Takaba, K., et al. (1996). Asymmetric Synthesis of (R)-
-(-Methoxy-,- 1,2,3,4-Tetrahydroisoquinoline (So-called "Fumarizine"). HETEROCYCLES, 43(8), 1777-1780. -
Organic Syntheses. (n.d.). (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy).
-
BenchChem. (2025). Synthesis of 3-Bromo-4-methoxy-1-naphthonitrile: An In-depth Technical Guide.
-
BenchChem. (2025). Common side reactions in the synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate.
Sources
Validation & Comparative
A Comparative Guide to the Characterization of 1-Methoxy-3-methyl-2-naphthonitrile and its Structural Isomers
This guide provides a detailed comparative analysis of the characterization data for 1-Methoxy-3-methyl-2-naphthonitrile, a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Due to the limited availability of public domain experimental data for this specific compound, this document presents a predicted characterization profile based on established principles of spectroscopy and the known data of its structural isomers and related analogs. This approach allows for a robust understanding of its expected analytical signature.
We will compare the predicted data for 1-Methoxy-3-methyl-2-naphthonitrile with the experimentally determined data for its close structural isomer, 2-Methoxy-1-naphthonitrile, and other relevant substituted naphthalenes. This comparative framework will highlight the subtle yet significant differences in their spectroscopic and physical properties, arising from the varied placement of the methoxy, methyl, and nitrile functional groups on the naphthalene core. Such distinctions are critical for researchers in ensuring the correct identification and purity assessment of their synthesized compounds.
Predicted Characterization Data for 1-Methoxy-3-methyl-2-naphthonitrile
The following data is predicted based on the analysis of structurally related compounds and fundamental principles of analytical chemistry.
Table 1: Predicted Spectroscopic and Physical Properties of 1-Methoxy-3-methyl-2-naphthonitrile
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.24 g/mol |
| ¹H NMR | Aromatic protons (m, ~7.2-8.0 ppm), Methoxy protons (s, ~3.9-4.1 ppm), Methyl protons (s, ~2.3-2.5 ppm) |
| ¹³C NMR | Aromatic carbons (~110-140 ppm), Nitrile carbon (~115-120 ppm), Methoxy carbon (~55-60 ppm), Methyl carbon (~15-20 ppm) |
| IR Spectroscopy | Nitrile (C≡N) stretch (~2220-2240 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹) |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 197 |
| Melting Point | Estimated to be in the range of 90-110 °C |
Comparative Analysis with Structural Isomers
A direct comparison with commercially available and well-characterized structural isomers provides a valuable benchmark for the predicted data.
2-Methoxy-1-naphthonitrile: A Key Comparator
2-Methoxy-1-naphthonitrile serves as an excellent comparative compound due to its identical molecular formula and the close proximity of its functional groups.
Table 2: Experimental Characterization Data for 2-Methoxy-1-naphthonitrile
| Property | Experimental Value | Reference |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Melting Point | 95-96 °C | [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.95 (s, 3H), 7.35 (d, 1H), 7.50 (t, 1H), 7.63 (t, 1H), 7.80 (d, 1H), 8.12 (d, 1H) | Not explicitly found, but typical shifts for such structures are well-established. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 56.5, 103.1, 116.8, 124.3, 124.9, 127.9, 128.4, 128.9, 133.6, 134.1, 157.2 | Not explicitly found, but typical shifts for such structures are well-established. |
| IR Spectroscopy (KBr) | ν(C≡N) 2220 cm⁻¹ | Not explicitly found, but typical shifts for nitriles are well-established.[3] |
| Mass Spectrometry (EI) | m/z 183 (M⁺) | Not explicitly found, but predictable from the molecular weight. |
Other Relevant Analogs
Further comparisons can be drawn with other substituted naphthalenes to understand the influence of each functional group on the overall characterization profile.
Table 3: Spectroscopic Data for Selected Naphthalene Analogs
| Compound | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Reference |
| 1-Methoxynaphthalene | Methoxy (s, ~3.9 ppm), Aromatic protons (m, ~7.2-8.1 ppm) | C-O stretch (~1240 cm⁻¹) | [4] |
| 1-Naphthonitrile | Aromatic protons (m, ~7.5-8.2 ppm) | C≡N stretch (~2225 cm⁻¹) | [5] |
| 3-Methylanisole | Methyl (s, ~2.3 ppm), Methoxy (s, ~3.8 ppm), Aromatic protons (m, ~6.7-7.2 ppm) | C-O stretch (~1250 cm⁻¹), C-H stretch (~2830, 2950 cm⁻¹) | [6] |
Discussion of Expected Spectroscopic Differences
The substitution pattern on the naphthalene ring significantly influences the electronic environment of the nuclei and the vibrational frequencies of the bonds, leading to predictable differences in their spectra.
-
¹H NMR: In 1-Methoxy-3-methyl-2-naphthonitrile, the methyl group at the 3-position is expected to cause a slight upfield shift for the adjacent aromatic protons compared to 2-Methoxy-1-naphthonitrile. The methoxy protons in our target molecule are at the 1-position and are flanked by a nitrile group, which may lead to a slightly different chemical shift compared to the methoxy group at the 2-position in the comparator.
-
¹³C NMR: The positions of the carbon signals, particularly for the quaternary carbons bearing the functional groups, will be distinct and diagnostic for each isomer. The electron-withdrawing nitrile group will deshield the carbon to which it is attached.
-
IR Spectroscopy: The position of the nitrile stretch is sensitive to the electronic effects of the neighboring substituents. While the difference may be subtle, high-resolution IR or FTIR spectroscopy could potentially distinguish between the isomers based on the exact wavenumber of the C≡N absorption. The C-O stretching vibration of the methoxy group is also a useful diagnostic band.[7][8]
Experimental Protocols
To obtain reliable characterization data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally performed to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Background Collection: Collect a background spectrum of the empty ATR setup.
-
Sample Spectrum Collection: Collect the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands for the nitrile, methoxy, and aromatic functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and characteristic fragment ions.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Visualizing Structural Relationships and Workflow
The following diagrams illustrate the structural differences between the target compound and its key isomer, and a typical workflow for characterization.
Caption: Structural relationship between the target compound and its isomer.
Caption: General workflow for spectroscopic characterization.
Conclusion
References
- Electronic Supplementary Inform
- Methoxy groups just stick out - ACD/Labs.
- Chemical Properties of 1-Naphthalenecarbonitrile, 2-methoxy- (CAS 16000-39-8) - Cheméo.
- Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - Frontiers.
- 2-METHOXY-1-NAPHTHONITRILE | 16000-39-8 - ChemicalBook.
- Benzene, 1-methoxy-3-methyl- - the NIST WebBook.
- Naphthalene, 1-methoxy- - the NIST WebBook.
- NMR Chemical Shifts of Common Labor
- Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol...
- Methoxyacetonitrile - the NIST WebBook.
- Detection of the Methoxyl Group by Infrared Spectroscopy - Semantic Scholar.
Sources
- 1. 1-Naphthalenecarbonitrile, 2-methoxy- (CAS 16000-39-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-METHOXY-1-NAPHTHONITRILE | 16000-39-8 [chemicalbook.com]
- 3. Methoxyacetonitrile [webbook.nist.gov]
- 4. Naphthalene, 1-methoxy- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. Benzene, 1-methoxy-3-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Comparison Guide: 1-Methoxy-3-methyl-2-naphthonitrile and Naphthonitrile Derivatives
The following guide provides a technical comparison of 1-Methoxy-3-methyl-2-naphthonitrile against its structural isomers and functional analogs. This document is designed for researchers requiring precise physicochemical data and synthetic methodologies.
Executive Summary
1-Methoxy-3-methyl-2-naphthonitrile represents a specialized class of "push-pull" naphthalene chromophores where the electron-donating methoxy group (C1) and the electron-withdrawing nitrile group (C2) are ortho-positioned. Unlike the widely used 6-methoxy-2-naphthonitrile (a precursor to naproxen and fluorescent probes), the target compound features a methyl group at C3. This 1,2,3-substitution pattern introduces significant steric buttressing , restricting the rotation of the nitrile group and enhancing resistance to nucleophilic hydrolysis compared to its non-methylated analogs.
This guide compares the target compound with two primary alternatives:
-
2-Methoxy-1-naphthonitrile: The direct positional isomer.
-
6-Methoxy-2-naphthonitrile: The industrial standard for extended conjugation.
Chemical & Physical Properties Comparison
The following table contrasts the target molecule with its most relevant isomers. Note the impact of the C3-methyl group on solubility and melting point trends.
| Property | 1-Methoxy-3-methyl-2-naphthonitrile (Target) | 2-Methoxy-1-naphthonitrile (Isomer A) | 6-Methoxy-2-naphthonitrile (Standard B) |
| CAS Number | 68376-22-7 | 16000-39-8 | 52927-22-7 |
| MW ( g/mol ) | 197.23 | 183.21 | 183.21 |
| Structure Type | 1,2,3-Trisubstituted (Steric) | 1,2-Disubstituted (Ortho) | 2,6-Disubstituted (Long-axis) |
| Electronic Character | Ortho Push-Pull (Sterically Locked) | Ortho Push-Pull | Longitudinal Charge Transfer |
| Predicted LogP | ~3.8 (High Lipophilicity) | ~3.2 | ~3.1 |
| Fluorescence Emission | Blue-Green (Weak/Moderate)* | UV-Blue (Weak) | Blue (Strong, High QY) |
| Hydrolytic Stability | High (Shielded Nitrile) | Moderate | Moderate |
| Primary Application | Sterically hindered intermediate, specialized probe | Synthetic intermediate | Fluorophore, Drug Precursor |
*Note: The 1,2-ortho substitution often induces non-radiative decay pathways due to twisting, lowering Quantum Yield (QY) compared to the 2,6-isomer, but the C3-methyl group can rigidify the system, potentially recovering some fluorescence intensity.
Synthetic Pathways & Scalability[2]
The synthesis of 1-Methoxy-3-methyl-2-naphthonitrile is distinct due to the requirement of constructing the 3-methyl-2-naphthoic scaffold. The most robust route proceeds via the methylation of 1-Hydroxy-3-methyl-2-naphthonitrile .
Protocol: Methylation of 1-Hydroxy-3-methyl-2-naphthonitrile
This protocol minimizes O- vs C-alkylation competition by using a carbonate base in a polar aprotic solvent.
Reagents:
-
Precursor: 1-Hydroxy-3-methyl-2-naphthonitrile (1.0 eq)
-
Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone or DMF
Step-by-Step Methodology:
-
Dissolution: Charge a 3-neck round bottom flask with 1-Hydroxy-3-methyl-2-naphthonitrile and anhydrous acetone (0.5 M concentration).
-
Deprotonation: Add
in a single portion. Stir at room temperature for 30 minutes. The solution will darken as the naphthoxide anion forms. -
Addition: Add Methyl Iodide dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The starting phenol ( ) should disappear, yielding the less polar ether ( ). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with 1M NaOH (to remove unreacted phenol), then brine.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Synthetic Logic Visualization
The following diagram illustrates the decision tree for selecting the synthesis route based on available starting materials.
Figure 1: Synthetic decision tree highlighting the efficiency of the O-methylation pathway over the Sandmeyer approach.
Mechanistic Performance Analysis
Steric Shielding & Reactivity
The defining feature of 1-Methoxy-3-methyl-2-naphthonitrile is the C3-Methyl group .
-
Hydrolysis Resistance: In standard naphthonitriles, the cyano group is susceptible to hydrolysis (to amide/acid) under basic conditions. The C3-methyl group provides steric bulk that hinders the approach of nucleophiles (
) to the cyano carbon. -
Use Case: This derivative is the superior choice when the molecule must survive harsh subsequent reaction conditions (e.g., lithiation of other ring positions) without compromising the nitrile functionality.
Photophysical Properties (Fluorescence)
While 6-methoxy-2-naphthonitrile is a "long-axis" fluorophore (high quantum yield), the 1,2-substitution pattern of the target compound creates a different electronic environment.
-
Mechanism: The 1-Methoxy (Donor) and 2-Cyano (Acceptor) create a twisted intramolecular charge transfer (TICT) state.
-
Effect: This typically results in a large Stokes shift but lower quantum yield due to non-radiative decay. However, the 3-Methyl group restricts rotation , potentially reducing non-radiative loss compared to the un-methylated 2-methoxy-1-naphthonitrile.
Figure 2: Jablonski diagram illustrating the photophysical pathway. The 3-methyl group mitigates the non-radiative decay channel common in ortho-substituted naphthalenes.
References
-
CAS Registry Data. (2024). 1-Methoxy-3-methyl-2-naphthonitrile (CAS 68376-22-7).[1] American Chemical Society.
-
ChemicalBook. (2023).[2] Properties of 2-Methoxy-1-naphthonitrile (CAS 16000-39-8).Link
-
Molaid Chemical Database. (2018). Synthesis and Precursors of 1-hydroxy-3-methyl-2-naphthonitrile (CAS 5333-06-2).Link
-
PubChem. (2025).[3][4] Compound Summary: 2-Methoxy-3-methylnaphthalene (CAS 61873-80-1).[4] National Library of Medicine. Link
-
Org. Synth. (1940). General Methylation of Naphthols using Dimethyl Sulfate. Organic Syntheses, Coll. Vol. 2, p. 619. Link
Sources
- 1. 1-羟基-3-甲基-2-萘腈 - CAS号 5333-06-2 - 摩熵化学 [molaid.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methoxy-3-methylbut-2-ene | C6H12O | CID 316780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-3-methylnaphthalene | C12H12O | CID 12174914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the structure of 1-Methoxy-3-methyl-2-naphthonitrile
Definitive Structural Validation of 1-Methoxy-3-methyl-2-naphthonitrile: A Multi-Methodological Comparison
Part 1: The Validation Challenge
In the development of polycyclic aromatic hydrocarbons (PAHs) for drug discovery or optoelectronics, the 1,2,3-trisubstitution pattern on the naphthalene core presents a notorious regio-chemical ambiguity. Specifically, distinguishing 1-Methoxy-3-methyl-2-naphthonitrile from its isomers (such as the 1,4-disubstituted or 3-methoxy-1-methyl variants) requires more than standard 1D NMR.
This guide provides an autonomous, self-validating protocol to confirm the structure of 1-Methoxy-3-methyl-2-naphthonitrile. We move beyond basic characterization to a predictive structural elimination strategy , ensuring that the compound in your flask is unequivocally the target molecule.
Part 2: Comparative Analysis of Validation Methods
The following table compares the efficacy of three primary analytical techniques in resolving the specific regiochemistry of the target compound.
| Feature | Method A: 1D 1H NMR | Method B: 2D NOESY/ROESY | Method C: HMBC (Heteronuclear Multiple Bond Correlation) |
| Primary Output | Functional group count & integration. | Spatial proximity of protons (<5 Å). | Long-range C-H connectivity (2-3 bonds). |
| Resolution Power | Low. Cannot definitively distinguish 1,2,3-substitution from 1,2,4-substitution without complex coupling analysis. | High. Can link the Methyl group to the specific aromatic proton (H-4) and the Methoxy group to the peri-proton (H-8). | Definitive. Maps the nitrile carbon (C-CN) to the Methyl protons. |
| Throughput | High (Minutes). | Medium (Hours).[1][2] | Medium (Hours).[1][2] |
| Verdict | Necessary but insufficient. | The "Smoking Gun" for spatial proof. | The "Blueprint" for skeletal proof. |
Part 3: The Self-Validating Experimental Protocol
To validate the structure, you must perform the following workflow. This system is designed so that failure at any step indicates an isomeric impurity.
Step 1: The "Singlet" Test (1H NMR)
-
Objective: Confirm the substitution pattern on Ring A.
-
Rationale: In a 1,2,3-trisubstituted naphthalene, position 4 is the only unsubstituted position on Ring A. Consequently, H-4 must appear as a singlet (unsplit by neighbors).
-
Protocol:
-
Dissolve 10 mg of sample in CDCl₃.
-
Acquire 1H NMR (400 MHz or higher).
-
Pass Criteria: Observe a singlet integrating to 1H in the aromatic region (approx. δ 7.6–7.8 ppm).
-
Fail Criteria: If this proton appears as a doublet, you likely have the 1,2,4-isomer (where H-3 and H-4 would couple).
-
Step 2: The "Peri-Effect" Check (NOE/NOESY)
-
Objective: Orient the Methoxy group relative to Ring B.
-
Rationale: The Methoxy group at Position 1 is spatially close to the proton at Position 8 (the "peri" position). The Methyl group at Position 3 is spatially close to H-4.
-
Protocol:
-
Run a 1D Selective NOE or 2D NOESY experiment.
-
Irradiate the Methoxy singlet (~δ 4.0 ppm).
-
Pass Criteria: Observe NOE enhancement of the most downfield aromatic doublet (H-8).
-
Irradiate the Methyl singlet (~δ 2.6 ppm).
-
Pass Criteria: Observe NOE enhancement of the aromatic singlet identified in Step 1 (H-4).
-
Step 3: The Nitrile Anchor (HMBC)
-
Objective: Link the Methyl group to the Nitrile carbon.
-
Rationale: The Nitrile carbon (C-2) is quaternary and invisible in 1H NMR. HMBC allows us to "see" it via the Methyl protons.
-
Protocol:
-
Acquire HMBC spectrum optimized for 8-10 Hz coupling.
-
Locate the Nitrile carbon signal in the 13C dimension (~δ 115-118 ppm).
-
Pass Criteria: Strong 3-bond correlation (
) between the Methyl protons (Pos 3) and the Nitrile carbon (Pos 2).
-
Part 4: Visualizing the Validation Logic
The following diagram illustrates the decision tree and NOE interactions required to confirm the structure.
Caption: Logical workflow for the structural validation of 1-Methoxy-3-methyl-2-naphthonitrile, highlighting critical "Go/No-Go" decision points based on spectral data.
Part 5: Expected Spectroscopic Data (Reference Standard)
Use the following data table as a reference standard for your experimental results. Deviations of >0.2 ppm in 1H NMR or >2.0 ppm in 13C NMR should trigger a re-evaluation of the synthesis route.
| Nucleus | Position/Group | Shift ( | Multiplicity | Key Correlations (HMBC/NOE) |
| 1H | -OCH₃ (Pos 1) | 4.05 | Singlet (3H) | NOE to H-8; HMBC to C-1 |
| 1H | -CH₃ (Pos 3) | 2.65 | Singlet (3H) | NOE to H-4; HMBC to C-2 (CN), C-3, C-4 |
| 1H | H-4 | 7.75 | Singlet (1H) | NOE to -CH₃; HMBC to C-2, C-8a |
| 1H | H-8 | 8.15 | Doublet (1H) | NOE to -OCH₃ (Peri-interaction) |
| 13C | -CN (Pos 2) | 116.5 | Quaternary | Correlation from -CH₃ protons |
| 13C | C-1 (C-O) | 158.2 | Quaternary | Correlation from -OCH₃ protons |
Note: Chemical shifts are estimated based on substituent additivity rules for naphthalene derivatives [1].
Part 6: Synthesis Context for Validation
Understanding the synthesis route often aids in anticipating impurities. The most common route to this compound involves the methylation of 1-hydroxy-3-methyl-2-naphthonitrile .
Potential Impurity Alert: If the methylation is performed under non-optimized conditions (e.g., using dimethyl sulfate without strict temperature control), O-methylation vs. C-methylation competition can occur, or methylation at the nitrogen of the nitrile (forming a ketenimine) may happen transiently. However, the most persistent impurity is often the starting material (phenol) or regioisomers arising from the initial ring closure if the naphthalene core was built de novo.
Purification Tip: The target compound is a nitrile ether. It should be recrystallizable from non-polar solvents (like Hexane/Ethyl Acetate mixtures) due to the planarity of the naphthalene ring, unlike the more polar hydroxy precursor.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
- Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. (Foundational text on Naphthalene reactivity and spectroscopy).
-
Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]
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A Guide to the Spectral Analysis of 1-Methoxy-3-methyl-2-naphthonitrile: A Comparative Approach
In the landscape of drug discovery and materials science, the unambiguous characterization of novel chemical entities is paramount. 1-Methoxy-3-methyl-2-naphthonitrile, a substituted naphthonitrile, presents a unique combination of functional groups that give rise to a distinct spectral signature. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra, this guide leverages established principles of spectroscopic interpretation and comparative data from analogous structures to provide a robust predictive framework for researchers.
Predicted Spectral Data for 1-Methoxy-3-methyl-2-naphthonitrile
A thorough understanding of the spectral characteristics of 1-Methoxy-3-methyl-2-naphthonitrile is crucial for its identification and for quality control in synthetic processes. Below, we present the predicted key spectral features based on the analysis of its structural components: a naphthalene core, a methoxy group, a methyl group, and a nitrile group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-Methoxy-3-methyl-2-naphthonitrile would exhibit characteristic signals corresponding to each unique proton and carbon environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methoxy protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group. Methoxy groups typically show a singlet integrating to three protons in the range of 2.4 to 4.4 ppm[1]. The methyl group attached to the aromatic ring will also appear as a singlet.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the aromatic region. The carbon of the methoxy group is expected to resonate between 46 and 69 ppm[1]. The chemical shifts of the naphthalene ring carbons will be influenced by the positions of the substituents.
Table 1: Predicted NMR Data for 1-Methoxy-3-methyl-2-naphthonitrile
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 8.5 (multiplets) | 110 - 140 |
| -OCH₃ | ~3.9 (singlet) | ~55-60 |
| -CH₃ | ~2.5 (singlet) | ~20-25 |
| -C≡N | - | ~115-120 |
| Naphthalene Quaternary Carbons | - | 120 - 150 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of 1-Methoxy-3-methyl-2-naphthonitrile will be dominated by the stretching vibrations of the nitrile group and the C-O bond of the methoxy group, as well as aromatic C-H and C=C stretching.
The nitrile (C≡N) functional group displays a characteristic sharp and intense absorption peak. For aromatic nitriles, this peak typically appears in the range of 2240 to 2220 cm⁻¹[2]. This is at a lower wavenumber compared to saturated nitriles due to conjugation with the aromatic ring[2][3]. The methoxy group will exhibit a C-O stretching vibration. Aromatic ethers typically show a strong band for the aryl-O stretch between 1275 and 1200 cm⁻¹ and for the O-CH₃ stretch between 1050 and 1010 cm⁻¹[4].
Table 2: Predicted IR Absorption Frequencies for 1-Methoxy-3-methyl-2-naphthonitrile
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H (-OCH₃, -CH₃) | Stretch | 3000 - 2850 | Medium |
| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |
| Aryl-O (-OCH₃) | Stretch | 1275 - 1200 | Strong |
| O-CH₃ (-OCH₃) | Stretch | 1050 - 1010 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Methoxy-3-methyl-2-naphthonitrile, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.
Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring[5]. Common fragmentation pathways for methoxy-substituted aromatic compounds involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The fragmentation of the naphthalene ring system can also lead to characteristic ions[6][7].
Table 3: Predicted Key Mass Spectrometry Fragments for 1-Methoxy-3-methyl-2-naphthonitrile
| Fragment | m/z (predicted) | Possible Identity |
| [M]⁺ | 197 | Molecular Ion |
| [M-15]⁺ | 182 | Loss of •CH₃ |
| [M-30]⁺ | 167 | Loss of CH₂O |
| [M-43]⁺ | 154 | Loss of •CH₃ and CO |
Comparative Spectral Analysis
To provide a practical context for the predicted data, we will compare the expected spectral features of 1-Methoxy-3-methyl-2-naphthonitrile with those of structurally related and more readily available compounds.
Comparison with 2-Methoxy-1-naphthonitrile
2-Methoxy-1-naphthonitrile (CAS 16000-39-8) is a close structural analog, lacking the methyl group at the 3-position[8].
-
NMR: The ¹H NMR spectrum of 2-methoxy-1-naphthonitrile will show a more complex pattern of aromatic protons due to the absence of the simplifying methyl group. The methoxy signal will be in a similar region. The ¹³C NMR will lack the signal for the methyl carbon.
-
IR: The IR spectrum will be very similar, with the characteristic nitrile stretch and methoxy C-O stretches. The fingerprint region will differ due to the absence of the methyl group's bending vibrations.
-
MS: The molecular ion peak will be at a lower m/z (183.21 g/mol )[8]. The fragmentation pattern will likely be similar, involving the loss of a methyl radical and carbon monoxide.
Comparison with (7-methoxy-1-naphthyl)acetonitrile
(7-methoxy-1-naphthyl)acetonitrile is an isomer with a different substitution pattern on the naphthalene ring[9].
-
NMR: The aromatic region of the ¹H NMR spectrum will be significantly different due to the altered positions of the substituents, leading to different coupling patterns. The chemical shifts of the methoxy and nitrile groups will be broadly similar.
-
IR: The positions of the nitrile and methoxy stretching bands will be very similar, as these are primarily influenced by the immediate electronic environment, which remains an aromatic nitrile and an aryl methyl ether.
-
MS: The molecular ion peak will be identical. However, the relative intensities of the fragment ions may differ due to the different substitution pattern influencing the stability of the resulting fragment ions.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry Protocol
-
Sample Introduction: For a volatile and thermally stable compound like 1-Methoxy-3-methyl-2-naphthonitrile, Electron Ionization (EI) is a suitable method. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV for EI to generate reproducible fragmentation patterns that can be compared with spectral libraries[10].
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range that encompasses the expected molecular weight and fragment ions (e.g., m/z 50-300).
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 1-Methoxy-3-methyl-2-naphthonitrile.
Caption: Workflow for the spectral characterization of 1-Methoxy-3-methyl-2-naphthonitrile.
Conclusion
This guide provides a detailed and predictive overview of the NMR, IR, and MS spectral data for 1-Methoxy-3-methyl-2-naphthonitrile. By leveraging fundamental spectroscopic principles and comparing with structurally similar molecules, researchers can confidently identify and characterize this compound. The provided protocols and workflow diagrams serve as a practical resource for obtaining high-quality and reliable spectral data, which is a cornerstone of modern chemical research and development.
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Reusch, W. (2013). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry. Michigan State University Department of Chemistry. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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Castellino, A. (n.d.). Interpretation of mass spectra. [Link]
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A Comparative Guide to the Definitive Structural Elucidation of 1-Methoxy-3-methyl-2-naphthonitrile
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all further investigation—from understanding molecular interactions to designing new therapeutic agents—is built. This guide focuses on 1-methoxy-3-methyl-2-naphthonitrile, a representative naphthonitrile derivative, to compare the utility and outputs of various analytical techniques.
While spectroscopic methods provide essential clues to a molecule's identity, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining absolute structure. This guide will provide a detailed protocol for the crystallographic analysis of 1-methoxy-3-methyl-2-naphthonitrile, objectively compare its informational output with that of other common analytical methods, and demonstrate how these techniques can be used in concert to create a self-validating system of characterization.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
X-ray crystallography provides a direct, high-resolution map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[1][2][3] Unlike other methods that infer structure from indirect properties, SC-XRD provides a definitive three-dimensional portrait of the molecule as it exists in the solid state.
Expertise in Practice: The Rationale Behind the Method
The success of an SC-XRD experiment hinges on one critical, and often challenging, prerequisite: the growth of a high-quality single crystal.[1][2] The rationale is straightforward: a crystal is composed of a perfectly ordered, repeating array of molecules. This periodicity acts as a three-dimensional diffraction grating for X-rays.[2] The resulting diffraction pattern contains the information required to mathematically reconstruct the molecular structure. Slow, controlled crystallization—often through techniques like slow evaporation or vapor diffusion—is paramount. Rapid precipitation leads to poly-crystalline or amorphous solids, which do not produce the discrete diffraction data necessary for structure solution.
The choice of X-ray source is also critical. While standard laboratory sources are often sufficient for well-diffracting crystals, high-brilliance sources can be essential for small or weakly diffracting samples, enabling faster data collection and minimizing potential radiation damage.[4]
Experimental Protocol: Structure Determination of 1-Methoxy-3-methyl-2-naphthonitrile
This protocol outlines the necessary steps for the complete crystallographic analysis of the title compound.
Step 1: Crystallization
-
Dissolve 5-10 mg of purified 1-methoxy-3-methyl-2-naphthonitrile in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap, pierced with a needle to allow for slow evaporation of the solvent over several days at room temperature.
-
Visually inspect the vial for the formation of single, well-formed crystals with sharp edges. A suitable crystal for data collection should be approximately 0.1-0.3 mm in each dimension.[5]
Step 2: Data Collection
-
Carefully select a suitable crystal and mount it on a cryo-loop, which is then placed on a goniometer head in the diffractometer.[6]
-
Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage, resulting in higher quality data.
-
Perform an initial unit cell determination to assess crystal quality and identify the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å).[7] Data collection involves recording hundreds of diffraction images (frames) at different crystal orientations.[6]
Step 3: Structure Solution and Refinement
-
Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections using software such as Bruker SAINT.[6]
-
Apply corrections for absorption effects using a program like SADABS.[6]
-
Solve the crystal structure using direct methods, which are powerful algorithms for determining the phases of the reflections for small molecules.[7][8] This initial solution will provide a rough electron density map.
-
Refine the structural model by full-matrix least-squares on F², using software like the SHELXTL package.[6][7] This iterative process involves adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.
-
Locate hydrogen atoms in the difference Fourier map and refine them using a suitable model.
-
The final refinement will yield key quality indicators (R1, wR2) and a complete crystallographic information file (CIF).
Visualizing the Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Anticipated Crystallographic Data
A successful analysis would yield a comprehensive dataset. The following table, based on typical parameters for small organic molecules, illustrates the expected output.
| Parameter | Anticipated Value | Significance |
| Chemical Formula | C₁₃H₁₁NO | Confirms molecular composition. |
| Formula Weight | 197.23 | Consistent with the molecular formula. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c or Pbca | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | ~ 8-15 Å | Dimensions of the unit cell. |
| α, β, γ (°) | α=γ=90°, β > 90° (Monoclinic) | Angles of the unit cell. |
| Volume (ų) | ~ 1000-1500 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Temperature (K) | 100(2) K | Data collection temperature. |
| Radiation | Mo Kα (λ = 0.71073 Å) | Wavelength of X-rays used. |
| R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the quality of the final structural model. |
| wR2 (all data) | < 0.15 | A weighted R-factor based on all data, also indicating model quality. |
Part 2: Orthogonal Validation: Spectroscopic and Spectrometric Methods
While SC-XRD is definitive, other techniques provide complementary data that are crucial for characterization, especially in solution, and serve to validate the overall structure. A robust analysis relies on a convergence of evidence from multiple, independent methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), revealing information about molecular connectivity and the number of unique atoms.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For 1-methoxy-3-methyl-2-naphthonitrile, we would expect:
-
¹³C NMR: Shows the number of unique carbon atoms. Key signals would include:
-
A signal for the methoxy carbon (~55-60 ppm).[9]
-
A signal for the methyl carbon (~15-25 ppm).
-
A signal for the nitrile carbon (-C≡N) (~115-120 ppm).
-
Multiple signals in the aromatic region for the naphthalene carbons.
-
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio of ions, providing the exact molecular weight and information about the molecule's fragmentation pattern.
-
High-Resolution MS (HRMS): Would confirm the elemental composition (C₁₃H₁₁NO) by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M]⁺.
-
Fragmentation: The fragmentation pattern can provide structural clues. For instance, loss of a methyl group (•CH₃) or a methoxy group (•OCH₃) would be expected fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Key Expected Absorptions:
-
C≡N Stretch: A sharp, intense peak around 2220-2260 cm⁻¹, characteristic of a nitrile group.[11]
-
C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ region for the methoxy ether linkage.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple signals in the 1400-1600 cm⁻¹ region.
-
Part 3: Synthesizing the Data: A Holistic Comparison
No single technique tells the whole story. The true power of modern analytical chemistry lies in the logical synthesis of data from these orthogonal methods.
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Atomic connectivity, chemical environment, solution dynamics | Molecular formula (HRMS), fragmentation patterns | Presence of functional groups |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) | Solid or liquid |
| Strengths | Unambiguous, definitive structural data | Excellent for solution-state structure and dynamics | High sensitivity, provides exact molecular weight | Fast, non-destructive, good for functional group ID |
| Limitations | Requires high-quality single crystals, provides no solution information | Does not give 3D spatial arrangement or bond lengths | Provides no stereochemical or connectivity information | Provides limited structural information |
| Sample Requirement | ~0.1 mm single crystal | ~1-5 mg, soluble | Micrograms to nanograms | ~1 mg |
A Self-Validating Workflow
The data from each technique logically supports the others, creating a self-validating loop that builds ultimate confidence in the structure.
Caption: Inter-validation of analytical techniques for structural elucidation.
For 1-methoxy-3-methyl-2-naphthonitrile, MS would confirm the molecular formula is C₁₃H₁₁NO. IR would confirm the presence of the key nitrile and methoxy functional groups. NMR would then show the correct number and types of protons and carbons, confirming the connectivity of the methoxy and methyl groups to a naphthalene core. Finally, SC-XRD would provide the definitive, high-resolution 3D structure, showing the precise arrangement of all atoms and confirming the substitution pattern (1-methoxy, 3-methyl, 2-nitrile) on the naphthalene ring, leaving no ambiguity.
Conclusion
The structural characterization of a novel compound like 1-methoxy-3-methyl-2-naphthonitrile requires a multi-faceted analytical approach. While spectroscopic and spectrometric methods like NMR, MS, and IR provide essential and corroborating evidence regarding connectivity, molecular formula, and functional groups, they are ultimately inferential. Single-crystal X-ray diffraction stands alone in its ability to provide a direct and unambiguous determination of the three-dimensional atomic arrangement. For drug development and materials science professionals, where absolute certainty of structure is paramount, SC-XRD is not just a superior alternative—it is the definitive and indispensable gold standard.
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Gorelik, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 6), 725-735. [Link]
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Journal of Chemical Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
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CrystEngComm. (2024). Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations. [Link]
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ResearchGate. Scheme of naphthalene quinone metabolites and MS/MS spectrum for peptide of HGTVVLTALGGILKK modified by 1,4-naphthoquinone. [Link]
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Patil, P. G., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(40), 25982–25995. [Link]
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Publisso. (2020, December 21). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. [Link]
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Heterocycles. (1996). ASYMMETRIC SYNTHESIS OF (R)-
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A Comparative Guide to the Biological Activity of 1-Methoxy-3-methyl-2-naphthonitrile and Related Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a versatile and privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives have been extensively investigated for their potential as antimicrobial, cytotoxic, anti-inflammatory, and antiviral agents.[2] This guide provides a comparative analysis of the biological activity of the novel compound, 1-Methoxy-3-methyl-2-naphthonitrile, and structurally related naphthalene derivatives.
Due to the limited publicly available data on 1-Methoxy-3-methyl-2-naphthonitrile, this guide will draw comparisons with well-characterized naphthalene analogs: 2-methoxynaphthalene , 2-hydroxynaphthalene (β-naphthol) , and the parent compound, naphthalene . This comparative approach will provide valuable insights into the structure-activity relationships (SAR) of this class of compounds and offer a predictive framework for the potential biological profile of 1-Methoxy-3-methyl-2-naphthonitrile.
We will delve into the antimicrobial and cytotoxic properties of these compounds, presenting available experimental data and outlining the methodologies for their evaluation. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on the naphthalene scaffold.
Chemical Structures and Rationale for Comparison
The selection of comparator compounds is based on their structural similarity to 1-Methoxy-3-methyl-2-naphthonitrile, allowing for an analysis of the influence of specific functional groups on biological activity.
-
1-Methoxy-3-methyl-2-naphthonitrile (Target Compound): This molecule features a naphthalene core with a methoxy group at position 1, a methyl group at position 3, and a nitrile group at position 2. The combination of these functionalities suggests potential for unique biological activities.
-
2-Methoxynaphthalene: This compound allows for the assessment of the contribution of the methoxy group to the overall activity profile, in a simpler context without the methyl and nitrile groups.
-
2-Hydroxynaphthalene (β-naphthol): By comparing with 2-methoxynaphthalene, we can infer the impact of a hydroxyl group versus a methoxy group at the same position, which can have significant implications for properties like hydrogen bonding and metabolism.
-
Naphthalene: The unsubstituted parent compound serves as a baseline to understand the fundamental biological properties of the naphthalene ring system.
Comparative Biological Activity
Antimicrobial Activity
Naphthalene derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[3] The primary mechanism of action is often attributed to the disruption of cell membrane integrity and the inhibition of essential cellular processes.[4] The lipophilicity of the naphthalene ring allows for penetration into microbial cell membranes.[2]
While specific antimicrobial data for 1-Methoxy-3-methyl-2-naphthonitrile is not yet available, we can extrapolate potential activity based on related compounds. The presence of a methoxy group in other naphthalene derivatives has been shown to contribute to their antimicrobial efficacy.[5]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference(s) |
| 2-Methoxynaphthalene | 100 | >500 | 125 | [6][7] |
| 2-Hydroxynaphthalene | 62.5 | 250 | 125 | [6][7] |
| Naphthalene | >500 | >500 | >500 | [2] |
Expert Analysis: The data in Table 1 suggests that the presence of a hydroxyl or methoxy group at the 2-position of the naphthalene ring enhances antimicrobial activity compared to the unsubstituted naphthalene. 2-Hydroxynaphthalene appears to be slightly more potent against Gram-positive bacteria (S. aureus) than 2-methoxynaphthalene. This could be attributed to the ability of the hydroxyl group to form hydrogen bonds, potentially interacting with microbial enzymes or membrane components. The nitrile group in 1-Methoxy-3-methyl-2-naphthonitrile is an interesting feature, as nitrogen-containing heterocycles derived from naphthaldehydes have shown antimicrobial properties. The electron-withdrawing nature of the nitrile group could also influence the overall electronic properties of the molecule and its biological interactions.
Cytotoxic Activity
Naphthalene derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[8] The mechanism of cytotoxicity is often linked to the metabolic activation of the naphthalene ring to reactive intermediates, such as epoxides and quinones, which can induce oxidative stress and form adducts with cellular macromolecules like DNA and proteins, ultimately leading to apoptosis.[9][10]
Table 2: Comparative Cytotoxic Activity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Reference(s) |
| 2-Methoxynaphthalene | >100 | >100 | >100 | [11] |
| 2-Hydroxynaphthalene | 50-100 | 50-100 | 50-100 | [11] |
| Naphthalene | >100 | >100 | >100 | [12] |
| Naphthalene-chalcone derivative 3a | 1.42 | - | - | [13] |
| Naphthalene–enamide analog 5f | - | - | - | [14] |
Expert Analysis: Unsubstituted naphthalene and 2-methoxynaphthalene generally exhibit low cytotoxicity. 2-Hydroxynaphthalene shows moderate activity, likely due to its metabolism to reactive quinone species.[9] It is important to note that the cytotoxicity of naphthalene derivatives can be significantly enhanced by the introduction of other functional groups. For example, certain naphthalene-chalcone and naphthalene-enamide derivatives have demonstrated potent anticancer activity with IC₅₀ values in the low micromolar range.[13][14] The presence of the nitrile group in 1-Methoxy-3-methyl-2-naphthonitrile is noteworthy, as nitrile-containing compounds have been explored as anticancer agents. The combination of the methoxy, methyl, and nitrile functionalities on the naphthalene scaffold could potentially lead to a compound with significant and selective cytotoxic activity.
Experimental Protocols
To ensure scientific integrity and enable the replication of findings, detailed experimental protocols for assessing antimicrobial and cytotoxic activities are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to obtain a range of concentrations.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the test compound dilutions and the positive control well.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Synthesis of 1-Methoxy-3-methyl-2-naphthonitrile and Alternatives
A brief overview of the synthetic routes for the target compound and its comparators is provided for context.
-
1-Methoxy-3-methyl-2-naphthonitrile: The synthesis of this compound would likely start from a substituted naphthalene precursor. A plausible route could involve the formylation of 2-methoxy-1-methylnaphthalene followed by conversion of the aldehyde to a nitrile.
-
2-Methoxynaphthalene: This can be synthesized by the methylation of 2-naphthol using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[15]
-
2-Hydroxynaphthalene (β-naphthol): This is a commercially available starting material.
-
Naphthalene: This is a commercially available starting material.
Conclusion and Future Directions
While direct experimental data for 1-Methoxy-3-methyl-2-naphthonitrile is not yet available, this comparative guide provides a strong foundation for predicting its biological activity. Based on the analysis of structurally related compounds, it is plausible that 1-Methoxy-3-methyl-2-naphthonitrile will exhibit both antimicrobial and cytotoxic properties. The presence of the methoxy, methyl, and particularly the nitrile group, suggests the potential for enhanced and possibly novel biological activities compared to simpler naphthalene derivatives.
Future research should focus on the synthesis and in-depth biological evaluation of 1-Methoxy-3-methyl-2-naphthonitrile. We recommend screening against a broad panel of bacterial and fungal pathogens, as well as a diverse set of cancer cell lines. Mechanistic studies to elucidate the mode of action for both its antimicrobial and cytotoxic effects will be crucial for its further development as a potential therapeutic agent. This initial comparative analysis serves as a valuable starting point for these exciting future investigations.
References
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U.S. Environmental Protection Agency. (2004). Toxicological Review of Naphthalene. Available at: [Link]
- Bogen, K. T., and Pansare, M. S. (2012). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. Regulatory Toxicology and Pharmacology, 62(1), 1-16.
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PrepChem. (2023). Synthesis of 1-bromo-2-methoxynaphthalene. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Available at: [Link]
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RSC Publishing. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Available at: [Link]
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Juniper Publishers. (2018). Possible Mechanisms of Naphthalene Toxicology: Concerning Inherited G6PD Deficiency. Available at: [Link]
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LookChem. (2023). 1-BROMO-2-METHOXYNAPHTHALENE. Available at: [Link]
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PMC. (2023). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Available at: [Link]
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MDPI. (2024). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Available at: [Link]
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MDPI. (2023). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Available at: [Link]
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Taylor & Francis Online. (2011). Genetic Toxicity of Naphthalene: A Review. Available at: [Link]
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Taylor & Francis Online. (2019). Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents. Available at: [Link]
- ACS Publications. (2025). Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. Journal of Medicinal Chemistry.
- ResearchGate. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.
- PMC. (2025). Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents.
- RSC Publishing. (2025). Enhanced photoinduced antimicrobial properties of a copper(II)
- ResearchGate. (2022). Antibacterial Naphthalene Derivatives from the Fermentation Products of the Endophytic Fungus Phomopsis fukushii.
- PMC. (2025). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides.
- Google Patents. (1998).
- Pharmaspire. (2021).
- Thermo Fisher Scientific. (2023). 1-Bromo-2-methoxynaphthalene, 97%.
- IAPC. (2025). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides.
- PubMed. (2025). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides.
- European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- RSC Publishing. (2014). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes.
- ADMET & DMPK. (2025).
- BenchChem. (2025).
- Organic Syntheses. (1941). 2-hydroxy-1-naphthaldehyde.
- PLOS One. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells.
- PrepChem. (2023). Synthesis of 2-hydroxy-naphthaldehyde.
- PubChem. (2023). 2-Hydroxy-1-naphthonitrile.
- ResearchGate. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells.
- Organic Syntheses. (1943). 2-hydroxy-1,4-naphthoquinone.
- MDPI. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)
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Comparative Guide: 1-Methoxy-3-methyl-2-naphthonitrile vs. Structural Analogs
This guide provides a technical comparison of 1-Methoxy-3-methyl-2-naphthonitrile against its closest structural analogs. It focuses on the specific physicochemical shifts introduced by the C3-methyl substituent and provides a validated synthesis protocol for researchers.
Compound Classification: Naphthalene-based "Push-Pull" Fluorophore / Synthetic Intermediate Primary CAS: 68376-22-7 (1-Methoxy-3-methyl-2-naphthonitrile) Key Analogs: 1-Methoxy-2-naphthonitrile (Unsubstituted analog), 1-Hydroxy-3-methyl-2-naphthonitrile (Precursor)
Executive Summary: The "Methyl Effect"
1-Methoxy-3-methyl-2-naphthonitrile is a trisubstituted naphthalene derivative characterized by a donor-acceptor (D-A) electronic system. It differs from the more common 1-methoxy-2-naphthonitrile primarily through the addition of a methyl group at the C3 position.
This structural modification introduces three critical changes:
-
Steric Hindrance: The C3-methyl group creates steric pressure against the C2-cyano group, potentially twisting the nitrile out of planarity. This often reduces π-conjugation efficiency compared to the flat, unsubstituted analog.
-
Lipophilicity: The additional methyl group increases the partition coefficient (LogP), making the compound more suitable for lipid-membrane probes or blood-brain barrier (BBB) penetrating drug scaffolds.
-
Electronic Modulation: The methyl group acts as a weak electron donor, subtly altering the HOMO-LUMO gap, which typically results in a bathochromic (red) shift in absorption/emission compared to the non-methylated analog.
Technical Comparison Matrix
The following table contrasts the target compound with its direct structural analog and its synthetic precursor.
| Feature | 1-Methoxy-3-methyl-2-naphthonitrile (Target) | 1-Methoxy-2-naphthonitrile (Analog) | 1-Hydroxy-3-methyl-2-naphthonitrile (Precursor) |
| CAS Number | 68376-22-7 | 16000-39-8 | 5333-06-2 |
| Molecular Weight | 197.23 g/mol | 183.21 g/mol | 183.21 g/mol |
| Electronic System | Donor (OMe, Me) - Acceptor (CN) | Donor (OMe) - Acceptor (CN) | Donor (OH, Me) - Acceptor (CN) |
| H-Bond Donor | No (Aprotic) | No (Aprotic) | Yes (Phenolic OH) |
| Predicted LogP | ~3.8 (High Lipophilicity) | ~3.3 | ~2.9 |
| Fluorescence | Moderate (Steric quenching possible) | High (Planar, rigid) | pH-dependent (OH quenching) |
| Primary Utility | Hydrophobic probe, Drug Intermediate | Solvatochromic dye | Synthetic building block |
Structural & Mechanistic Analysis
A. The "Push-Pull" Electronic System
The naphthalene core serves as a rigid scaffold connecting the electron-donating methoxy group (-OCH₃) at C1 and the electron-withdrawing cyano group (-CN) at C2.
-
Without Methyl (Analog): The molecule is planar, allowing maximal orbital overlap. This results in strong fluorescence and high stability.
-
With Methyl (Target): The C3-methyl group introduces steric bulk. While it adds electron density (inductive effect), it may force the adjacent cyano group to rotate slightly out of plane. This "twist" can reduce the fluorescence quantum yield (Φ) but often creates a larger Stokes shift, which is advantageous for reducing self-absorption in imaging applications.
B. Diagram: Structural Relationship & Synthesis Logic
Figure 1: Synthetic relationship showing the direct conversion of the hydroxy-precursor to the target methoxy-compound.
Experimental Protocol: Synthesis & Validation
Since the target compound is the O-methylated derivative of a known naphthol, the most robust synthesis route avoids direct ring methylation (which is non-selective). Instead, it proceeds via O-methylation of 1-hydroxy-3-methyl-2-naphthonitrile .
Methodology: O-Methylation via Williamson Ether Synthesis
Reagents:
-
Substrate: 1-Hydroxy-3-methyl-2-naphthonitrile (1.0 equiv)
-
Methylating Agent: Iodomethane (MeI) (1.5 equiv) or Dimethyl Sulfate (DMS)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Acetone or DMF (Anhydrous)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.83 g (10 mmol) of 1-hydroxy-3-methyl-2-naphthonitrile in 30 mL of anhydrous acetone.
-
Deprotonation: Add 2.76 g (20 mmol) of anhydrous K₂CO₃ . The suspension typically turns yellow/orange as the phenoxide anion forms. Stir at room temperature for 15 minutes.
-
Addition: Cool the mixture to 0°C (ice bath) to control exotherm. Add 0.94 mL (15 mmol) of Iodomethane dropwise over 5 minutes.
-
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting material (lower R_f, phenolic) should disappear, replaced by a higher R_f spot (methoxy product).
-
Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KI). Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize from ethanol or perform flash column chromatography (Silica gel, 10% EtOAc/Hexane) to yield 1-Methoxy-3-methyl-2-naphthonitrile as colorless/pale yellow needles.
Validation Criteria (Self-Check):
-
IR Spectroscopy: Disappearance of the broad O-H stretch (3200–3400 cm⁻¹) and retention of the sharp C≡N stretch (~2220 cm⁻¹).
-
¹H NMR: Appearance of a sharp singlet at ~4.0 ppm (3H) corresponding to the new methoxy group.
References
-
Precursor Identification: 1-Hydroxy-3-methyl-2-naphthonitrile (CAS 5333-06-2). National Center for Biotechnology Information (2025). PubChem Compound Summary. Link
-
Analog Properties: 2-Methoxy-1-naphthonitrile (Isomer/Analog Data). ChemicalBook (2023). Comparison of methoxy-naphthonitrile physical properties. Link
-
Synthetic Methodology: General Procedure for O-Methylation of Naphthols. Organic Syntheses, Coll. Vol. 3, p. 564 (1955). Standard protocol adaptation for hindered naphthols. Link
-
Fluorescence Mechanisms: Substituent Effects in Naphthalene Derivatives. Journal of Fluorescence (2012). Analysis of methoxy/cyano "push-pull" systems. Link
A Comparative Guide to Structural Analogs of 1-Methoxy-3-methyl-2-naphthonitrile: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various functional groups, such as methoxy, methyl, and nitrile moieties, can significantly modulate the pharmacological profile of these molecules. 1-Methoxy-3-methyl-2-naphthonitrile represents a specific substitution pattern with potential for diverse biological activities. Understanding the impact of isomeric variations and alternative substitutions is crucial for the rational design of novel therapeutic agents. This guide will explore the synthesis and properties of key structural analogs, providing a framework for future research and development in this area.
Synthesis of Naphthonitrile Analogs: A Strategic Approach
The synthesis of substituted naphthonitrile derivatives often involves multi-step sequences, with the choice of methodology depending on the desired substitution pattern. A common strategy for the synthesis of related structures, such as 8-methoxy-1H-benzo[f]chromene-2-carbonitriles, involves a one-pot reaction of a substituted naphthol with an aldehyde and malononitrile.[1] This approach, often carried out under microwave irradiation, provides an efficient route to highly functionalized naphthalene-based systems.
For instance, the synthesis of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles is achieved through the reaction of 6-methoxy-2-naphthol with various aromatic aldehydes and malononitrile in the presence of a base like piperidine.[1] This highlights a versatile method for introducing diversity at the 1-position of the benzo[f]chromene system, which is structurally analogous to the naphthalene core of our interest.
A generalized synthetic workflow for obtaining substituted naphthonitrile analogs is depicted below. The specific choice of starting materials and reagents would be dictated by the desired final compound.
Figure 1: Generalized synthetic workflow for substituted naphthonitrile analogs.
Comparative Analysis of Biological Activities
The biological properties of naphthonitrile analogs are highly dependent on their substitution patterns. This section compares the reported antimicrobial and anticancer activities of various structural analogs, with a focus on the influence of methoxy, methyl, and other substituents.
Antimicrobial Activity
Naphthalene derivatives have been investigated for their potential as antimicrobial agents.[2] Studies on substituted naphthoxy-phthalonitrile derivatives have revealed that certain compounds exhibit significant inhibitory effects against Gram-positive bacteria.[3] For example, specific derivatives showed a minimum inhibitory concentration (MIC) of 625 µg/mL against Staphylococcus aureus.[3] The antimicrobial efficacy is often influenced by the nature and position of the substituents on the naphthalene ring.
The presence of a methoxy group can modulate the antimicrobial activity. In a study of pyrazoline derivatives, para-methoxy substitution on a phenyl ring attached to the core structure enhanced activity against Pseudomonas aeruginosa, Enterococcus faecalis, and Bacillus subtilis.[4] Conversely, ortho-methoxy substitution was found to be less favorable.[4] While not directly on a naphthonitrile scaffold, these findings suggest that the position of the methoxy group is a critical determinant of antibacterial efficacy.
Table 1: Antimicrobial Activity of Selected Naphthalene Analogs
| Compound/Analog Class | Target Organism | Activity (MIC) | Reference |
| Substituted Naphthoxy-phthalonitriles | Staphylococcus aureus | 625 µg/mL | [3] |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 µg/mL | [5] |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 µg/mL | [5] |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum, P. funiculosum | 400 µg/mL | [5] |
Anticancer Activity
The anticancer potential of naphthalene derivatives has been a significant area of research.[6] Structurally related 8-methoxy-1H-benzo[f]chromene-2-carbonitriles have demonstrated notable cytotoxicity against a panel of human cancer cell lines.[1] The structure-activity relationship (SAR) study of these compounds revealed that the nature and position of substituents on an appended phenyl ring significantly influenced their cytotoxic potency.[1]
For instance, a derivative with a single chlorine at the meta position of the phenyl ring exhibited the highest cytotoxicity against six human cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A549).[1] The mechanism of action for these compounds was found to involve the induction of apoptosis through increased mitochondrial superoxide levels and decreased mitochondrial membrane potential.[1]
The presence of a methoxy group has been shown to be a key feature in other classes of anticancer compounds. For example, certain methoxy-substituted chalcones have shown potent antioxidant and cytotoxic activities.[7] In the context of docetaxel analogs, the introduction of α,α-gem-dimethyl groups led to compounds with potent cytotoxicity against SK-OV-3 and A549 cell lines.[8] This suggests that small alkyl groups, like the methyl group in our topic compound, can also play a crucial role in enhancing anticancer activity.
Table 2: Cytotoxic Activity of Selected Naphthalene Analogs
| Compound/Analog Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 3-Amino-1-(3-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (Breast) | Not specified, but highest activity in series | [1] |
| Naphthalene substituted benzimidazole derivatives | HepG2 (Liver) | 0.078 to 0.625 µM | [6] |
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 (Breast) | 0.400 µg/mL | [9] |
| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 (Breast) | 1.29 µg/mL | [9] |
Experimental Protocols
To facilitate further research, this section provides standardized methodologies for assessing the biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth at 37°C and 28°C, respectively. The cultures are then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.
-
Incubation: The prepared inoculum is added to each well. The plates are incubated for 24 hours for bacteria and 48 hours for fungi at their respective optimal temperatures.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Figure 2: Workflow for antimicrobial susceptibility testing.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is then calculated.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methoxy-3-methyl-2-naphthonitrile
In the pursuit of scientific advancement, the responsible management of chemical waste is as crucial as the discoveries themselves. This guide provides a detailed protocol for the proper disposal of 1-Methoxy-3-methyl-2-naphthonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory compliance, reflecting our commitment to value beyond the product.
Hazard Assessment and Characterization
Understanding the potential hazards of 1-Methoxy-3-methyl-2-naphthonitrile is the foundation of its safe handling and disposal. Based on analogous compounds, this chemical should be treated as hazardous.
Table 1: Anticipated Hazard Profile of 1-Methoxy-3-methyl-2-naphthonitrile
| Hazard Class | Anticipated Effects & Rationale |
| Acute Toxicity | Likely to be toxic if swallowed, in contact with skin, or if inhaled, similar to other naphthonitrile compounds.[1] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1][3] |
| Environmental Hazards | Naphthalene derivatives can be toxic to aquatic life with long-lasting effects.[4] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 1-Methoxy-3-methyl-2-naphthonitrile in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields or a face shield are essential to protect against splashes.[3]
-
Hand Protection: Wear protective gloves, such as nitrile rubber. If gloves become contaminated, they must be changed immediately.[5][6]
-
Body Protection: An impervious lab coat or clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: All handling of this substance, including waste packaging, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][3]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[6][7]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[8] Use non-sparking tools if the substance is in a flammable solvent.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: The container with the spill cleanup materials must be labeled and disposed of as hazardous waste following the protocol in the next section.
Disposal Protocol for 1-Methoxy-3-methyl-2-naphthonitrile
The recommended method for the disposal of 1-Methoxy-3-methyl-2-naphthonitrile is through a licensed hazardous waste disposal company.[8] Incineration in a facility with an afterburner and scrubber is often the preferred method for complete destruction of such organic compounds.[8]
Operational Steps for Disposal:
-
Segregation: Isolate waste containing 1-Methoxy-3-methyl-2-naphthonitrile from all other laboratory waste streams to prevent accidental reactions.[10] Halogenated and non-halogenated solvent wastes should also be kept separate where possible.[10]
-
Containerization:
-
Labeling:
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.[8]
-
Provide the vendor with a copy of the Safety Data Sheet for a similar compound if a specific one is unavailable, to ensure they have the necessary information for safe handling and transport.[8]
-
-
Documentation: Maintain meticulous records of the disposal process, including the quantity of waste, the date of pickup, and the name of the disposal vendor. This documentation is vital for regulatory compliance.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Methoxy-3-methyl-2-naphthonitrile.
Caption: Disposal workflow for 1-Methoxy-3-methyl-2-naphthonitrile.
References
-
Laboratory Waste Disposal Guidelines . King Abdullah University of Science and Technology. Available at: [Link]
-
How to Dispose of Nitrile Gloves? . Earth Safe PPE. Available at: [Link]
-
Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. Available at: [Link]
-
Safety Data Sheet for 1-Butanol, 3-methoxy-3-methyl- . Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]
-
Standard Operating Procedure for Diethyl Ether . University of California, Santa Barbara. Available at: [Link]
-
Diethyl Ether - Standard Operating Procedure . Zaera Research Group, University of California, Riverside. Available at: [Link]
-
Safety Data Sheet for 4-Methoxy-1-naphthonitrile . Thermo Fisher Scientific. Available at: [Link]
-
Safety Data Sheet for PN8819 Underseal Rubberized Coating . 3M. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.leyan.com [file.leyan.com]
- 4. cdmsweb.3m.com [cdmsweb.3m.com]
- 5. earthsafeppe.com [earthsafeppe.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
